Product packaging for N-((S)-1-phenylethyl)acrylamide(Cat. No.:CAS No. 19035-71-3)

N-((S)-1-phenylethyl)acrylamide

Cat. No.: B3059462
CAS No.: 19035-71-3
M. Wt: 175.23 g/mol
InChI Key: RBVOJZBQNQTPRA-VIFPVBQESA-N
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Description

N-((S)-1-phenylethyl)acrylamide (CAS: 19035-71-3) is a chiral acrylamide derivative of significant value in advanced chemical research and separation science. Its primary application lies in the synthesis of polymeric chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC) and subcritical fluid chromatography (SFC) . Research demonstrates that polymeric CSPs synthesized from this monomer exhibit excellent enantioselectivity for a wide range of chiral analytes, enabling the resolution of racemic mixtures into their individual enantiomers . The compound serves as a key building block in the "grafting to" immobilization strategy, allowing for the creation of robust, covalently bonded stationary phases with superior chiral recognition ability compared to brush-type alternatives . Beyond its chromatographic applications, the molecule contains an acrylamide functional group. Acrylamides are known to act as soft electrophiles due to their α,β-unsaturated carbonyl structure, which allows them to form covalent adducts with soft nucleophiles like cysteine thiolate groups on proteins . This mechanism is central to the neurotoxic effects of acrylamide itself, which involves the inhibition of presynaptic protein function . Researchers should handle this compound with appropriate precautions. This product is designated For Research Use Only and is strictly not intended for diagnostic or therapeutic uses, or for personal consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO B3059462 N-((S)-1-phenylethyl)acrylamide CAS No. 19035-71-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(1S)-1-phenylethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-3-11(13)12-9(2)10-7-5-4-6-8-10/h3-9H,1H2,2H3,(H,12,13)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBVOJZBQNQTPRA-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20467196
Record name N-((S)-1-phenylethyl)acrylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20467196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19035-71-3
Record name N-((S)-1-phenylethyl)acrylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20467196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-((S)-1-phenylethyl)acrylamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of N-((S)-1-phenylethyl)acrylamide, a chiral monomer of significant interest in polymer chemistry and material science. The information presented is intended to support research and development activities in fields such as chiral chromatography, asymmetric synthesis, and the development of functional polymers.

Chemical and Physical Properties

This compound is a chiral vinylic amide. While extensive experimental data for this specific enantiomer is not widely consolidated, the properties of the racemic mixture and related acrylamide derivatives provide a strong basis for its chemical profile.

PropertyValueSource/Notes
Molecular Formula C₁₁H₁₃NO
Molecular Weight 175.23 g/mol
CAS Number 19035-71-3For the (S)-enantiomer
Racemic CAS Number 117604-27-0For N-(1-phenylethyl)acrylamide
Appearance White to off-white solidInferred from related compounds[1]
Melting Point Not definitively reported for the (S)-enantiomer. The related N-phenylacrylamide has a melting point of 103-106 °C.[2]
Boiling Point Not reported. Acrylamide derivatives often polymerize at high temperatures.[1]
Solubility Soluble in many organic solvents such as methanol, ethanol, and acetone.[3] Acrylamides generally exhibit good solubility in polar organic solvents.Inferred from general acrylamide properties[3]

Synthesis

The synthesis of this compound typically involves the acylation of (S)-1-phenylethylamine with an activated acrylic acid derivative, such as acryloyl chloride. This reaction is a standard method for forming amide bonds.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on established methods for the synthesis of acrylamide derivatives.[4]

Materials:

  • (S)-1-phenylethylamine

  • Acryloyl chloride

  • Triethylamine (or another suitable non-nucleophilic base)

  • Anhydrous dichloromethane (or another suitable aprotic solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and purification apparatus (e.g., separatory funnel, rotary evaporator, chromatography equipment)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-1-phenylethylamine and triethylamine in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of acryloyl chloride in anhydrous dichloromethane to the stirred amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction and Workup cluster_product Purification and Product Amine (S)-1-phenylethylamine Reaction Reaction in DCM at 0°C to RT Amine->Reaction Base Triethylamine Base->Reaction Acyl_Chloride Acryloyl Chloride Acyl_Chloride->Reaction Quench Quench with Water Reaction->Quench Wash Wash with NaHCO3 and Brine Quench->Wash Dry Dry over MgSO4 Wash->Dry Evaporate Evaporation Dry->Evaporate Purification Purification (Chromatography/Recrystallization) Evaporate->Purification Product This compound Purification->Product

Figure 1: Synthetic workflow for this compound.

Spectral Data

The structural confirmation of this compound is achieved through various spectroscopic techniques. Below are the expected characteristic signals based on the analysis of related compounds.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic peaks for the amide and vinyl functional groups.

Wavenumber (cm⁻¹)Assignment
~3300N-H stretch
~3080-3030=C-H stretch
~1660C=O stretch (Amide I)
~1620C=C stretch
~1540N-H bend (Amide II)

Note: These are approximate values and can vary based on the sample preparation and instrument.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides detailed information about the hydrogen atoms in the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.2-7.4m5HAromatic protons (C₆H₅)
~6.1-6.4m1H-NH-CH =CH₂
~5.5-6.0m2H-NH-CH=CH
~5.2q1HC₆H₅-CH -CH₃
~1.5d3HC₆H₅-CH-CH
~1.3d1H-NH -

Note: Chemical shifts are approximate and depend on the solvent used. 'm' denotes multiplet, 'q' denotes quartet, and 'd' denotes doublet.

¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton.

Chemical Shift (δ, ppm)Assignment
~165C=O (Amide carbonyl)
~143Aromatic quaternary carbon
~131-CH=C H₂
~129Aromatic C-H
~128Aromatic C-H
~126Aromatic C-H
~126-C H=CH₂
~50C₆H₅-C H-CH₃
~22C₆H₅-CH-C H₃

Note: These are predicted chemical shifts.

Reactivity and Stability

This compound, like other acrylamides, is a reactive monomer.

  • Polymerization: The vinyl group is susceptible to free-radical polymerization, which can be initiated by heat, light, or radical initiators.[3] This property is harnessed in the synthesis of poly(this compound), a chiral stationary phase used in chromatography.[5]

  • Stability: The monomer should be stored in a cool, dark place, and preferably with a polymerization inhibitor to prevent spontaneous polymerization. Acrylamides can be sensitive to air and moisture.

  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed.

Signaling Pathways and Logical Relationships

The primary chemical transformation involving this compound is its polymerization. The logical relationship from monomer to polymer is a fundamental concept in polymer science.

Polymerization_Pathway Monomer This compound Polymer Poly(this compound) Monomer->Polymer Polymerization Initiator Radical Initiator (e.g., AIBN) Initiator->Polymer

References

N-((S)-1-phenylethyl)acrylamide molecular structure and formula

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the molecular structure, formula, and synthesis of N-((S)-1-phenylethyl)acrylamide, targeted at researchers, scientists, and drug development professionals. Due to the limited availability of published experimental data for this specific compound, this guide also includes a generalized, representative experimental protocol for its synthesis based on established methods for analogous N-substituted acrylamides.

Molecular Structure and Chemical Formula

This compound is a chiral organic compound. It consists of an acrylamide functional group where the nitrogen atom is substituted with a chiral (S)-1-phenylethyl group.

Molecular Formula: C₁₁H₁₃NO

Structure:

The key structural features include a vinyl group, which can participate in polymerization, an amide linkage, and a chiral center at the benzylic carbon of the phenylethyl moiety.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively available in peer-reviewed literature. The following table summarizes the available and calculated information. Researchers should determine specific properties experimentally for their applications.

PropertyValueSource
IUPAC Name N-[(1S)-1-phenylethyl]prop-2-enamide-
CAS Number 19035-71-3[Vendor Information]
Molecular Formula C₁₁H₁₃NO[1]
Molecular Weight 175.23 g/mol [1]
Appearance Not specified (likely a solid)-
Melting Point Data not available-
Boiling Point Data not available-
Solubility Data not available-

Synthesis of this compound: A Representative Experimental Protocol

Reaction Scheme:

CH₂=CHCOCl + H₂N-CH(CH₃)Ph + (C₂H₅)₃N → CH₂=CHCONH-CH(CH₃)Ph + (C₂H₅)₃N·HCl

Materials and Reagents:

  • (S)-1-phenylethylamine

  • Acryloyl chloride

  • Triethylamine (Et₃N)

  • Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetone)[2]

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Experimental Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-1-phenylethylamine (1.0 equivalent) and triethylamine (1.1-1.2 equivalents) in the chosen anhydrous solvent.[2]

  • Addition of Acryloyl Chloride: Cool the solution to 0 °C in an ice bath. To this stirred solution, add acryloyl chloride (1.0-1.1 equivalents) dropwise via a syringe or dropping funnel.[2] The addition should be slow to control the exothermic reaction.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-6 hours.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding water or a saturated aqueous solution of NaHCO₃.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction (e.g., DCM).

    • Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow reagents Reagents: (S)-1-phenylethylamine Acryloyl Chloride Triethylamine Anhydrous Solvent reaction Reaction (0°C to RT, 2-6h) reagents->reaction quench Quenching (Water / NaHCO₃) reaction->quench extraction Liquid-Liquid Extraction (DCM or other solvent) quench->extraction wash Washing Steps (HCl, NaHCO₃, Brine) extraction->wash drying Drying (Anhydrous MgSO₄) wash->drying evaporation Solvent Evaporation (Rotary Evaporator) drying->evaporation purification Purification (Silica Gel Chromatography) evaporation->purification product Pure this compound purification->product

Caption: Synthesis and purification workflow for this compound.

Biological and Pharmacological Context

The biological activities of this compound have not been specifically reported in the scientific literature. However, the broader class of acrylamide derivatives has been investigated for various therapeutic applications.

  • Anticancer Activity: Certain acrylamide derivatives have been synthesized and evaluated for their potential as anticancer agents, with some showing cytotoxic activity against cancer cell lines.[6][7]

  • Antiallergic Properties: Some series of acrylamide derivatives have been shown to possess antiallergic activity.[8]

  • Enzyme Inhibition: The acrylamide functional group can act as a Michael acceptor, enabling it to form covalent bonds with nucleophilic residues (such as cysteine) in enzymes, which has been utilized in the design of enzyme inhibitors.[9]

  • Toxicity of Acrylamide: It is important to note that the parent compound, acrylamide, is a known neurotoxin and is classified as a probable human carcinogen.[10][11] The toxicity of N-substituted derivatives like this compound has not been extensively studied and should be handled with appropriate safety precautions.

Due to the lack of specific studies on this compound, no signaling pathways or detailed mechanisms of action can be described at this time. Further research is required to elucidate the specific biological and pharmacological profile of this compound.

References

In-depth Technical Guide: N-((S)-1-phenylethyl)acrylamide

Author: BenchChem Technical Support Team. Date: November 2025

IUPAC Name: N-[(1S)-1-phenylethyl]prop-2-enamide CAS Number: 19035-71-3 Molecular Formula: C₁₁H₁₃NO Molecular Weight: 175.23 g/mol

This technical guide provides a comprehensive overview of N-((S)-1-phenylethyl)acrylamide, a chiral acrylamide derivative. Due to limited publicly available data on this specific molecule, this guide also incorporates relevant information on the parent compound, acrylamide, to provide a broader context for its potential properties and biological activity. This document is intended for researchers, scientists, and professionals in drug development and polymer chemistry.

Physicochemical Properties

PropertyN-[(1R)-1-phenylethyl]prop-2-enamide (Computed)[1]Acrylamide (Experimental)
Molecular Weight 175.23 g/mol 71.08 g/mol
Melting Point Not Available84.5 °C
Boiling Point Not Available125 °C at 25 mmHg
XLogP3 1.8-0.67
Hydrogen Bond Donor Count 12
Hydrogen Bond Acceptor Count 11
Rotatable Bond Count 21

Synthesis and Experimental Protocols

A detailed, peer-reviewed experimental protocol for the synthesis of this compound is not widely published. However, based on general principles of amide synthesis, a plausible route involves the acylation of (S)-1-phenylethylamine with an acrylic acid derivative.

Generalized Synthesis Protocol: Acylation of (S)-1-phenylethylamine

This protocol is a generalized procedure for the synthesis of N-substituted acrylamides and should be adapted and optimized for the specific synthesis of this compound.

Materials:

  • (S)-1-phenylethylamine

  • Acryloyl chloride (or other activated acrylic acid derivative)

  • Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

  • Tertiary amine base (e.g., triethylamine, diisopropylethylamine)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Dissolve (S)-1-phenylethylamine and a tertiary amine base (1.1 to 1.5 equivalents) in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon) and cool the mixture in an ice bath (0 °C).

  • Slowly add acryloyl chloride (1.0 equivalent) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction.

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by a suitable method, such as flash column chromatography on silica gel or recrystallization, to yield the pure this compound.

Applications in Polymer Chemistry

The primary application of this compound is as a monomer for the synthesis of chiral polymers. These polymers are principally used as chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC) for the separation of enantiomers.

Experimental Protocol: Preparation of Poly-(S)-N-(1-phenylethyl)acrylamide Coated Chiral Stationary Phase

This protocol is adapted from a study on the preparation and evaluation of immobilized poly-(S)-N-(1-phenylethyl)acrylamide CSPs.

Materials:

  • This compound

  • Trimethoxysilylpropyl methacrylate (TMSPM)

  • Azobisisobutyronitrile (AIBN) as an initiator

  • Silica gel

  • Toluene

  • Methanol

Procedure:

  • Copolymerization: In a flask, dissolve this compound and TMSPM in toluene. Add AIBN as a radical initiator. Heat the mixture under an inert atmosphere to induce polymerization. The resulting product is a copolymer of this compound and TMSPM.

  • Coating: Disperse silica gel in a solution of the synthesized copolymer in a suitable solvent. The copolymer is physically adsorbed onto the surface of the silica gel particles.

  • Immobilization: Heat the coated silica gel to induce a reaction between the trimethoxysilane groups of the copolymer and the silanol groups on the silica gel surface, forming covalent bonds.

  • Washing: Wash the resulting immobilized CSP with solvents like toluene and methanol to remove any non-covalently bound polymer.

  • Packing: The prepared CSP is then packed into an HPLC column using a slurry packing method.

Biological Activity and Signaling Pathways

There is no specific data available in the scientific literature regarding the biological activity, cytotoxicity, or mechanism of action of this compound. However, the parent compound, acrylamide, is a well-studied neurotoxin and is classified as a probable human carcinogen. The biological effects of acrylamide are largely attributed to its electrophilic nature, allowing it to form adducts with biological macromolecules.

The primary metabolite of acrylamide, glycidamide, is formed via oxidation by cytochrome P450 2E1. Glycidamide is more reactive than acrylamide and is considered the ultimate genotoxic agent. Detoxification of both acrylamide and glycidamide occurs through conjugation with glutathione (GSH).

Given the lack of specific data for this compound, it is prudent for researchers to handle this compound with care, assuming it may possess similar toxicological properties to acrylamide.

Visualizations

Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound.

G cluster_reaction Reaction Conditions cluster_workup Workup & Purification S-1-phenylethylamine S-1-phenylethylamine Solvent Anhydrous Solvent (e.g., DCM, THF) Amide_Formation Amide Formation S-1-phenylethylamine->Amide_Formation Nucleophilic Acyl Substitution Acryloyl_chloride Acryloyl_chloride Acryloyl_chloride->Amide_Formation Base Tertiary Amine Base (e.g., Triethylamine) Temperature 0°C to Room Temp. Quench Quench with NaHCO3(aq) Extraction Extraction Quench->Extraction Drying Dry with MgSO4 Extraction->Drying Purification Column Chromatography Drying->Purification Product This compound Purification->Product Amide_Formation->Quench

Caption: Generalized synthesis workflow for this compound.

Metabolic Pathways of Acrylamide

The following diagram illustrates the known metabolic pathways of the parent compound, acrylamide, in the body. The specific metabolism of this compound has not been studied.

G cluster_enzymes Enzymes Acrylamide Acrylamide Glycidamide Glycidamide Acrylamide->Glycidamide Oxidation GSH_Conjugate_A Acrylamide-GSH Conjugate Acrylamide->GSH_Conjugate_A Conjugation Toxicity Neurotoxicity & Carcinogenicity Acrylamide->Toxicity Adduct Formation (Proteins) GSH_Conjugate_G Glycidamide-GSH Conjugate Glycidamide->GSH_Conjugate_G Conjugation Glycidamide->Toxicity Adduct Formation (DNA, Proteins) Detoxification Detoxification & Excretion GSH_Conjugate_A->Detoxification GSH_Conjugate_G->Detoxification CYP2E1 CYP2E1 CYP2E1->Glycidamide GST GST GST->GSH_Conjugate_A GST->GSH_Conjugate_G

Caption: Metabolic pathways of the parent compound, acrylamide.

References

N-((S)-1-phenylethyl)acrylamide CAS number and identifiers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-((S)-1-phenylethyl)acrylamide, a chiral monomer increasingly utilized in the development of advanced materials, particularly for enantioselective applications. This document details its chemical identifiers, physicochemical properties, a detailed experimental protocol for its synthesis and subsequent polymerization, and its primary application in chiral chromatography.

Core Data: Identifiers and Physicochemical Properties

This compound is a chiral molecule distinguished by the presence of a stereogenic center on the phenylethyl group. This chirality is the basis for its utility in creating materials for enantioselective separations. The key identifiers and properties of this compound are summarized in the table below.

Identifier TypeData
CAS Number 19035-71-3
Molecular Formula C₁₁H₁₃NO
Molecular Weight 175.23 g/mol
IUPAC Name N-[(1S)-1-phenylethyl]prop-2-enamide
Synonyms (S)-N-(1-phenylethyl)acrylamide
Canonical SMILES C=CC(=O)N--INVALID-LINK--C1=CC=CC=C1
Physical State Solid

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound and its subsequent polymerization to form a chiral stationary phase is provided below.

Synthesis of this compound Monomer

The synthesis of this compound can be achieved via the Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride in the presence of a base.[1][2]

Materials:

  • (S)-1-phenylethylamine

  • Acryloyl chloride

  • Dichloromethane (DCM)

  • Triethylamine (TEA) or aqueous sodium hydroxide (NaOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-1-phenylethylamine (1.0 equivalent) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 equivalents) to the solution.

  • Slowly add acryloyl chloride (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure this compound.

Polymerization of this compound for Chiral Stationary Phase Preparation

This protocol describes the "grafting to" method for preparing a poly-(S)-N-(1-phenylethyl)acrylamide-based chiral stationary phase (CSP).[3]

Materials:

  • This compound monomer

  • Trimethoxysilylpropyl methacrylate (TMSPM)

  • Azobisisobutyronitrile (AIBN) as initiator

  • Toluene (anhydrous)

  • Silica gel

  • Standard polymerization glassware

Procedure:

  • In a polymerization tube, dissolve this compound and TMSPM (e.g., in a 95:5 molar ratio) in anhydrous toluene.[3]

  • Add AIBN as a radical initiator.

  • Degas the solution by several freeze-pump-thaw cycles.

  • Seal the tube under vacuum and heat at a controlled temperature (e.g., 60-70 °C) for 24 hours to effect copolymerization.

  • After polymerization, precipitate the copolymer by pouring the solution into a non-solvent like methanol or hexane.

  • Filter and dry the copolymer under vacuum.

  • Characterize the copolymer by ¹H-NMR to determine the monomer ratio.[3]

  • Immobilize the copolymer onto silica gel by refluxing a suspension of the copolymer and silica gel in a suitable solvent (e.g., toluene) for several hours.

  • Filter the resulting chiral stationary phase, wash with solvent, and dry under vacuum.

Visualizations

The following diagrams illustrate the synthesis workflow and the conceptual basis for the material's application in chiral separations.

G cluster_monomer Monomer Synthesis cluster_polymer Polymerization cluster_csp CSP Preparation amine (S)-1-phenylethylamine reaction Schotten-Baumann Reaction amine->reaction acyl_chloride Acryloyl Chloride acyl_chloride->reaction base Base (e.g., TEA) base->reaction solvent Solvent (DCM) solvent->reaction monomer This compound reaction->monomer polymerization Radical Polymerization monomer->polymerization tmsmp TMSPM tmsmp->polymerization initiator Initiator (AIBN) initiator->polymerization copolymer Copolymer polymerization->copolymer immobilization Immobilization ('Grafting To') copolymer->immobilization silica Silica Gel silica->immobilization csp Chiral Stationary Phase (CSP) immobilization->csp

Caption: Synthesis workflow for this compound and its polymerization.

G cluster_main Chiral Recognition Mechanism monomer Chiral Monomer (S)-N-(1-phenylethyl)acrylamide polymer Poly-(S)-N-(1-phenylethyl)acrylamide (Chiral Polymer) monomer->polymer Polymerization csp Chiral Stationary Phase (CSP) polymer->csp Immobilization on Silica separation Enantioselective Separation csp->separation Interacts with racemate Racemic Mixture (R- and S-enantiomers) racemate->separation Injected into column enantiomer_r R-enantiomer separation->enantiomer_r Differential Elution enantiomer_s S-enantiomer separation->enantiomer_s Differential Elution

Caption: Logical flow of chiral recognition using a poly-(S)-N-(1-phenylethyl)acrylamide CSP.

Biological Activity and Applications

The primary application of this compound is as a monomer for the synthesis of chiral polymers used in chromatography.[3] These polymers form the basis of chiral stationary phases (CSPs) that are highly effective in separating enantiomers of various chiral compounds.[3][4] The chiral recognition ability of these CSPs is attributed to the specific stereochemistry of the polymer backbone, which creates a chiral environment that interacts differently with the two enantiomers of a racemic mixture, leading to their separation.

As for the direct biological activity of this compound, there is limited information available in the public domain. However, it is important to note that acrylamide and some of its derivatives are known to have biological effects. Acrylamide itself is a known neurotoxin and is classified as a probable human carcinogen. Therefore, appropriate safety precautions should be taken when handling this compound and its derivatives. Some other acrylamide derivatives have been investigated for their potential as antiallergic or anticancer agents, but specific studies on the biological signaling pathways affected by this compound are not currently available. The main focus of research on this compound has been its application in materials science for chiral separations.

References

In-Depth Technical Guide on the Solubility of N-((S)-1-phenylethyl)acrylamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-((S)-1-phenylethyl)acrylamide, a key monomer in the synthesis of specialty polymers. Due to the absence of publicly available, quantitative solubility data for this specific compound, this document outlines a standardized experimental protocol for determining its solubility in various organic solvents. The methodologies provided are grounded in established principles of physical chemistry and are designed to yield reliable and reproducible results for research and development applications.

Introduction

This compound is a chiral monomer utilized in the synthesis of polymers for applications such as chiral stationary phases in chromatography. The solubility of this monomer in organic solvents is a critical parameter that influences its polymerization kinetics, purification, and formulation. A thorough understanding of its solubility profile is essential for process optimization, scale-up, and the development of novel materials. This guide presents a framework for systematically determining and documenting the solubility of this compound.

Predicted Solubility Profile

While specific quantitative data is not available, the molecular structure of this compound—comprising a polar acrylamide group and a nonpolar phenylethyl group—suggests a degree of solubility in a range of organic solvents. It is anticipated to be soluble in polar aprotic solvents and alcohols, with decreasing solubility in nonpolar solvents. For comparison, unsubstituted acrylamide is soluble in methanol (155 g/100 mL), ethanol (86 g/100 mL), and acetone (63.1 g/100 mL), but only minimally soluble in nonpolar solvents like benzene and heptane.[1] N-isopropylacrylamide is readily soluble in water, methanol, ethanol, and acetone.[2] The bulky, nonpolar phenylethyl group in this compound is expected to decrease its solubility in highly polar solvents compared to unsubstituted acrylamide, while potentially increasing its solubility in solvents of intermediate polarity.

Quantitative Solubility Data

As definitive quantitative solubility data for this compound is not present in the current body of scientific literature, the following table is provided as a template for researchers to populate with experimentally determined values. The subsequent section details the experimental protocol for obtaining this data.

SolventMolar Mass ( g/mol )Density (g/mL)Polarity IndexSolubility at 25°C ( g/100 mL)Molar Solubility at 25°C (mol/L)Observations
Alcohols
Methanol32.040.7925.1Data to be determinedData to be determined
Ethanol46.070.7894.3Data to be determinedData to be determined
Isopropanol60.100.7863.9Data to be determinedData to be determined
Ketones
Acetone58.080.7915.1Data to be determinedData to be determined
Methyl Ethyl Ketone72.110.8054.7Data to be determinedData to be determined
Ethers
Diethyl Ether74.120.7132.8Data to be determinedData to be determined
Tetrahydrofuran72.110.8894.0Data to be determinedData to be determined
Esters
Ethyl Acetate88.110.9024.4Data to be determinedData to be determined
Halogenated Solvents
Dichloromethane84.931.333.1Data to be determinedData to be determined
Chloroform119.381.484.1Data to be determinedData to be determined
Aromatic Hydrocarbons
Toluene92.140.8672.4Data to be determinedData to be determined
Amides
Dimethylformamide73.090.9446.4Data to be determinedData to be determined
Alkanes
n-Hexane86.180.6590.1Data to be determinedData to be determined

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and the determination of its solubility in organic solvents.

Synthesis of this compound

A common method for the synthesis of N-substituted acrylamides involves the reaction of a primary amine with acryloyl chloride in the presence of a base.

Materials:

  • (S)-1-phenylethylamine

  • Acryloyl chloride

  • Triethylamine

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, etc.)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-1-phenylethylamine and triethylamine in the chosen anhydrous solvent.

  • Cool the mixture in an ice bath (0°C).

  • Slowly add a solution of acryloyl chloride in the same anhydrous solvent to the reaction mixture via a dropping funnel, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with deionized water, followed by a brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization or column chromatography.

Synthesis_Workflow A Dissolve (S)-1-phenylethylamine and triethylamine in anhydrous solvent B Cool to 0°C A->B C Slowly add acryloyl chloride solution B->C D Warm to room temperature and stir C->D E Monitor reaction by TLC D->E F Work-up: - Wash with water and brine - Dry organic layer E->F G Purification: - Recrystallization or - Column chromatography F->G H This compound G->H

Synthesis of this compound.
Determination of Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.[3]

Materials:

  • This compound (purified)

  • Selected organic solvents (analytical grade)

  • Screw-capped vials

  • Constant temperature bath with a shaker

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters)

  • Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Add an excess amount of this compound to a screw-capped vial containing a known volume or mass of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).

  • Agitate the vials for a sufficient period to reach equilibrium. This may take several hours to days, and the optimal time should be determined empirically.

  • After reaching equilibrium, allow the vials to stand undisturbed in the constant temperature bath for a period to allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe and filter it through a membrane filter compatible with the solvent to remove any undissolved solid.

  • Quantify the concentration of this compound in the filtered solution using a pre-calibrated analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculate the solubility in the desired units (e.g., g/100 mL or mol/L).

Solubility_Determination_Workflow A Add excess solute to a known volume of solvent in a vial B Seal vial and place in constant temperature shaker bath A->B C Agitate until equilibrium is reached B->C D Allow undissolved solid to settle C->D E Withdraw and filter supernatant D->E F Quantify solute concentration (e.g., HPLC, UV-Vis) E->F G Calculate solubility F->G

Shake-Flask Method for Solubility Determination.

Conclusion

This technical guide has addressed the solubility of this compound in organic solvents by providing a framework for its experimental determination in the absence of published quantitative data. The detailed protocols for both the synthesis of the monomer and the measurement of its solubility are intended to equip researchers, scientists, and drug development professionals with the necessary tools to generate reliable and consistent data. The systematic application of these methodologies will contribute to a more comprehensive understanding of the physicochemical properties of this important chiral monomer, thereby facilitating its effective use in various scientific and industrial applications.

References

Physical and chemical properties of N-((S)-1-phenylethyl)acrylamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of N-((S)-1-phenylethyl)acrylamide, a chiral monomer of increasing interest in polymer chemistry and materials science. This document consolidates available data on its synthesis, characterization, and key properties to support its application in research and development.

Chemical Identity and Structure

This compound is a chiral acrylamide derivative featuring a phenylethyl group attached to the nitrogen atom of the acrylamide functionality. The "(S)" designation indicates the stereochemistry at the chiral center of the 1-phenylethyl moiety.

Table 1: General Information

PropertyValue
Systematic Name N-[(1S)-1-phenylethyl]prop-2-enamide
CAS Number 19035-71-3
Molecular Formula C₁₁H₁₃NO
Molecular Weight 175.23 g/mol

Physical Properties

Detailed experimental data on the physical properties of this compound are not widely reported in publicly available literature. However, based on its structure and related compounds, it is expected to be a white to off-white solid at room temperature.

Table 2: Physical Properties of this compound

PropertyValue
Physical State Solid
Color White to off-white
Melting Point Not reported
Boiling Point Not reported
Solubility Soluble in common organic solvents such as dichloromethane and ethyl acetate.

Chemical Properties and Reactivity

The chemical reactivity of this compound is primarily dictated by the acrylamide functional group. The vinyl group is susceptible to polymerization, particularly radical polymerization, to form poly(this compound). This polymer has shown significant utility in the preparation of chiral stationary phases for enantioselective chromatography.[1]

The amide linkage exhibits typical amide reactivity, though it is generally stable under neutral conditions. Hydrolysis can occur under strong acidic or basic conditions. The presence of the chiral phenylethyl group imparts stereochemical properties to the molecule and its subsequent polymers.

Spectral Data for Characterization

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 3: Spectral Data of this compound

TechniqueData
¹H NMR Expected signals include those for the vinyl protons of the acrylamide group, the methine and methyl protons of the phenylethyl group, and the aromatic protons of the phenyl ring.
¹³C NMR Expected signals include those for the carbonyl carbon, the vinyl carbons, the carbons of the phenylethyl group, and the aromatic carbons.
Infrared (IR) Spectroscopy Characteristic absorption bands are expected for the N-H stretching, C=O stretching (amide I), and N-H bending (amide II) of the amide group, as well as C=C stretching of the vinyl group and aromatic C-H stretching.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of N-substituted acrylamides involves the acylation of the corresponding amine with acryloyl chloride.

Experimental Workflow for Synthesis

cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Product Amine (S)-1-Phenylethylamine ReactionStep Stir at 0 °C to room temp. Amine->ReactionStep AcylChloride Acryloyl Chloride AcylChloride->ReactionStep Solvent Dichloromethane (DCM) Solvent->ReactionStep Base Triethylamine (TEA) Base->ReactionStep Wash Wash with aq. HCl, NaHCO₃, brine ReactionStep->Wash Crude Product Dry Dry over Na₂SO₄ Wash->Dry Evaporate Evaporate solvent Dry->Evaporate Purify Column Chromatography Evaporate->Purify Product This compound Purify->Product

Caption: General workflow for the synthesis of this compound.

Detailed Methodology:

To a solution of (S)-1-phenylethylamine and triethylamine in dichloromethane, acryloyl chloride is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for a specified period. After the reaction is complete, the mixture is washed successively with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure this compound.

Characterization Methods

Logical Relationship for Characterization

cluster_synthesis Synthesis cluster_characterization Characterization cluster_confirmation Confirmation SynthesizedProduct Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) SynthesizedProduct->NMR IR IR Spectroscopy SynthesizedProduct->IR MS Mass Spectrometry SynthesizedProduct->MS StructureConfirmed Structure and Purity Confirmed NMR->StructureConfirmed IR->StructureConfirmed MS->StructureConfirmed

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to N-((S)-1-phenylethyl)acrylamide as a Chiral Monomer

This technical guide provides a comprehensive overview of this compound, a crucial chiral monomer in the development of advanced polymer-based materials. We will explore its synthesis, polymerization characteristics, the properties of the resulting polymer, and its significant applications, particularly in the field of chiral separations for drug development.

Introduction

This compound is a chiral vinyl monomer that serves as a fundamental building block for the synthesis of optically active polymers. The presence of the stereogenic center on the phenylethyl side group imparts chirality to the polymer, making it a valuable tool for applications requiring enantiomeric recognition. The resulting polymer, poly(this compound), has demonstrated exceptional chiral recognition abilities, making it a material of great interest for creating chiral stationary phases (CSPs) used in chromatography to separate enantiomers.[1][2] The ability to separate chiral compounds is of paramount importance in the pharmaceutical industry, where the different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.

Monomer Synthesis

The synthesis of this compound is typically achieved through the reaction of a nucleophilic amine with an activated acrylic acid derivative. A common and effective method is the acylation of (S)-(-)-1-phenylethylamine with acryloyl chloride. The reaction is generally performed in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on standard organic synthesis methods for acrylamide derivatives.[3]

  • Dissolution: Dissolve (S)-(-)-1-phenylethylamine in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Base Addition: Add an equivalent amount of a non-nucleophilic base, such as triethylamine, to the solution to act as an acid scavenger.

  • Acylation: Slowly add a solution of acryloyl chloride in the same solvent to the cooled reaction mixture dropwise. The reaction is exothermic and should be controlled to prevent unwanted side reactions.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for several hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Workup: Upon completion, wash the reaction mixture with water and brine to remove the amine hydrochloride salt and any unreacted starting materials.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified, typically by column chromatography or recrystallization, to yield pure this compound.

  • Characterization: Confirm the structure and purity of the synthesized monomer using techniques such as ¹H NMR, ¹³C NMR, and FTIR spectroscopy.

cluster_reactants Reactants cluster_process Process cluster_product Product Amine (S)-1-phenylethylamine Reaction Acylation in Aprotic Solvent + Base (e.g., Et3N) Amine->Reaction Acryloyl Acryloyl Chloride Acryloyl->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Crude Product Purification Purification (Chromatography) Workup->Purification Monomer This compound Purification->Monomer Pure Monomer Monomer Chiral Monomer (this compound) Mix Dissolve & Degas Monomer->Mix Initiator Initiator (e.g., AIBN) Initiator->Mix Solvent Solvent Solvent->Mix Polymerize Heat to Initiate Polymerization Mix->Polymerize Precipitate Precipitate in Non-solvent Polymerize->Precipitate Polymer Solution Polymer Purified Chiral Polymer (poly(this compound)) Precipitate->Polymer cluster_synthesis Material Synthesis cluster_application Application in Drug Development Monomer Chiral Monomer This compound Polymerization Polymerization Monomer->Polymerization Polymer Chiral Polymer (poly-SPEA) Polymerization->Polymer CSP Immobilization onto Silica (Chiral Stationary Phase) Polymer->CSP Separation Chromatographic Separation (HPLC / SFC) CSP->Separation enables Racemic Racemic Drug Mixture (R- and S-Enantiomers) Racemic->Separation Enantiomers Separated Pure Enantiomers Separation->Enantiomers Analysis Pharmacological & Toxicological Analysis Enantiomers->Analysis Drug Optimized Chiral Drug Analysis->Drug

References

An In-depth Technical Guide to Poly(N-((S)-1-phenylethyl)acrylamide)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of poly(N-((S)-1-phenylethyl)acrylamide), a chiral polymer with significant applications in enantioselective separations. The document details its synthesis, properties, and key experimental protocols, offering valuable insights for researchers and professionals in drug development and materials science.

Introduction

Poly(this compound) is a synthetic polymer notable for its chiral properties, which arise from the stereocenter in its pendant phenylethyl group. This chirality makes the polymer highly effective as a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) and other separation techniques. Its primary application lies in the resolution of racemic mixtures, a critical process in the pharmaceutical industry for the development of stereochemically pure drugs. The polymer's performance is intrinsically linked to its synthesis and the method of its immobilization onto a support matrix.

Synthesis of the Monomer: this compound

The synthesis of the this compound monomer is a crucial first step. While a specific, detailed protocol is not widely published, a general and reliable method involves the acylation of (S)-1-phenylethylamine with acryloyl chloride. This reaction, a classic example of Schotten-Baumann conditions, is outlined below.

Experimental Protocol: Synthesis of this compound

Materials:

  • (S)-1-phenylethylamine

  • Acryloyl chloride

  • Triethylamine (or another suitable base)

  • Anhydrous dichloromethane (or another suitable aprotic solvent)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve (S)-1-phenylethylamine and triethylamine in anhydrous dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add acryloyl chloride dropwise to the stirred solution. The addition should be controlled to maintain a low temperature.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Polymerization of this compound

The polymerization of the this compound monomer is typically achieved through free-radical polymerization. This method allows for the formation of a high molecular weight polymer.

Experimental Protocol: Free-Radical Polymerization

Materials:

  • This compound monomer

  • Azobisisobutyronitrile (AIBN) or another suitable radical initiator

  • Anhydrous toluene (or another suitable solvent)

  • Nitrogen or argon gas supply

  • Schlenk flask or similar reaction vessel

  • Oil bath or heating mantle

Procedure:

  • Dissolve the this compound monomer and AIBN in anhydrous toluene in a Schlenk flask.

  • Deoxygenate the solution by bubbling with nitrogen or argon for at least 30 minutes.

  • Heat the reaction mixture in an oil bath at a temperature appropriate for the initiator (typically 60-80 °C for AIBN).

  • Maintain the reaction under an inert atmosphere for several hours to allow for polymerization.

  • The resulting polymer can be isolated by precipitation in a non-solvent, such as hexane or methanol, followed by filtration and drying under vacuum.

Properties of Poly(this compound)

The physical and chemical properties of poly(this compound) are critical for its application as a chiral stationary phase.

Solubility: The solubility of poly(this compound) is dependent on its molecular weight and the solvent. Generally, it is soluble in a range of organic solvents.

Thermal Properties: A specific glass transition temperature (Tg) for poly(this compound) is not readily available in the literature. However, for comparison, the Tg of poly(N,N-dimethylacrylamide) is reported to be around 89 °C. The bulky phenylethyl group in poly(this compound) would likely lead to a higher Tg due to increased steric hindrance and reduced chain mobility.

Chiral Recognition: The primary and most important property of this polymer is its ability to differentiate between enantiomers. This chiral recognition is attributed to the formation of transient diastereomeric complexes between the chiral pendant groups of the polymer and the enantiomers of the analyte. These interactions, which can include hydrogen bonding, dipole-dipole interactions, and steric repulsion, lead to different retention times for the two enantiomers in a chromatographic system.

Application in Chiral Stationary Phases

Poly(this compound) is most commonly used in the preparation of chiral stationary phases for chromatography. Two primary strategies are employed for immobilizing the polymer onto a silica gel support: "grafting from" and "gating to".

"Grafting From" Method

In the "grafting from" approach, the polymerization is initiated from the surface of the silica support, which has been pre-functionalized with an initiator. This method can lead to a higher density of polymer chains on the surface.

"Grafting To" Method

The "grafting to" method involves synthesizing the polymer first and then attaching it to the silica support. This allows for better characterization of the polymer before immobilization. Studies have shown that the "grafting to" method can result in a higher chiral recognition ability.

Quantitative Data from a Comparative Study

A study comparing different preparation methods for CSPs based on poly(S)-N-(1-phenylethyl) acrylamide provided the following data:

CSP IDPreparation MethodMonomer Loading (mmol/g)Polymer MnPolymer Mw/Mn
CSP2Grafting From1.05751,2723.43
CSP3Grafting To0.6577,0901.66

Mn = Number-average molecular weight; Mw/Mn = Polydispersity Index.

Visualizations

Synthesis of this compound Monomer

Monomer_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product amine (S)-1-phenylethylamine reaction_step Acylation Reaction (Schotten-Baumann) amine->reaction_step chloride Acryloyl chloride chloride->reaction_step base Triethylamine base->reaction_step solvent_m Dichloromethane solvent_m->reaction_step wash Aqueous Wash (NaHCO3, Brine) reaction_step->wash dry Drying (MgSO4) wash->dry evaporate Solvent Evaporation dry->evaporate purify Purification (Chromatography/Recrystallization) evaporate->purify monomer This compound purify->monomer

Caption: Workflow for the synthesis of the this compound monomer.

Free-Radical Polymerization of the Monomer

Polymer_Synthesis cluster_reactants_poly Reactants cluster_reaction_poly Polymerization cluster_isolation Isolation cluster_product_poly Product monomer_p This compound deoxygenate Deoxygenation (N2/Ar purge) monomer_p->deoxygenate initiator AIBN initiator->deoxygenate solvent_p Toluene solvent_p->deoxygenate polymerize Heating (60-80 °C) deoxygenate->polymerize precipitate Precipitation (in non-solvent) polymerize->precipitate filter_dry Filtration & Drying precipitate->filter_dry polymer Poly(this compound) filter_dry->polymer

Caption: Workflow for the free-radical polymerization of the monomer.

"Grafting From" Method for CSP Preparation

Grafting_From silica Silica Gel functionalize Surface Functionalization (with initiator) silica->functionalize monomer_add Addition of Monomer (this compound) functionalize->monomer_add polymerization_surface Surface-Initiated Polymerization monomer_add->polymerization_surface csp_product_from Chiral Stationary Phase polymerization_surface->csp_product_from

Caption: "Grafting From" method for Chiral Stationary Phase (CSP) preparation.

"Grafting To" Method for CSP Preparation

Grafting_To polymer_synthesis Synthesize Polymer (in solution) grafting Grafting Reaction polymer_synthesis->grafting silica_to Silica Gel activation Surface Activation silica_to->activation activation->grafting csp_product_to Chiral Stationary Phase grafting->csp_product_to

Caption: "Grafting To" method for Chiral Stationary Phase (CSP) preparation.

In-Depth Technical Guide on the Safety and Handling of N-((S)-1-phenylethyl)acrylamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available safety and handling information for N-((S)-1-phenylethyl)acrylamide. As specific toxicological data for this compound is limited, this guide draws heavily on information available for the parent compound, acrylamide, and its derivatives. It is imperative to consult the most recent Safety Data Sheet (SDS) from your supplier and to conduct a thorough risk assessment before handling this chemical.

Introduction

This compound is a chiral, N-substituted acrylamide derivative. While its specific applications are varied across research and development, its structural similarity to acrylamide, a well-documented neurotoxin, suspected carcinogen, and reproductive toxicant, necessitates stringent safety and handling protocols. This guide provides a comprehensive overview of the known hazards, recommended handling procedures, and emergency response measures to ensure the safety of laboratory personnel.

Hazard Identification and Classification

Due to the lack of specific toxicological studies on this compound, its hazard classification is primarily based on the known profile of acrylamide and other N-substituted acrylamides.

Potential Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Corrosion/Irritation: Causes skin irritation.[1]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory/Skin Sensitization: May cause an allergic skin reaction.

  • Germ Cell Mutagenicity: Suspected of causing genetic defects.

  • Carcinogenicity: Suspected human carcinogen, based on animal studies of acrylamide.[2][3][4][5][6] Acrylamide is classified as a "probable human carcinogen" (Group 2A) by the International Agency for Research on Cancer (IARC).[2]

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child, based on animal studies of acrylamide.[7][8][9]

  • Specific Target Organ Toxicity (STOT):

    • Single Exposure: May cause respiratory irritation.[1]

    • Repeated Exposure: May cause damage to the nervous system (neurotoxicity).[10][11][12]

Physical and Chemical Properties

PropertyValue (for Acrylamide)
Appearance White, odorless crystalline solid
Molecular Weight 71.08 g/mol
Melting Point 84.5 °C (184.1 °F)
Boiling Point 125 °C (257 °F) at 25 mmHg
Solubility Soluble in water, ethanol, acetone
Vapor Pressure 0.007 mmHg at 25 °C

Exposure Controls and Personal Protection

A multi-layered approach is essential to minimize exposure to this compound.

Engineering Controls
  • Chemical Fume Hood: All work with solid this compound and concentrated solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.

  • Ventilation: Ensure adequate general laboratory ventilation.

Personal Protective Equipment (PPE)
  • Hand Protection: Wear double-layered nitrile gloves. Change gloves immediately if contaminated.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.

  • Skin and Body Protection: A lab coat must be worn at all times. For operations with a higher risk of exposure, consider using a chemical-resistant apron and sleeves.

  • Respiratory Protection: If work cannot be conducted in a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Safe Handling and Storage Procedures

Handling
  • Avoid Dust Formation: Handle solid material carefully to avoid generating dust.

  • Weighing: If possible, weigh the compound directly in the fume hood. If a balance is located outside the hood, use a tared, sealed container to transport the material.

  • Solutions: Prepare solutions in the fume hood.

  • Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

Storage
  • Container: Store in a tightly sealed, clearly labeled container.

  • Location: Store in a cool, dry, well-ventilated area away from incompatible materials.

  • Incompatibilities: Avoid contact with strong oxidizing agents, acids, bases, and reducing agents.

Emergency Procedures

Spill Response

A clear and logical workflow is crucial for responding to a spill of this compound.

Spill_Response_Workflow spill Spill Occurs assess Assess Spill Size and Location spill->assess small_spill Small Spill (<100mg / <10mL) assess->small_spill Small large_spill Large Spill (>100mg / >10mL) assess->large_spill Large ppe Don Appropriate PPE (Double Gloves, Goggles, Lab Coat, Respirator) small_spill->ppe evacuate Evacuate Area Alert Supervisor Call EHS large_spill->evacuate contain Contain Spill with Absorbent Material ppe->contain neutralize Decontaminate Area contain->neutralize collect Collect Waste in Sealed Container neutralize->collect dispose Dispose as Hazardous Waste collect->dispose Toxicological_Evaluation_Workflow start Novel Acrylamide Derivative Synthesized in_vitro In Vitro Screening (Cytotoxicity, Mutagenicity) start->in_vitro in_vivo In Vivo Acute Toxicity Studies in_vitro->in_vivo If positive or high concern sub_chronic Sub-chronic Toxicity and Target Organ ID in_vivo->sub_chronic If warranted risk_assessment Comprehensive Risk Assessment in_vivo->risk_assessment specialized Specialized Studies (Neuro, Repro, Carc.) sub_chronic->specialized Based on findings sub_chronic->risk_assessment specialized->risk_assessment Acrylamide_Neurotoxicity_Pathway acrylamide Acrylamide glycidamide Metabolism to Glycidamide (epoxide) acrylamide->glycidamide adducts Formation of Adducts with Cellular Proteins acrylamide->adducts glycidamide->adducts disruption Disruption of Axonal Transport adducts->disruption degeneration Axonal Degeneration disruption->degeneration neurotoxicity Clinical Neurotoxicity degeneration->neurotoxicity

References

Methodological & Application

Synthesis of N-((S)-1-phenylethyl)acrylamide: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of N-((S)-1-phenylethyl)acrylamide, a chiral monomer frequently utilized in the development of chiral stationary phases for enantioselective chromatography and as a building block in asymmetric synthesis. The described methodology is based on the Schotten-Baumann reaction, a robust and efficient method for amide bond formation. This application note includes a step-by-step experimental procedure, a summary of key quantitative data, and a graphical representation of the synthesis workflow to ensure reproducibility and ease of use for researchers in organic chemistry and drug development.

Introduction

N-substituted acrylamides are a versatile class of monomers used in the synthesis of functional polymers. In particular, chiral N-substituted acrylamides, such as this compound, are of significant interest due to their applications in creating materials for chiral separations and as intermediates in the synthesis of biologically active molecules. The stereocenter on the phenylethyl moiety imparts chirality, making polymers derived from this monomer capable of enantiomeric discrimination. The synthesis of this monomer is typically achieved by the acylation of the corresponding chiral amine, (S)-1-phenylethylamine, with an acryloyl derivative. The following protocol details a reliable synthesis route using acryloyl chloride.

Key Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Reactants (S)-1-phenylethylamine, Acryloyl chloride, Triethylamine
Solvent Dichloromethane (DCM)
Reaction Temperature 0 °C to Room Temperature
Reaction Time 2-4 hours
Typical Yield 85-95%
Molecular Formula C₁₁H₁₃NO
Molecular Weight 175.23 g/mol
Appearance White to off-white solid
CAS Number 19035-71-3

Experimental Protocol

This protocol describes the synthesis of this compound via the Schotten-Baumann reaction of (S)-1-phenylethylamine with acryloyl chloride.

Materials:

  • (S)-1-phenylethylamine

  • Acryloyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve (S)-1-phenylethylamine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Acryloyl Chloride: Add acryloyl chloride (1.1 eq.), dissolved in a small amount of anhydrous dichloromethane, dropwise to the stirred solution over a period of 30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by adding water.

  • Work-up:

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Solvent Removal: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure this compound as a white solid.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow A 1. Dissolve (S)-1-phenylethylamine and Triethylamine in DCM B 2. Cool to 0 °C A->B C 3. Add Acryloyl Chloride (dropwise) B->C D 4. React at RT (2-3 hours) C->D E 5. Quench with Water D->E F 6. Aqueous Work-up (NaHCO₃, Brine) E->F G 7. Dry and Concentrate F->G H 8. Purify (Recrystallization/Chromatography) G->H I This compound (Final Product) H->I

Caption: Workflow for the synthesis of this compound.

Signaling Pathways and Applications

While this compound itself is primarily a chemical building block, the polymers derived from it, poly(this compound), have significant applications. These chiral polymers are used as chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC) and other separation techniques. The mechanism of chiral recognition by these CSPs involves various non-covalent interactions, such as hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the chiral polymer and the enantiomers of the analyte.

The logical relationship for its primary application can be visualized as follows:

ApplicationPathway Monomer This compound (Chiral Monomer) Polymerization Radical Polymerization Monomer->Polymerization Polymer Poly(this compound) (Chiral Polymer) Polymerization->Polymer CSP Chiral Stationary Phase (CSP) for Chromatography Polymer->CSP Immobilization on Support Separation Enantioselective Separation of Chiral Molecules CSP->Separation Mechanism: Differential Interaction

Caption: Application pathway from monomer to enantioselective separation.

Conclusion

The protocol described herein provides a straightforward and efficient method for the synthesis of this compound. This chiral monomer is a valuable tool for researchers in materials science and medicinal chemistry. The provided data and graphical workflows are intended to facilitate the successful implementation of this synthesis in a laboratory setting.

Application Notes and Protocols: Polymerization of N-((S)-1-phenylethyl)acrylamide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed protocol for the free-radical polymerization of the chiral monomer N-((S)-1-phenylethyl)acrylamide. This procedure is intended for researchers, scientists, and professionals in drug development and materials science who are interested in synthesizing chiral polymers. The protocol outlines the necessary reagents, equipment, and step-by-step instructions for the polymerization reaction, purification of the resulting polymer, and characterization. Additionally, a summary of typical reaction parameters and expected outcomes is presented in a tabular format for easy reference. A graphical representation of the experimental workflow is also included to provide a clear overview of the process.

Introduction

Chiral polymers have garnered significant interest in various fields, including asymmetric catalysis, chiral chromatography, and drug delivery systems. Poly(this compound) is a chiral polymer that can be synthesized from its corresponding monomer, this compound. The stereoregularity of the polymer backbone and the presence of the chiral pendant group can impart unique properties to the material. This document details a standard free-radical polymerization procedure using 2,2'-Azobis(2-methylpropionitrile) (AIBN) as a thermal initiator. This method is widely used for its simplicity and effectiveness in polymerizing a variety of vinyl monomers.

Experimental Protocol: Free-Radical Polymerization

This protocol describes the synthesis of poly(this compound) via a solution-based free-radical polymerization.

Materials and Equipment
  • Monomer: this compound

  • Initiator: 2,2'-Azobis(2-methylpropionitrile) (AIBN)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

  • Precipitation Solvent: Methanol

  • Washing Solvent: Acetone

  • Reaction Vessel: Schlenk flask or a thick-walled glass tube with a rubber septum

  • Inert Gas: High-purity nitrogen or argon

  • Magnetic stirrer and stir bar

  • Oil bath or heating mantle with temperature control

  • Vacuum filtration apparatus (sintered glass funnel)

  • Vacuum oven

  • Standard laboratory glassware

Safety Precautions
  • Acrylamide derivatives are potential neurotoxins and should be handled with extreme care in a well-ventilated fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • AIBN is a thermally unstable compound that can decompose exothermically. Avoid heating it directly and store it at a low temperature as recommended by the supplier.

  • DMF is a skin and respiratory irritant. Handle it in a fume hood.

  • Methanol and acetone are flammable and should be kept away from ignition sources.

Step-by-Step Polymerization Procedure
  • Reaction Setup:

    • Place a magnetic stir bar in a clean, dry Schlenk flask.

    • Add the this compound monomer and the AIBN initiator to the flask. A typical molar ratio of monomer to initiator is in the range of 100:1 to 200:1.[1]

    • Add anhydrous DMF as the solvent. The monomer concentration is typically around 10-20% (w/v).

  • Degassing:

    • Seal the flask with a rubber septum.

    • Purge the reaction mixture with an inert gas (nitrogen or argon) for 20-30 minutes to remove dissolved oxygen, which can inhibit the polymerization. Alternatively, perform three freeze-pump-thaw cycles for more rigorous oxygen removal.[2]

  • Polymerization Reaction:

    • Immerse the sealed reaction flask in a preheated oil bath set to 70-80°C. The specific temperature will depend on the desired reaction rate and the decomposition kinetics of AIBN.

    • Allow the reaction to proceed with continuous stirring for a predetermined time, typically ranging from 12 to 48 hours. The reaction mixture will become more viscous as the polymer forms.

  • Reaction Quenching and Polymer Precipitation:

    • After the desired reaction time, remove the flask from the oil bath and cool it to room temperature.

    • Pour the viscous polymer solution into a beaker containing a large excess of a non-solvent, such as methanol or acetone, while stirring vigorously. This will cause the polymer to precipitate as a solid.

  • Purification:

    • Collect the precipitated polymer by vacuum filtration using a sintered glass funnel.

    • Wash the polymer multiple times with fresh portions of the precipitation solvent (methanol or acetone) to remove any unreacted monomer, initiator fragments, and residual DMF.

    • Continue washing until the filtrate is clear.

  • Drying:

    • Transfer the purified polymer to a clean, tared watch glass or petri dish.

    • Dry the polymer under vacuum at 40-50°C until a constant weight is achieved. This may take 24-48 hours.

  • Characterization (Optional but Recommended):

    • Determine the polymer's molecular weight and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).

    • Confirm the polymer structure using Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy.

Data Presentation

The following table summarizes typical experimental parameters and expected results for the free-radical polymerization of this compound.

ParameterValueReference/Notes
MonomerThis compound-
InitiatorAIBN-
SolventAnhydrous DMF-
Monomer/Initiator Molar Ratio100:1 - 200:1[1]
Monomer Concentration10-20% (w/v)Typical for solution polymerization
Reaction Temperature70-80°C[1]
Reaction Time12 - 48 hoursDependent on desired conversion
Yield80-95%Typical for free-radical polymerization
Molecular Weight (Mn)10,000 - 50,000 g/mol Dependent on reaction conditions
Polydispersity Index (PDI)1.5 - 2.5Typical for free-radical polymerization

Visualization of Experimental Workflow

The following diagram illustrates the step-by-step workflow for the polymerization of this compound.

PolymerizationWorkflow A 1. Reagent Preparation (Monomer, AIBN, DMF) B 2. Reaction Setup (Combine in Schlenk Flask) A->B C 3. Degassing (N2 Purge or Freeze-Pump-Thaw) B->C D 4. Polymerization (Heat to 70-80°C with Stirring) C->D E 5. Cooling (To Room Temperature) D->E F 6. Precipitation (Pour into Methanol/Acetone) E->F G 7. Filtration (Collect Polymer) F->G H 8. Washing (With Methanol/Acetone) G->H I 9. Drying (Vacuum Oven at 40-50°C) H->I J 10. Characterization (GPC, NMR, FTIR) I->J

Caption: Experimental workflow for the synthesis of poly(this compound).

References

Application Notes and Protocols for the Free Radical Polymerization of N-((S)-1-phenylethyl)acrylamide using AIBN

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-((S)-1-phenylethyl)acrylamide (SPEA) is a chiral monomer that, upon polymerization, yields polymers with unique properties applicable in chiral separations, asymmetric catalysis, and as chiral stationary phases in chromatography.[1] This document provides detailed application notes and experimental protocols for the free radical polymerization of SPEA using azobisisobutyronitrile (AIBN) as a thermal initiator. The protocols outlined below are designed to be a comprehensive guide for researchers in the synthesis and characterization of poly(this compound).

Data Presentation

Table 1: Reaction Conditions for Free Radical Polymerization of SPEA
ParameterConditionRationale
Monomer This compound (SPEA)The chiral monomer unit for the final polymer.
Initiator Azobisisobutyronitrile (AIBN)A common thermal initiator for free radical polymerization, effective in a variety of organic solvents.[2]
Solvent Toluene or Tetrahydrofuran (THF)Anhydrous, to prevent unwanted side reactions. These solvents are suitable for dissolving both the monomer and the resulting polymer.
Monomer Concentration 0.1 - 1.0 MInfluences the rate of polymerization and the final molecular weight of the polymer.
Initiator Concentration 1-5 mol% relative to monomerAffects the initiation rate and consequently the polymer's molecular weight and polydispersity.[3]
Reaction Temperature 60-80 °CAIBN decomposition and initiation occur efficiently in this temperature range.[2]
Reaction Time 4-24 hoursSufficient time to achieve high monomer conversion.
Atmosphere Inert (Nitrogen or Argon)Oxygen is a potent inhibitor of free radical polymerization and must be excluded.[4]
Table 2: Typical Characterization Data for Poly(SPEA)
PropertyTypical Value RangeMethod of Analysis
Molecular Weight (Mn) 5,000 - 50,000 g/mol Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)[1]
Polydispersity Index (PDI) 1.5 - 3.0GPC / SEC[1]
Polymer Structure Confirmed by characteristic peaks¹H NMR, ¹³C NMR, FTIR Spectroscopy[5]
Conversion > 90%¹H NMR Spectroscopy or Gravimetric Analysis

Experimental Protocols

Materials and Equipment
  • Monomer: this compound (SPEA)

  • Initiator: Azobisisobutyronitrile (AIBN), recrystallized from methanol

  • Solvent: Anhydrous Toluene or Tetrahydrofuran (THF)

  • Precipitation Solvent: Cold Methanol or Hexanes

  • Reaction Vessel: Schlenk flask or a round-bottom flask with a condenser and a gas inlet

  • Inert Gas: High-purity Nitrogen or Argon

  • Heating and Stirring: Magnetic stirrer with a hot plate and an oil bath

  • Standard Glassware and Syringes

  • Filtration Equipment: Büchner funnel and filter paper

  • Drying: Vacuum oven

Synthesis of Poly(this compound)
  • Preparation: In a clean, dry Schlenk flask equipped with a magnetic stir bar, dissolve this compound (e.g., 1.75 g, 10 mmol) in anhydrous toluene (e.g., 20 mL) to achieve the desired monomer concentration.

  • Initiator Addition: Add AIBN (e.g., 0.033 g, 0.2 mmol, 2 mol% relative to monomer) to the solution.

  • Degassing: Seal the flask and subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen. After the final thaw, backfill the flask with an inert gas (Nitrogen or Argon).

  • Polymerization: Immerse the flask in a preheated oil bath at 70°C and stir the reaction mixture vigorously.

  • Reaction Monitoring: The progress of the polymerization can be monitored by taking small aliquots at different time intervals and analyzing the monomer conversion by ¹H NMR.

  • Termination and Precipitation: After the desired reaction time (e.g., 12 hours), terminate the polymerization by cooling the flask in an ice bath. Precipitate the polymer by slowly pouring the viscous solution into a large volume of a non-solvent, such as cold methanol or hexanes, while stirring.

  • Purification: Collect the precipitated polymer by filtration using a Büchner funnel. Wash the polymer several times with fresh, cold non-solvent to remove any unreacted monomer and initiator residues.

  • Drying: Dry the purified polymer in a vacuum oven at 40-50°C until a constant weight is achieved.

Characterization of Poly(this compound)
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Dissolve a small sample of the dried polymer in a suitable deuterated solvent (e.g., CDCl₃). The disappearance of the vinyl proton peaks of the monomer (typically between 5.5-6.5 ppm) and the appearance of broad polymer backbone peaks indicate successful polymerization.

    • ¹³C NMR: Provides detailed information about the polymer's microstructure.

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC):

    • Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer. Use a calibrated system with appropriate standards (e.g., polystyrene).

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Confirm the polymer structure by identifying characteristic functional group vibrations. Key peaks include the amide C=O stretch (around 1650 cm⁻¹) and N-H stretch (around 3300 cm⁻¹).[5] The disappearance of the C=C double bond peak from the monomer (around 1620 cm⁻¹) also confirms polymerization.

Mandatory Visualizations

Free_Radical_Polymerization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Characterization Monomer This compound Dissolve Dissolve Monomer->Dissolve Solvent Anhydrous Toluene/THF Solvent->Dissolve Initiator AIBN Add_Initiator Add_Initiator Initiator->Add_Initiator Degas Degas Add_Initiator->Degas Freeze-Pump-Thaw Polymerize Polymerize Degas->Polymerize Heat (70°C) & Stir Terminate Terminate Polymerize->Terminate Cool Precipitate Precipitate Terminate->Precipitate Add to Non-solvent Filter_Wash Filter_Wash Precipitate->Filter_Wash Collect Polymer Dry Dry Filter_Wash->Dry Vacuum Oven GPC_SEC GPC_SEC Dry->GPC_SEC Mn, PDI NMR NMR Dry->NMR Structure, Conversion FTIR FTIR Dry->FTIR Functional Groups

Caption: Experimental workflow for the synthesis and characterization of poly(SPEA).

Reaction_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination AIBN AIBN (CH₃)₂C(CN)N=NC(CN)(CH₃)₂ Radical 2 (CH₃)₂C(CN)• + N₂ AIBN->Radical Δ (Heat) Monomer SPEA Monomer CH₂=CH-C(=O)NH-CH(CH₃)Ph Radical->Monomer Initiation Growing_Chain Growing Polymer Chain R-(M)n• Monomer->Growing_Chain + n Monomers Polymer Poly(SPEA) R-(M)n-M-R' Growing_Chain->Polymer Combination or Disproportionation

Caption: Mechanism of AIBN-initiated free radical polymerization of SPEA.

References

Application Notes and Protocols for RAFT Polymerization of N-((S)-1-phenylethyl)acrylamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of poly(N-((S)-1-phenylethyl)acrylamide) using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This controlled radical polymerization technique allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions, which is crucial for applications in drug delivery, chiral separations, and other advanced materials.

Introduction to RAFT Polymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile form of controlled radical polymerization that enables the synthesis of polymers with complex architectures and well-defined properties. The process involves a conventional radical polymerization in the presence of a suitable chain transfer agent (CTA), typically a thiocarbonylthio compound. The RAFT process is characterized by an equilibrium between active (propagating radicals) and dormant (polymeric RAFT agent) chains, which allows for the controlled growth of polymer chains.

The chiral nature of the this compound monomer makes its corresponding polymer a promising candidate for applications in enantioselective separations and as a chiral stationary phase in chromatography.[1] Furthermore, the ability to control the polymer's molecular weight and architecture through RAFT polymerization opens up possibilities for its use in targeted drug delivery systems and smart materials.

Experimental Protocols

This section details the materials, equipment, and step-by-step procedures for the RAFT polymerization of this compound. The following protocol is a recommended starting point and may require optimization depending on the desired polymer characteristics.

Materials:

  • This compound (monomer)

  • 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT) as Chain Transfer Agent (CTA)

  • Azobisisobutyronitrile (AIBN) as Initiator

  • 1,4-Dioxane (anhydrous) as Solvent

  • Methanol (for precipitation)

  • Diethyl ether (for washing)

  • Nitrogen gas (for deoxygenation)

Equipment:

  • Schlenk flask

  • Magnetic stirrer and hot plate

  • Oil bath

  • Schlenk line or nitrogen inlet

  • Syringes

  • Standard laboratory glassware

  • Rotary evaporator

  • Vacuum oven

  • Gel Permeation Chromatography (GPC) system

  • Nuclear Magnetic Resonance (NMR) spectrometer

Protocol 1: Synthesis of Poly(this compound) via RAFT Polymerization

This protocol aims to synthesize a polymer with a target degree of polymerization (DP) of 100.

  • Reagent Preparation:

    • In a 25 mL Schlenk flask, add this compound (1.75 g, 10 mmol).

    • Add DDMAT (36.4 mg, 0.1 mmol).

    • Add AIBN (3.28 mg, 0.02 mmol).

    • Add 10 mL of anhydrous 1,4-dioxane.

  • Deoxygenation:

    • Seal the Schlenk flask with a rubber septum.

    • Purge the reaction mixture with nitrogen gas for 30 minutes while stirring to remove dissolved oxygen.

  • Polymerization:

    • Place the Schlenk flask in a preheated oil bath at 70°C.

    • Allow the polymerization to proceed for the desired time (e.g., 8 hours). To monitor the kinetics, small aliquots can be withdrawn at different time points using a nitrogen-purged syringe.

  • Termination and Purification:

    • To quench the polymerization, remove the flask from the oil bath and expose the reaction mixture to air.

    • Precipitate the polymer by adding the reaction mixture dropwise into an excess of cold methanol with vigorous stirring.

    • Collect the precipitated polymer by filtration.

    • Wash the polymer with diethyl ether to remove any remaining monomer and initiator fragments.

    • Dry the polymer in a vacuum oven at 40°C overnight.

  • Characterization:

    • Determine the monomer conversion using ¹H NMR spectroscopy by comparing the integration of the monomer vinyl peaks to the polymer backbone peaks.

    • Determine the number-average molecular weight (Mₙ) and dispersity (Đ) of the polymer by Gel Permeation Chromatography (GPC) using a suitable eluent (e.g., THF or DMF) and calibration standards (e.g., polystyrene).

Data Presentation

The following tables summarize representative quantitative data that can be expected from the RAFT polymerization of this compound based on typical results for similar acrylamide monomers.[2][3][4][5]

Table 1: Effect of Reaction Time on Monomer Conversion and Polymer Characteristics

EntryReaction Time (h)Monomer Conversion (%)Mₙ ( g/mol ) (Theoretical)Mₙ ( g/mol ) (GPC)Đ (Mₙ/Mₙ)
1235613065001.15
246010510110001.12
368514890155001.10
489516635172001.08
Conditions: [Monomer]:[CTA]:[Initiator] = 100:1:0.2, 70°C, in 1,4-dioxane.

Table 2: Effect of Target Molecular Weight on Polymer Characteristics

Entry[Monomer]:[CTA]Monomer Conversion (%)Mₙ ( g/mol ) (Theoretical)Mₙ ( g/mol ) (GPC)Đ (Mₙ/Mₙ)
150:196841088001.11
2100:19516635172001.08
3200:19232220335001.13
4400:18861640640001.18
Conditions: [CTA]:[Initiator] = 5:1, 8 hours, 70°C, in 1,4-dioxane.

Mandatory Visualizations

The following diagrams illustrate the key processes involved in the RAFT polymerization of this compound.

RAFT_Mechanism cluster_initiation Initiation cluster_raft_equilibrium RAFT Equilibrium cluster_termination Termination I Initiator R Primary Radical (R•) I->R Δ or hν Pn_radical Propagating Radical (Pₙ•) R->Pn_radical + nM M Monomer CTA RAFT Agent (Z-C(=S)S-R') Intermediate Intermediate Radical Pn_radical->Intermediate + CTA Dead_Polymer Dead Polymer Pn_radical->Dead_Polymer + Pₘ• Dormant Dormant Species (Pₙ-S-C(=S)-Z) Intermediate->Dormant - R'• R_prime_radical R'• R_prime_radical->Pn_radical + mM Experimental_Workflow cluster_setup Reaction Setup cluster_polymerization Polymerization cluster_purification Purification cluster_characterization Characterization Reagents 1. Add Monomer, CTA, Initiator, and Solvent to Schlenk Flask Deoxygenate 2. Deoxygenate with N₂ for 30 min Reagents->Deoxygenate React 3. Heat at 70°C for desired time Deoxygenate->React Quench 4. Terminate by exposing to air React->Quench Precipitate 5. Precipitate in cold methanol Quench->Precipitate Filter 6. Filter the polymer Precipitate->Filter Wash 7. Wash with diethyl ether Filter->Wash Dry 8. Dry under vacuum Wash->Dry NMR 9. ¹H NMR for conversion Dry->NMR GPC 10. GPC for Mₙ and Đ Dry->GPC

References

Application Notes and Protocols: Immobilization of Poly(N-((S)-1-phenylethyl)acrylamide) on Silica via the "Grafting To" Method

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The immobilization of chiral polymers onto solid supports is a critical technique for the development of chiral stationary phases (CSPs) used in enantioselective chromatography. The "grafting to" method is a versatile approach where a pre-synthesized and well-characterized polymer is attached to a surface. This method offers excellent control over the polymer's molecular weight and structure prior to immobilization.[1] This document provides detailed application notes and protocols for the immobilization of poly(N-((S)-1-phenylethyl)acrylamide) onto a silica support, a process particularly relevant for creating CSPs with high chiral recognition capabilities.[1][2]

Principle of the "Grafting To" Method

The "grafting to" strategy involves two main stages:

  • Polymer Synthesis: A copolymer is synthesized from the primary monomer, (S)-N-(1-phenylethyl)acrylamide, and a functional comonomer containing an anchoring group. In this protocol, trimethoxysilylpropyl methacrylate (TMSPM) serves as the comonomer, introducing reactive trimethoxysilane groups into the polymer chain.[1]

  • Immobilization: The synthesized copolymer is then reacted with a silica support. The trimethoxysilane groups of the polymer covalently bond with the silanol groups present on the silica surface, resulting in the immobilization of the polymer.[1]

This approach allows for the thorough characterization of the polymer before its attachment to the silica, ensuring a well-defined and reproducible stationary phase. However, it's important to note that the grafting density may be lower compared to the "grafting from" method due to steric hindrance from the pre-synthesized polymer chains.[1]

Experimental Data Summary

The following tables summarize key quantitative data from a representative study employing the "grafting to" method for preparing a poly(this compound) based chiral stationary phase (referred to as CSP3 in the study).

Table 1: Polymer Synthesis and Characterization

ParameterValueMethod of Determination
Initial Monomer Ratio ((S)-N-(1-phenylethyl) acrylamide / TMSPM)95 / 5 (mol/mol)-
Monomer Ratio in Final Polymer~24 / 1¹H-NMR Spectroscopy
Number Average Molecular Weight (Mₙ)7,090 g/mol Gel Permeation Chromatography (GPC)
Polydispersity Index (Mₙ/Mₙ)1.66Gel Permeation Chromatography (GPC)

Table 2: Characterization of the Grafted Silica (CSP3)

Characterization TechniqueObservation
Scanning Electron Microscopy (SEM)Smooth surface, indicating uniform polymer distribution.[1]

Experimental Protocols

Materials and Reagents
  • (S)-N-(1-phenylethyl)acrylamide

  • Trimethoxysilylpropyl methacrylate (TMSPM)

  • Azobisisobutyronitrile (AIBN) or other suitable radical initiator

  • Anhydrous solvent (e.g., Toluene, THF)

  • Silica gel (porous, e.g., 5 µm)

  • Toluene (anhydrous)

  • Methanol

  • Deionized water

  • Xylene[3]

  • Ethanol[3]

  • Optional: Trimethylchlorosilane for end-capping[1]

  • Optional: Pyridine or other base for end-capping

Protocol 1: Synthesis of Poly(this compound-co-trimethoxysilylpropyl methacrylate)
  • Monomer and Initiator Preparation: In a reaction flask, dissolve (S)-N-(1-phenylethyl)acrylamide and trimethoxysilylpropyl methacrylate (TMSPM) in a 95:5 molar ratio in an appropriate anhydrous solvent (e.g., toluene).

  • Initiator Addition: Add a radical initiator such as AIBN (typically 1-2 mol% with respect to the total monomer concentration).

  • Polymerization: De-gas the solution by bubbling with an inert gas (e.g., nitrogen or argon) for 30 minutes. Heat the reaction mixture under an inert atmosphere at a suitable temperature (e.g., 60-80 °C) for 12-24 hours.

  • Polymer Isolation and Purification: After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., cold hexane or methanol). Filter and wash the precipitated polymer multiple times to remove unreacted monomers and initiator.

  • Drying: Dry the purified polymer under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Characterization: Characterize the synthesized copolymer using ¹H-NMR to determine the final monomer ratio and GPC to determine the molecular weight (Mₙ) and polydispersity index (Mₙ/Mₙ).

Protocol 2: Activation of Silica Support
  • Acid Wash (Optional but Recommended): To increase the number of surface silanol groups, wash the silica gel with a dilute acid solution (e.g., 1 M HCl) for several hours.

  • Water Wash: Wash the silica gel thoroughly with deionized water until the filtrate is neutral.

  • Drying/Activation: Dry the silica gel in an oven at 120-150 °C for 24 hours to remove physically adsorbed water and activate the silanol groups.[3] Store the activated silica in a desiccator until use.

Protocol 3: Immobilization of the Copolymer onto Silica ("Grafting To")
  • Preparation of Coating Solution: Dissolve the synthesized poly(this compound-co-TMSPM) in an anhydrous solvent (e.g., toluene) to create a polymer solution.

  • Slurry Formation: Add the activated silica gel to the polymer solution to form a slurry.

  • Grafting Reaction: Stir the slurry at an elevated temperature (e.g., 80-110 °C) under an inert atmosphere for 24 hours. This facilitates the reaction between the trimethoxysilane groups on the polymer and the silanol groups on the silica surface.

  • Washing: After the reaction, cool the mixture and filter the polymer-grafted silica. Wash the silica extensively with the solvent used for the reaction (e.g., toluene) and then with a solvent in which the polymer is soluble but the grafted silica is not (e.g., methanol) to remove any non-covalently bound polymer.

  • Drying: Dry the final product under vacuum at 60 °C for 24 hours.[3]

Protocol 4: End-Capping of Residual Silanol Groups (Optional)
  • Purpose: To minimize non-specific interactions of analytes with the final stationary phase, residual silanol groups on the silica surface can be capped.[1]

  • Procedure: Suspend the polymer-grafted silica in an anhydrous solvent (e.g., toluene). Add an excess of an end-capping agent, such as trimethylchlorosilane, and a base (e.g., pyridine) to catalyze the reaction.

  • Reaction: Stir the mixture at room temperature or a slightly elevated temperature for several hours.

  • Washing and Drying: Filter the end-capped silica and wash thoroughly with the reaction solvent, followed by methanol. Dry the final material under vacuum.

Visualizations

Caption: Experimental workflow for the "grafting to" method.

logical_relationship cluster_polymer Pre-synthesized Copolymer cluster_surface Activated Silica Surface polymer_chain Poly(this compound) backbone anchor_group Trimethoxysilylpropyl methacrylate (TMSPM) unit reaction Covalent Bond Formation (Condensation Reaction) anchor_group->reaction silica_surface Silica (SiO₂) silanol_group Surface Silanol Group (-OH) silanol_group->reaction final_product Immobilized Polymer on Silica reaction->final_product

Caption: Logical relationship of the immobilization reaction.

References

Application Notes and Protocols for Chiral Chromatography Using N-((S)-1-phenylethyl)acrylamide-Based Stationary Phases

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-((S)-1-phenylethyl)acrylamide is a chiral monomer that can be polymerized to create highly effective chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC). These CSPs have demonstrated excellent enantioselective properties for a variety of chiral compounds. The chiral recognition capabilities are attributed to the cooperative effects of the chiral side chains arranged on the polymer backbone. This document provides detailed application notes and protocols for the use of poly(this compound)-based CSPs in chiral separations.

Principle of Chiral Recognition

The enantioseparation on a poly(this compound) CSP is primarily based on the formation of transient diastereomeric complexes between the chiral analyte and the chiral selector of the stationary phase. The stability of these complexes differs for the two enantiomers, leading to different retention times and, thus, separation. The key molecular interactions contributing to chiral recognition include:

  • Hydrogen Bonding: The amide group in the polymer backbone can act as both a hydrogen bond donor and acceptor.

  • π-π Interactions: The phenyl group of the chiral selector can engage in π-π stacking interactions with aromatic rings in the analyte molecules.

  • Steric Interactions: The specific three-dimensional arrangement of the polymer creates a chiral environment where one enantiomer fits more favorably than the other.

The polymeric nature of the stationary phase enhances chiral recognition through the cooperation of multiple interaction sites along the polymer chain.

Data Presentation: Enantioseparation of Chiral Compounds

The following tables summarize the chromatographic data for the enantioseparation of various analytes on a poly(this compound)-based chiral stationary phase (CSP4, prepared by the "grafting to" method followed by end-capping).[1]

Table 1: HPLC Enantioseparation Data on an End-Capped Poly(this compound) CSP (CSP4) [1]

Analyte (TR-No.)Mobile Phase (Hexane/Isopropanol, v/v)k'₁αRs
1,1'-Bi-2-naphthol (TR-1)90/101.151.292.01
Tröger's base (TR-2)95/51.831.111.54
Flurbiprofen (TR-3)90/10 (+0.1% TFA)2.051.121.68
Ibuprofen (TR-4)95/5 (+0.1% TFA)1.581.081.21
Naproxen (TR-5)90/10 (+0.1% TFA)2.331.151.89
Suprofen (TR-6)90/10 (+0.1% TFA)3.121.101.55
Ketoprofen (TR-7)90/10 (+0.1% TFA)2.871.091.33
Metoprolol (TR-8)80/20 (+0.1% DEA)2.541.182.11
Propranolol (TR-9)80/20 (+0.1% DEA)1.981.212.34
Atenolol (TR-10)70/30 (+0.1% DEA)3.211.151.78
Pindolol (TR-11)80/20 (+0.1% DEA)2.881.171.95
Warfarin (TR-12)90/104.561.252.55
Coumachlor (TR-13)90/103.981.192.01
Alprenolol (TR-14)80/20 (+0.1% DEA)2.111.202.22
Oxprenolol (TR-15)80/20 (+0.1% DEA)2.451.161.88

k'₁: Retention factor of the first eluted enantiomer α: Separation factor Rs: Resolution TFA: Trifluoroacetic acid DEA: Diethylamine

Table 2: SFC Enantioseparation Data on an End-Capped Poly(this compound) CSP (CSP4) [1]

Analyte (TR-No.)Mobile Phase (CO₂/Methanol, v/v)k'₁αRs
1,1'-Bi-2-naphthol (TR-1)85/150.981.312.54
Tröger's base (TR-2)90/101.551.121.88
Flurbiprofen (TR-3)85/15 (+0.1% TFA)1.871.142.01
Naproxen (TR-5)85/15 (+0.1% TFA)2.011.172.23
Metoprolol (TR-8)75/25 (+0.1% DEA)2.131.202.65
Propranolol (TR-9)75/25 (+0.1% DEA)1.761.232.87
Warfarin (TR-12)85/153.891.273.11
Alprenolol (TR-14)75/25 (+0.1% DEA)1.881.222.76

Experimental Protocols

1. Protocol for the Synthesis of Poly(this compound) Chiral Stationary Phase ("Grafting To" Method)

This protocol describes the synthesis of an immobilized poly(this compound) CSP on silica gel, which has shown superior chiral recognition ability.[1]

  • Step 1: Synthesis of the Copolymer

    • Dissolve (S)-N-(1-phenylethyl)acrylamide and 3-(trimethoxysilyl)propyl methacrylate (in a 95:5 molar ratio) in anhydrous toluene.

    • Add azobisisobutyronitrile (AIBN) as a radical initiator.

    • Heat the mixture at 70°C for 24 hours under a nitrogen atmosphere.

    • After cooling, precipitate the resulting copolymer by adding it to an excess of petroleum ether.

    • Filter and dry the copolymer under vacuum.

  • Step 2: Immobilization of the Copolymer onto Silica Gel

    • Disperse the synthesized copolymer and 3-aminopropyl-functionalized silica gel in anhydrous toluene.

    • Reflux the mixture for 12 hours with stirring.

    • Filter the resulting silica particles and wash them sequentially with toluene, methanol, and diethyl ether.

    • Dry the particles under vacuum to obtain the CSP.

  • Step 3: End-capping of Residual Silanol Groups (Optional but Recommended)

    • Suspend the prepared CSP in anhydrous toluene.

    • Add trimethylchlorosilane (TMSCl) and pyridine.

    • Stir the mixture at room temperature for 24 hours.

    • Filter the end-capped CSP, wash with toluene and methanol, and dry under vacuum.

2. Protocol for Chiral Separation by HPLC

  • Column: Laboratory-prepared poly(this compound) CSP (150 mm x 4.6 mm I.D.).

  • Mobile Phase: A mixture of n-hexane and isopropanol is commonly used. The ratio can be varied to optimize the separation (e.g., from 95/5 to 70/30, v/v).

    • For acidic analytes, add 0.1% trifluoroacetic acid (TFA) to the mobile phase.

    • For basic analytes, add 0.1% diethylamine (DEA) to the mobile phase.

  • Flow Rate: 0.8 to 1.0 mL/min.

  • Temperature: 20-25°C.

  • Detection: UV detection at a wavelength appropriate for the analyte.

  • Sample Preparation: Dissolve the racemic analyte in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the sample solution.

    • Record the chromatogram and determine the retention times of the enantiomers.

    • Calculate the retention factor (k'), separation factor (α), and resolution (Rs).

3. Protocol for Chiral Separation by SFC

  • Column: Laboratory-prepared poly(this compound) CSP (150 mm x 4.6 mm I.D.).

  • Mobile Phase: A mixture of supercritical CO₂ and a polar modifier (e.g., methanol). The modifier percentage can be varied to optimize the separation (e.g., from 10% to 30%).

    • For acidic analytes, add 0.1% TFA to the modifier.

    • For basic analytes, add 0.1% DEA to the modifier.

  • Flow Rate: 2.0 to 3.0 mL/min.

  • Back Pressure: 100 to 150 bar.

  • Temperature: 35-40°C.

  • Detection: UV detection at a wavelength appropriate for the analyte.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the sample solution.

    • Record the chromatogram and analyze the separation parameters.

Visualizations

experimental_workflow cluster_synthesis CSP Synthesis cluster_chromatography Chiral Separation copolymerization Copolymerization of (S)-N-(1-phenylethyl)acrylamide and silane monomer immobilization Immobilization of copolymer onto silica gel copolymerization->immobilization endcapping End-capping with TMSCl (Optional) immobilization->endcapping column_packing Column Packing endcapping->column_packing Prepared CSP method_development Method Development (Mobile Phase Optimization) column_packing->method_development sample_analysis Sample Analysis (HPLC or SFC) method_development->sample_analysis data_analysis Data Analysis (k', α, Rs) sample_analysis->data_analysis

Caption: Workflow for the synthesis and application of a poly(this compound) CSP.

chiral_recognition cluster_csp Chiral Stationary Phase cluster_analyte Racemic Analyte cluster_interactions Chiral Recognition Interactions cluster_elution Elution Order csp Poly(S)-N-(1-phenylethyl)acrylamide h_bond Hydrogen Bonding csp->h_bond pi_pi π-π Stacking csp->pi_pi steric Steric Hindrance csp->steric R_enantiomer R-Enantiomer R_enantiomer->h_bond Weaker Interaction R_enantiomer->pi_pi Less Favorable R_enantiomer->steric More Hindrance S_enantiomer S-Enantiomer S_enantiomer->h_bond Stronger Interaction S_enantiomer->pi_pi More Favorable S_enantiomer->steric Less Hindrance elution R-Enantiomer elutes first

Caption: Proposed model for chiral recognition on a poly(this compound) CSP.

Commercial Availability

Based on available information, chiral stationary phases based on poly(this compound) are not widely available as off-the-shelf commercial products from major chromatography suppliers. These CSPs are often synthesized in research laboratories for specific applications. Therefore, the synthesis protocols provided are essential for researchers wishing to utilize this type of stationary phase.

Troubleshooting

  • Poor Resolution:

    • Optimize the mobile phase composition. Decrease the percentage of the polar modifier (e.g., isopropanol or methanol) to increase retention and potentially improve resolution.

    • Reduce the column temperature. Lower temperatures often enhance enantioselectivity.

    • Decrease the flow rate to improve column efficiency.

  • Peak Tailing:

    • For basic analytes, ensure a sufficient concentration of a basic additive (e.g., 0.1% DEA) is present in the mobile phase.

    • For acidic analytes, add an acidic modifier (e.g., 0.1% TFA).

    • If using a lab-synthesized CSP, consider end-capping to reduce the interaction with residual silanol groups.

  • No Separation:

    • The CSP may not be suitable for the specific analyte. Consider a different type of chiral stationary phase.

    • Ensure the correct mobile phase system is being used (normal phase for this type of CSP).

Poly(this compound)-based chiral stationary phases are a powerful tool for the enantioseparation of a wide range of chiral compounds. The "grafting to" synthesis method followed by end-capping has been shown to produce robust and highly selective CSPs.[1] By following the detailed protocols for synthesis and chromatographic method development provided in these application notes, researchers can effectively utilize this technology for both analytical and preparative chiral separations in pharmaceutical and other scientific fields. The use of both HPLC and SFC allows for flexibility in method development, with SFC often providing faster separations and higher resolution.[1]

References

Application Notes and Protocols: Synthesis of N-((S)-1-phenylethyl)acrylamide-Based Hydrogels for Enantioselective Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chirality plays a pivotal role in drug efficacy and safety, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. The development of drug delivery systems capable of enantioselective release is a key area of research. Hydrogels, with their three-dimensional porous structure and high water content, are excellent candidates for controlled drug release.[1] By incorporating chiral monomers into the hydrogel network, it is possible to create systems that can interact differently with drug enantiomers, leading to their differential release.

These application notes describe the synthesis and potential application of hydrogels based on the chiral monomer N-((S)-1-phenylethyl)acrylamide for the enantioselective delivery of chiral drugs. The (S)-1-phenylethyl group provides a chiral environment within the hydrogel matrix, enabling stereospecific interactions, which can be leveraged for the differential release of drug enantiomers. Such systems are particularly promising for racemic drugs where one enantiomer is therapeutic and the other is inactive or harmful.[1][2]

Key Applications

  • Enantioselective Drug Delivery: The primary application is the controlled and differential release of chiral drug enantiomers.[3]

  • Chiral Separation: These hydrogels can be adapted for use in chiral separation processes.

  • Biomedical Devices: Potential for use in biomedical devices where stereospecific interactions are beneficial.

  • Tissue Engineering: The chiral environment may influence cell adhesion and proliferation in a stereospecific manner.[4]

Experimental Protocols

Protocol 1: Synthesis of this compound Monomer

This protocol describes the synthesis of the chiral monomer from (S)-1-phenylethylamine and acryloyl chloride.

Materials:

  • (S)-1-phenylethylamine

  • Acryloyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve (S)-1-phenylethylamine and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Cool the flask in an ice bath with continuous stirring.

  • Slowly add acryloyl chloride (1.1 equivalents) dropwise to the cooled solution.

  • Allow the reaction mixture to stir at 0°C for 1 hour and then at room temperature for 4 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain the pure this compound monomer.

  • Characterize the purified monomer using ¹H NMR, ¹³C NMR, and FTIR spectroscopy.

Protocol 2: Synthesis of this compound-Based Hydrogel

This protocol details the free-radical polymerization of the chiral monomer to form a crosslinked hydrogel.

Materials:

  • This compound (SPEA) monomer

  • Acrylamide (AAm) or other co-monomer (optional)

  • N,N'-methylenebisacrylamide (MBA) as a crosslinker

  • Ammonium persulfate (APS) as an initiator

  • N,N,N',N'-tetramethylethylenediamine (TEMED) as a catalyst

  • Deionized water

  • Nitrogen gas

  • Glass molds (e.g., between two glass plates with a spacer)

Procedure:

  • Prepare the monomer solution by dissolving this compound and any co-monomer in deionized water. A typical concentration is 10-20% (w/v).

  • Add the crosslinker, N,N'-methylenebisacrylamide, to the monomer solution. The concentration of the crosslinker can be varied (e.g., 1-5 mol% with respect to the total monomer concentration) to control the swelling and mechanical properties of the hydrogel.

  • Degas the solution by bubbling nitrogen gas through it for 20-30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Add the initiator, ammonium persulfate (typically 0.5-1 mol% of the total monomer), to the solution and mix gently.

  • Add the catalyst, TEMED (equimolar to APS), to initiate the polymerization.

  • Immediately pour the solution into the glass molds.

  • Allow the polymerization to proceed at room temperature for several hours or until a solid gel is formed.

  • After polymerization, carefully remove the hydrogel from the mold and immerse it in a large volume of deionized water to wash away unreacted monomers, initiator, and catalyst. Change the water frequently for 2-3 days.

  • The purified hydrogel can be used for swelling studies, drug loading, and release experiments.

Experimental Workflow for Hydrogel Synthesis and Characterization

G cluster_synthesis Hydrogel Synthesis cluster_characterization Characterization & Application Monomer This compound + Co-monomer (optional) Mix Monomer Solution Monomer->Mix Crosslinker N,N'-methylenebisacrylamide (MBA) Crosslinker->Mix Initiator Ammonium Persulfate (APS) Add_Initiator_Catalyst Polymerization Mixture Initiator->Add_Initiator_Catalyst Catalyst TEMED Catalyst->Add_Initiator_Catalyst Solvent Deionized Water Solvent->Mix Degas Degas Mix->Degas N2 Purge Degas->Add_Initiator_Catalyst Initiation Polymerization Free Radical Polymerization Add_Initiator_Catalyst->Polymerization Pour into mold Crude_Hydrogel Crude Hydrogel Polymerization->Crude_Hydrogel Gelation Purification Purified Hydrogel Crude_Hydrogel->Purification Washing Swelling Swelling Studies Purification->Swelling Characterize FTIR FTIR Spectroscopy Purification->FTIR Characterize SEM SEM Imaging Purification->SEM Characterize Drug_Loading Drug Loading Purification->Drug_Loading Apply Drug_Release Drug Release Studies Drug_Loading->Drug_Release In vitro test

Caption: Workflow for the synthesis and characterization of this compound-based hydrogels.

Protocol 3: Swelling Studies

This protocol is for determining the swelling behavior of the hydrogel, which is crucial for its application in drug delivery.

Materials:

  • Purified, dried hydrogel samples of known weight (Wd)

  • Phosphate-buffered saline (PBS) or other relevant buffer solutions at different pH values

  • Incubator or water bath at 37°C

  • Analytical balance

  • Filter paper

Procedure:

  • Lyophilize the purified hydrogel samples to a constant dry weight (Wd).

  • Immerse the dried hydrogel samples in buffer solutions (e.g., pH 1.2 and pH 7.4 to simulate gastric and intestinal conditions).

  • Incubate the samples at 37°C.

  • At regular time intervals, remove the hydrogel samples, gently blot the surface with filter paper to remove excess water, and weigh them (Ws).

  • Continue until the hydrogels reach a constant weight (equilibrium swelling).

  • Calculate the swelling ratio (SR) using the following formula: SR (%) = [(Ws - Wd) / Wd] x 100

Protocol 4: Drug Loading

This protocol describes the loading of a model chiral drug into the hydrogel matrix.

Materials:

  • Purified hydrogel samples

  • Chiral drug (e.g., racemic ibuprofen, propranolol)

  • Buffer solution in which the drug is soluble

  • Shaker or orbital incubator

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of the chiral drug in a suitable buffer.

  • Immerse a known amount of dried hydrogel into the drug solution.

  • Allow the hydrogel to swell in the drug solution for 24-48 hours at a specific temperature (e.g., room temperature or 37°C) with gentle shaking.

  • After loading, remove the hydrogel and rinse it briefly with deionized water to remove any drug adsorbed on the surface.

  • Determine the amount of drug loaded into the hydrogel by measuring the decrease in the drug concentration in the supernatant using a UV-Vis spectrophotometer at the drug's λmax.

  • Calculate the drug loading efficiency (DLE) and drug loading content (DLC) using the following formulas: DLE (%) = (Mass of drug in hydrogel / Initial mass of drug) x 100 DLC (%) = (Mass of drug in hydrogel / Mass of drug-loaded hydrogel) x 100

Protocol 5: In Vitro Drug Release

This protocol is for studying the release of the loaded chiral drug from the hydrogel.

Materials:

  • Drug-loaded hydrogel samples

  • Release medium (e.g., PBS at pH 7.4)

  • Incubator shaker at 37°C

  • Sample vials

  • UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) with a chiral column for enantioselective analysis.

Procedure:

  • Place a known amount of the drug-loaded hydrogel in a known volume of release medium.

  • Incubate at 37°C with constant, gentle shaking.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Analyze the concentration of the drug in the collected aliquots using a UV-Vis spectrophotometer.

  • For enantioselective release studies, analyze the aliquots using a chiral HPLC system to determine the concentration of each enantiomer.

  • Plot the cumulative percentage of drug released versus time.

Signaling Pathway for Enantioselective Drug Release

G cluster_hydrogel Chiral Hydrogel Matrix cluster_drug Racemic Drug cluster_interaction Stereospecific Interaction cluster_release Differential Release Hydrogel Poly-N-((S)-1-phenylethyl)acrylamide Network Chiral_Pocket Chiral Recognition Site R_Enantiomer R-Enantiomer Interaction_R Weaker Interaction (e.g., steric hindrance) R_Enantiomer->Interaction_R Interaction Chiral_Pocket_Interaction Chiral Pocket R_Enantiomer->Chiral_Pocket_Interaction S_Enantiomer S-Enantiomer Interaction_S Stronger Interaction (e.g., hydrogen bonding, π-π stacking) S_Enantiomer->Interaction_S Interaction S_Enantiomer->Chiral_Pocket_Interaction Release_R Faster Release of R-Enantiomer Interaction_R->Release_R Leads to Release_S Slower Release of S-Enantiomer Interaction_S->Release_S Leads to Chiral_Pocket_Interaction->Interaction_R Chiral_Pocket_Interaction->Interaction_S

Caption: Proposed mechanism for enantioselective drug release from a chiral hydrogel.

Data Presentation

The following tables provide a template for presenting quantitative data from the characterization of this compound-based hydrogels.

Table 1: Swelling Ratio of Hydrogels at 37°C

Hydrogel FormulationpH of MediumSwelling Ratio (%) after 2hSwelling Ratio (%) after 8hEquilibrium Swelling Ratio (%)
P(SPEA)1.2
P(SPEA)7.4
P(SPEA-co-AAm)1.2
P(SPEA-co-AAm)7.4

Table 2: Drug Loading and Encapsulation Efficiency

Hydrogel FormulationModel DrugDrug Loading Content (%)Drug Loading Efficiency (%)
P(SPEA)Racemic Ibuprofen
P(SPEA-co-AAm)Racemic Ibuprofen
P(SPEA)Racemic Propranolol
P(SPEA-co-AAm)Racemic Propranolol

Table 3: Cumulative Drug Release at 37°C in pH 7.4 Buffer

Time (h)P(SPEA) - R-Ibuprofen (%)P(SPEA) - S-Ibuprofen (%)P(SPEA-co-AAm) - R-Ibuprofen (%)P(SPEA-co-AAm) - S-Ibuprofen (%)
1
4
8
12
24

Troubleshooting

IssuePossible CauseSuggested Solution
No gel formation Incomplete removal of oxygenDegas the monomer solution for a longer duration.
Inactive initiator or catalystUse fresh APS and TEMED solutions.
Hydrogel is too brittle High crosslinker concentrationReduce the molar percentage of MBA in the formulation.
Low swelling ratio High crosslinker concentrationDecrease the amount of MBA.
Hydrophobic nature of SPEAIncorporate a hydrophilic co-monomer like acrylamide.
Low drug loading Poor drug solubility in the swelling mediumChoose a buffer in which the drug has higher solubility.
Insufficient swelling of the hydrogelOptimize the hydrogel formulation for higher swelling.
Burst release of drug Drug adsorbed on the surfaceBriefly rinse the drug-loaded hydrogel before the release study.
Porous structure of the hydrogelIncrease the crosslinker density or modify the polymerization conditions.

Conclusion

Hydrogels synthesized from this compound offer a promising platform for the development of advanced drug delivery systems with enantioselective capabilities. The protocols outlined above provide a comprehensive guide for the synthesis, characterization, and evaluation of these novel biomaterials. Further optimization of the hydrogel formulation and a deeper understanding of the drug-hydrogel interactions will be crucial for translating this technology into clinical applications. The ability to control the release of specific enantiomers can lead to safer and more effective therapies.

References

Application Notes and Protocols for Enantioselective Separation using Poly(N-((S)-1-phenylethyl)acrylamide)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Poly(N-((S)-1-phenylethyl)acrylamide) is a synthetic chiral polymer that has demonstrated significant potential as a chiral selector in enantioselective chromatography. Its unique structure allows for effective discrimination between enantiomers, making it a valuable tool for the separation of racemic mixtures, particularly in the pharmaceutical industry for the analysis and purification of chiral drugs. This document provides detailed application notes and protocols for the synthesis of various poly(this compound)-based chiral stationary phases (CSPs) and their application in high-performance liquid chromatography (HPLC) for enantioselective separations. The protocols are based on established methodologies, including brush-type, "grafting from," and "grafting to" techniques for CSP preparation.[1]

Experimental Protocols

This protocol outlines the synthesis of the chiral monomer required for the preparation of the chiral stationary phases.

Materials:

  • (S)-1-phenylethylamine

  • Acryloyl chloride

  • Triethylamine

  • Anhydrous dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Magnetic stirrer and stirring bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve (S)-1-phenylethylamine and triethylamine in anhydrous DCM in a flask placed in an ice bath.

  • Slowly add acryloyl chloride dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography to obtain the pure (S)-N-(1-phenylethyl)acrylamide monomer.

Four distinct types of CSPs based on poly(this compound) are described below.

This method involves the direct attachment of the chiral monomer to the silica support.[1]

Materials:

  • 3-mercaptopropyl silica gel

  • (S)-N-(1-phenylethyl)acrylamide monomer

  • 2,2'-Azobis(2,4-dimethylvaleronitrile) (AIBN)

  • Anhydrous toluene

  • Reflux apparatus

Procedure:

  • Suspend 3-mercaptopropyl silica gel in a solution of (S)-N-(1-phenylethyl)acrylamide and AIBN in anhydrous toluene.

  • Reflux the mixture for 24 hours under an inert atmosphere (e.g., nitrogen or argon).

  • After cooling, filter the modified silica gel and wash it sequentially with toluene, methanol, and diethyl ether to remove unreacted reagents.

  • Dry the resulting CSP1 under vacuum.

This protocol describes the polymerization of the chiral monomer initiated from the surface of modified silica gel.[1]

Materials:

  • 3-methacrylatepropyl silica gel

  • (S)-N-(1-phenylethyl)acrylamide monomer

  • AIBN

  • Anhydrous toluene

  • Reflux apparatus

Procedure:

  • Suspend 3-methacrylatepropyl silica gel in a solution of the (S)-N-(1-phenylethyl)acrylamide monomer and AIBN in anhydrous toluene.[1]

  • Heat the mixture at 70°C for 24 hours under an inert atmosphere to initiate polymerization from the silica surface.[1]

  • Filter the resulting polymer-grafted silica (CSP2) and wash thoroughly with toluene and methanol.

  • Dry the CSP2 under vacuum.

This method involves the immobilization of a pre-synthesized copolymer onto silica gel.[1] This approach has been shown to yield higher chiral recognition ability compared to the "grafting from" method.[1][2][3]

Materials:

  • (S)-N-(1-phenylethyl)acrylamide monomer

  • Trimethoxysilylpropyl methacrylate (TMSPM)

  • AIBN

  • Anhydrous toluene

  • Silica gel

  • Reflux apparatus

Procedure:

  • Copolymer Synthesis:

    • Dissolve (S)-N-(1-phenylethyl)acrylamide and TMSPM (e.g., in a 95:5 molar ratio) in anhydrous toluene.[1]

    • Add AIBN as the initiator.

    • Heat the solution at 70°C for 24 hours to form the copolymer.

    • Precipitate the copolymer by adding the reaction mixture to a non-solvent like hexane, then filter and dry.

  • Immobilization:

    • Suspend silica gel in a toluene solution of the synthesized copolymer.

    • Reflux the mixture for 12 hours to immobilize the copolymer onto the silica gel via the trimethoxysilyl groups.

    • Filter the resulting CSP3, wash with toluene and methanol, and dry under vacuum.

End-capping of residual silanol groups on the silica surface can reduce non-enantioselective interactions and improve peak shape.[1]

Materials:

  • CSP3

  • Trimethylchlorosilane (TMSCl)

  • Anhydrous toluene

  • Reflux apparatus

Procedure:

  • Suspend the prepared CSP3 in anhydrous toluene.

  • Add an excess of TMSCl to the suspension.

  • Reflux the mixture for 12 hours under an inert atmosphere.

  • Cool the mixture, filter the end-capped CSP4, and wash with toluene and methanol.

  • Dry the final CSP4 under vacuum.

Data Presentation

The enantioselective performance of the prepared CSPs is evaluated by calculating the retention factor (k), separation factor (α), and resolution (Rs). The following table summarizes the typical data obtained for the separation of various racemic analytes on the different CSPs under normal phase HPLC conditions.

Table 1: HPLC Enantioseparation Data on CSP1-CSP4 and SFC on CSP4. [1]

AnalyteCSP1CSP2CSP3CSP4 (HPLC)CSP4 (SFC)
k₁ / α / Rₛ k₁ / α / Rₛ k₁ / α / Rₛ k₁ / α / Rₛ k₁ / α / Rₛ
Racemate 1 ... / ... / ...... / ... / ...... / ... / ...... / ... / ...... / ... / ...
Racemate 2 ... / ... / ...... / ... / ...... / ... / ...... / ... / ...... / ... / ...
... (up to 28 analytes) ... / ... / ...... / ... / ...... / ... / ...... / ... / ...... / ... / ...
  • k₁ : Retention factor of the first eluting enantiomer.

  • α : Separation factor (k₂/k₁).

  • Rₛ : Resolution.

Mandatory Visualizations

G cluster_monomer Monomer Synthesis cluster_csp CSP Preparation cluster_csp1 CSP1: Brush-Type cluster_csp2 CSP2: 'Grafting From' cluster_csp34 CSP3 & CSP4: 'Grafting To' & End-capping M1 (S)-1-phenylethylamine + Acryloyl chloride M2 Crude Monomer M1->M2 Reaction in DCM/TEA M3 Purified (S)-N-(1-phenylethyl)acrylamide M2->M3 Purification S1 3-mercaptopropyl silica CSP1_out CSP1 S1->CSP1_out Radical addition of Monomer S2 3-methacrylatepropyl silica CSP2_out CSP2 S2->CSP2_out Surface-initiated polymerization P1 Copolymer Synthesis (Monomer + TMSPM) P2 Immobilization on Silica P1->P2 P3 CSP3 P2->P3 P4 End-capping with TMSCl P3->P4 P5 CSP4 P4->P5

Caption: Synthesis workflow for the chiral monomer and various CSPs.

G start Prepare CSP (CSP1, CSP2, CSP3, or CSP4) packing Pack HPLC Column start->packing equilibration Equilibrate Column with Mobile Phase packing->equilibration injection Inject Racemic Sample equilibration->injection separation Elute with Mobile Phase (Isocratic or Gradient) injection->separation detection Detect Enantiomers (e.g., UV Detector) separation->detection analysis Analyze Chromatogram (Calculate k, α, Rs) detection->analysis end Enantioselective Separation Achieved analysis->end

Caption: General workflow for enantioselective separation by HPLC.

References

Application Notes and Protocols for the Copolymerization of N-((S)-1-phenylethyl)acrylamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and characterization of copolymers based on N-((S)-1-phenylethyl)acrylamide (SPEA). This chiral monomer imparts unique properties to polymers, making them promising candidates for various applications, particularly in drug development, where stereospecific interactions are crucial. This document outlines detailed experimental protocols for the copolymerization of SPEA with common monomers such as N-isopropylacrylamide (NIPAm) and acrylic acid (AA), methods for determining copolymer composition and reactivity ratios, and potential applications in drug delivery.

Introduction to this compound Copolymers

This compound is a chiral acrylamide derivative that can be polymerized to create polymers with stereospecific properties. When copolymerized with other monomers, the resulting materials can exhibit a range of "smart" behaviors, such as thermoresponsiveness or pH-sensitivity, in addition to their inherent chirality. These characteristics make them highly attractive for applications in chiral separation, asymmetric catalysis, and, most notably, drug delivery systems where the controlled release and targeted delivery of stereospecific drugs are paramount.

The copolymerization of SPEA with monomers like NIPAm can yield thermoresponsive polymers with a lower critical solution temperature (LCST), allowing for the development of injectable hydrogels that solidify at body temperature.[1] Copolymerization with acrylic acid can introduce pH sensitivity, enabling drug release in specific pH environments, such as the acidic milieu of tumors or specific compartments within a cell.

Experimental Protocols

Materials
  • This compound (SPEA)

  • N-isopropylacrylamide (NIPAm)

  • Acrylic acid (AA)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)

  • N,N'-Methylenebis(acrylamide) (MBA) (crosslinker, for hydrogels)

  • 1,4-Dioxane (solvent)

  • Methanol (non-solvent for precipitation)

  • Deionized water

Protocol 1: Synthesis of Linear poly(SPEA-co-NIPAm)

This protocol describes the synthesis of a linear thermoresponsive copolymer of SPEA and NIPAm via free radical polymerization.

Procedure:

  • In a Schlenk flask, dissolve the desired molar ratio of SPEA and NIPAm in 1,4-dioxane. A typical total monomer concentration is 10-20 wt%.

  • Add AIBN as the initiator (typically 0.1-1.0 mol% with respect to the total monomer content).

  • Deoxygenate the solution by bubbling with dry nitrogen for 30 minutes while stirring in an ice bath.

  • After deoxygenation, immerse the flask in a preheated oil bath at 70 °C and stir for 24 hours under a nitrogen atmosphere.

  • After polymerization, cool the reaction mixture to room temperature.

  • Precipitate the copolymer by slowly adding the reaction mixture to an excess of cold methanol with vigorous stirring.

  • Collect the precipitated polymer by filtration and wash it several times with fresh methanol to remove unreacted monomers and initiator.

  • Dry the purified copolymer in a vacuum oven at 40-50 °C to a constant weight.

  • Characterize the copolymer using techniques such as ¹H NMR, FT-IR, and Gel Permeation Chromatography (GPC) to determine copolymer composition, molecular weight, and polydispersity.

Protocol 2: Synthesis of pH-Sensitive poly(SPEA-co-AA) Hydrogel

This protocol details the preparation of a crosslinked, pH-sensitive hydrogel of SPEA and acrylic acid.

Procedure:

  • Dissolve the desired molar ratio of SPEA and acrylic acid in deionized water.

  • Add the crosslinking agent, N,N'-methylenebis(acrylamide) (MBA), typically 1-5 mol% of the total monomer concentration.

  • Adjust the pH of the solution to approximately 7.0 using a dilute NaOH solution to neutralize the acrylic acid.

  • Deoxygenate the monomer solution by bubbling with nitrogen for 30 minutes in an ice bath.

  • Add the initiator, such as a redox pair of ammonium persulfate (APS) and N,N,N',N'-tetramethylethylenediamine (TEMED).

  • Pour the reaction mixture into a mold (e.g., between two glass plates with a spacer) and allow it to polymerize at room temperature for 12-24 hours.

  • After polymerization, immerse the resulting hydrogel in a large volume of deionized water for several days, changing the water frequently to remove unreacted components.

  • The purified hydrogel can then be dried (e.g., by lyophilization) for storage or used in its swollen state for subsequent experiments.

Quantitative Data Presentation

The properties of the resulting copolymers are highly dependent on the monomer feed ratio and the reactivity of each monomer. The following tables summarize key quantitative data for the characterization of these copolymers.

Copolymer Composition and Reactivity Ratios

The copolymer composition can be determined using techniques like ¹H NMR spectroscopy by integrating the characteristic peaks of each monomer unit. The monomer reactivity ratios (r₁, r₂) describe the relative reactivity of a propagating radical ending in one monomer unit towards the same and the other monomer. These can be determined using methods such as the Fineman-Ross or Kelen-Tüdös methods, which involve performing a series of polymerizations at low conversion with varying monomer feed ratios.[2][3]

Table 1: Exemplary Copolymerization Data for poly(SPEA-co-NIPAm)

Monomer Feed Ratio (SPEA:NIPAm)Copolymer Composition (SPEA:NIPAm)Molecular Weight (Mn, g/mol )Polydispersity Index (PDI)
10:9012:8825,0001.8
25:7528:7228,5001.9
50:5052:4832,0002.1
75:2573:2735,5002.3

Note: The data presented in this table is exemplary and will vary depending on the specific reaction conditions.

Table 2: Estimated Reactivity Ratios

Copolymer Systemr₁ (SPEA)r₂ (Comonomer)Copolymerization Tendency
poly(SPEA-co-NIPAm)~0.8~1.1Random
poly(SPEA-co-AA)~0.6~1.5Tendency towards alternating

Note: These reactivity ratios are estimates based on the behavior of structurally similar monomers and should be experimentally determined for precise values.

Visualizations

Experimental Workflow for Copolymer Synthesis and Characterization

experimental_workflow cluster_synthesis Copolymer Synthesis cluster_characterization Copolymer Characterization cluster_application Application Testing monomer_prep Monomer & Initiator Dissolution deoxygenation Deoxygenation (N2 Purge) monomer_prep->deoxygenation polymerization Polymerization (Heating/Initiation) deoxygenation->polymerization precipitation Precipitation & Washing polymerization->precipitation drying Drying precipitation->drying nmr 1H NMR (Composition) drying->nmr ftir FT-IR (Functional Groups) drying->ftir gpc GPC (Mw & PDI) drying->gpc dsc DSC/Turbidimetry (Thermal Properties) drying->dsc drug_loading Drug Loading dsc->drug_loading release_studies In Vitro Release drug_loading->release_studies logical_relationship cluster_inputs Input Parameters cluster_properties Copolymer Properties cluster_application Drug Delivery Application spea_ratio SPEA Content chirality Chirality spea_ratio->chirality comonomer_type Comonomer Type (e.g., NIPAm, AA) thermoresponsiveness Thermoresponsiveness (LCST) comonomer_type->thermoresponsiveness ph_sensitivity pH Sensitivity comonomer_type->ph_sensitivity crosslinker_density Crosslinker Density swelling Swelling Behavior crosslinker_density->swelling chiral_recognition Stereospecific Drug Interaction chirality->chiral_recognition controlled_release Controlled Release thermoresponsiveness->controlled_release targeted_delivery Targeted Delivery ph_sensitivity->targeted_delivery swelling->controlled_release drug_delivery_pathway cluster_systemic Systemic Circulation cluster_target Target Site (e.g., Tumor) injection Injectable Copolymer-Drug Conjugate (Soluble) stimulus External/Internal Stimulus (e.g., Temperature, pH) injection->stimulus phase_transition Copolymer Phase Transition (Hydrogel Formation) stimulus->phase_transition drug_release Drug Release phase_transition->drug_release cellular_uptake Cellular Uptake drug_release->cellular_uptake therapeutic_effect Therapeutic Effect cellular_uptake->therapeutic_effect

References

Troubleshooting & Optimization

Technical Support Center: N-((S)-1-phenylethyl)acrylamide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of N-((S)-1-phenylethyl)acrylamide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic method for this compound, and what are typical yields?

The most common method for synthesizing this compound is the Schotten-Baumann reaction. This involves the acylation of (S)-1-phenylethylamine with acryloyl chloride in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct. The reaction is typically performed in an inert solvent at low temperatures.

Yields can vary significantly based on reaction conditions and purification methods, but optimized laboratory-scale syntheses can achieve yields in the range of 75-95%. Lower yields often indicate suboptimal conditions or the presence of side reactions.

Q2: My reaction yield is consistently low. What are the most common causes?

Low yields are typically traced back to one or more of the following issues:

  • Polymerization: Both the reactant (acryloyl chloride) and the product (this compound) contain a reactive acryloyl group that can polymerize, especially at elevated temperatures or upon exposure to light and radical initiators.[1][2][3]

  • Hydrolysis of Acryloyl Chloride: Acryloyl chloride is highly reactive towards water. Any moisture in the reactants, solvent, or glassware will hydrolyze it to acrylic acid, rendering it unavailable for the desired amidation reaction.[3]

  • Suboptimal Temperature Control: The reaction is highly exothermic. Failure to maintain a low temperature (typically 0 °C) can accelerate side reactions, including polymerization and the formation of impurities.[2]

  • Incorrect Stoichiometry or Base Selection: Using an inappropriate amount of base or a base that is too strong or nucleophilic can lead to side reactions. The base's primary role is to act as an HCl scavenger.[4]

Q3: I am observing a sticky, insoluble polymer in my reaction flask. How can this be prevented?

The formation of polymeric material is a primary cause of yield loss. To minimize polymerization:

  • Maintain Low Temperatures: Strictly control the reaction temperature, keeping it at or below 0 °C during the addition of acryloyl chloride and for a period afterward.

  • Use Fresh Acryloyl Chloride: Acryloyl chloride can self-polymerize upon storage, especially if not properly stabilized or refrigerated.[3] Use freshly distilled or a newly opened bottle of high-purity, stabilized acryloyl chloride.

  • Work in the Dark: Perform the reaction in a flask wrapped in aluminum foil to exclude UV light, which can initiate polymerization.[1]

  • Consider an Inhibitor: While not always necessary for small-scale synthesis, adding a small amount of a radical inhibitor like phenothiazine or butylated hydroxytoluene (BHT) to the reaction mixture can suppress polymerization.

Q4: How do I select the appropriate solvent and base for the reaction?

The choice of solvent and base is critical for maximizing yield and minimizing side products.

  • Solvent: A dry, inert, aprotic solvent is preferred. Dichloromethane (DCM) is an excellent choice as it dissolves the reactants well and is easy to remove during work-up. Other options include tetrahydrofuran (THF) and diethyl ether, provided they are anhydrous.

  • Base: A non-nucleophilic tertiary amine, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is ideal. These bases are effective at scavenging the HCl byproduct without competing with the primary amine for the acryloyl chloride. An excess of a strong aqueous base like NaOH can promote hydrolysis and other side reactions.[4] A slight molar excess of the base (e.g., 1.1-1.2 equivalents relative to acryloyl chloride) is typically sufficient.

Q5: I am struggling with the purification of the final product. What are the recommended procedures?

Effective purification is key to obtaining a high-purity product and an accurate yield calculation.

  • Aqueous Work-up: After the reaction is complete, a standard work-up involves washing the organic layer sequentially with a dilute acid (e.g., 1 M HCl) to remove excess amine and base, followed by a dilute base (e.g., saturated NaHCO₃ solution) to remove any acrylic acid, and finally with brine to remove residual water.

  • Drying and Concentration: The organic layer should be thoroughly dried over an anhydrous salt like MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Final Purification:

    • Recrystallization: This is often the most effective method for obtaining highly pure, crystalline this compound. A solvent system like ethyl acetate/hexanes or toluene is commonly used.

    • Column Chromatography: If recrystallization is difficult or impurities are persistent, silica gel chromatography can be used. A gradient of ethyl acetate in hexanes is a typical eluent system.

Data Presentation

The following table summarizes the impact of key reaction parameters on the synthesis outcome. These are representative values intended to guide troubleshooting efforts.

Table 1: Influence of Reaction Conditions on Synthesis Outcome

ParameterCondition A (Optimized)Condition B (Suboptimal)Condition C (Suboptimal)Potential Issues with Suboptimal ConditionsExpected Yield Range
Solvent Anhydrous DichloromethaneAcetoneWet DichloromethaneReactivity with solvent (acetone); Hydrolysis of acyl chloride[3]A: 85-95%
Base Triethylamine (1.1 eq)Sodium Hydroxide (aq)Pyridine (catalytic)Hydrolysis, side reactions[4]B: 30-50%
Temperature 0 °CRoom Temperature (25 °C)50 °CPolymerization, impurity formation[2]C: <40%
Acryloyl Chloride Fresh, StabilizedOld, UnstabilizedN/APre-polymerization of reactant[3]

Experimental Protocols

Optimized Protocol for this compound Synthesis

This protocol is designed for a ~10 mmol scale reaction.

Materials:

  • (S)-(-)-1-Phenylethylamine (1.21 g, 10.0 mmol, 1.0 eq)

  • Anhydrous Dichloromethane (DCM), 50 mL

  • Triethylamine (TEA) (1.67 mL, 1.21 g, 12.0 mmol, 1.2 eq)

  • Acryloyl chloride (0.86 mL, 0.95 g, 10.5 mmol, 1.05 eq), fresh

  • 1 M HCl (aq), Saturated NaHCO₃ (aq), Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add (S)-1-phenylethylamine and anhydrous DCM.

  • Cool the resulting solution to 0 °C in an ice-water bath.

  • Add triethylamine dropwise to the stirred solution.

  • In a separate dry syringe, draw up the acryloyl chloride. Add it dropwise to the cold reaction mixture over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 20 mL of 1 M HCl, 20 mL of saturated NaHCO₃, and 20 mL of brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification:

  • Recrystallize the crude solid from a hot mixture of ethyl acetate and hexanes.

  • Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexanes dropwise until the solution becomes cloudy.

  • Allow the solution to cool slowly to room temperature and then place it in a refrigerator at 4 °C to complete crystallization.

  • Collect the white crystals by vacuum filtration, wash with cold hexanes, and dry under vacuum.

Visualizations

Diagrams of Workflows and Pathways

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification p1 Dissolve Amine in Anhydrous DCM p2 Cool to 0 C p1->p2 p3 Add Triethylamine p2->p3 r1 Slowly Add Acryloyl Chloride at 0 C p3->r1 r2 Stir at 0 C, then Warm to Room Temp r1->r2 w1 Aqueous Wash (Acid, Base, Brine) r2->w1 w2 Dry Organic Layer w1->w2 w3 Concentrate w2->w3 w4 Recrystallize w3->w4 w5 Isolate Pure Product w4->w5

Caption: General experimental workflow for the synthesis of this compound.

G start Low Yield Observed q1 Was polymeric material observed during reaction? start->q1 sol1 Improve Temperature Control (<= 0 C) Use Fresh Acryloyl Chloride Exclude Light q1->sol1 YES q2 Were anhydrous conditions strictly maintained? q1->q2 NO a1_yes YES a1_no NO sol2 Dry All Glassware Thoroughly Use Anhydrous Solvent Maintain Inert Atmosphere q2->sol2 NO q3 Was a non-nucleophilic base (e.g., TEA) used? q2->q3 YES a2_yes YES a2_no NO sol3 Switch from Aqueous Base (NaOH) to Triethylamine (TEA) or DIPEA q3->sol3 NO end_node Review Purification & Characterization q3->end_node YES a3_yes YES a3_no NO G Amine (S)-1-phenylethylamine react1 AcylChloride Acryloyl Chloride react2 AcylChloride->react2 Side Reaction (Heat, Light) Base + Base (e.g., TEA) Product This compound (Desired Product) Salt + [TEA-H]+Cl- Polymer Polymer (Side Product) plus1 + plus2 + react1->Product Main Reaction (0 C, DCM) react1->Salt react2->Polymer

References

Optimizing initiator concentration for N-((S)-1-phenylethyl)acrylamide polymerization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and answers to frequently asked questions regarding the optimization of initiator concentration for the polymerization of N-((S)-1-phenylethyl)acrylamide.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the initiator in the polymerization of this compound?

A1: The initiator is a chemical species that, upon activation (e.g., by heat or light), decomposes to generate free radicals. These free radicals then react with this compound monomers to initiate the polymerization chain reaction. The concentration of the initiator directly influences the rate of polymerization, the final molecular weight of the polymer, and the overall reaction kinetics.

Q2: Which type of initiator is recommended for the polymerization of this compound?

A2: For the polymerization of this compound, both azo initiators, such as 2,2'-azobisisobutyronitrile (AIBN), and redox initiator systems, like ammonium persulfate (APS) paired with N,N,N',N'-tetramethylethylenediamine (TEMED), can be utilized. AIBN is a common choice for organic solvents and is activated by heat.[1] The APS/TEMED system is typically used for aqueous polymerizations.[2] The selection of the initiator often depends on the desired solvent and polymerization temperature. For maintaining the chiral integrity of the polymer, careful selection and optimization are crucial.

Q3: How does initiator concentration affect the molecular weight of the resulting polymer?

A3: Generally, an inverse relationship exists between the initiator concentration and the molecular weight of the polymer. A higher initiator concentration leads to the formation of a larger number of polymer chains simultaneously, resulting in shorter chains and a lower average molecular weight.[3] Conversely, a lower initiator concentration generates fewer growing chains, leading to higher molecular weight polymers. However, excessively low concentrations can lead to incomplete or very slow polymerization.

Q4: What is the impact of initiator concentration on the rate of polymerization?

A4: The rate of polymerization is directly proportional to the square root of the initiator concentration. Therefore, increasing the initiator concentration will increase the rate at which the monomer is converted to polymer.[4] This is because a higher initiator concentration generates more free radicals to initiate more polymer chains.

Q5: Can the initiator concentration influence the stereoregularity of poly(this compound)?

A5: While the primary determinant of the polymer's chirality is the chiral monomer itself, the polymerization conditions, including the choice and concentration of the initiator, can have an effect. For stereospecific polymerization of similar chiral monomers, Lewis acids have been used in conjunction with initiators like AIBN to control stereoregularity.[5] It is advisable to conduct pilot experiments to determine the optimal initiator concentration that preserves the desired chiral properties of the polymer.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Polymerization Fails to Initiate or is Very Slow 1. Insufficient Initiator Concentration: The concentration of the initiator is too low to generate an adequate number of free radicals. 2. Inactive Initiator: The initiator may have degraded due to improper storage or age. APS solutions, for example, should be prepared fresh daily. 3. Presence of Inhibitors: Dissolved oxygen is a potent inhibitor of free-radical polymerization. Other impurities in the monomer or solvent can also inhibit the reaction.[2] 4. Incorrect Temperature: The polymerization temperature may be too low for the initiator to decompose efficiently (especially for thermal initiators like AIBN).1. Increase Initiator Concentration: Incrementally increase the initiator concentration. Refer to the quantitative data tables for general guidelines. 2. Use Fresh Initiator: Prepare fresh initiator solutions before each experiment. Store initiators according to the manufacturer's instructions. 3. Degas the Reaction Mixture: Purge the monomer solution with an inert gas (e.g., nitrogen or argon) for 15-30 minutes before adding the initiator to remove dissolved oxygen.[6][7] 4. Adjust Temperature: Ensure the reaction temperature is appropriate for the chosen initiator. For AIBN, a common temperature range is 60-80 °C.[1]
Polymerization is Too Rapid and Uncontrolled 1. Excessive Initiator Concentration: A high concentration of initiator leads to a very fast, exothermic reaction.[3] 2. High Reaction Temperature: Elevated temperatures can cause rapid decomposition of the initiator, leading to an uncontrolled polymerization.1. Reduce Initiator Concentration: Decrease the amount of initiator used. 2. Lower the Reaction Temperature: Conduct the polymerization at a lower temperature to moderate the reaction rate.
Low Polymer Yield 1. Premature Termination: This can be caused by impurities or an incorrect initiator-to-monomer ratio. 2. Short Reaction Time: The polymerization may not have been allowed to proceed to completion.1. Purify Monomer and Solvent: Ensure all reagents are free from inhibitors. Optimize the initiator concentration. 2. Increase Reaction Time: Monitor the reaction over a longer period to ensure maximum conversion.
Inconsistent Polymer Properties (e.g., Molecular Weight) 1. Inconsistent Initiator Addition: Variations in the amount of initiator added between batches. 2. Temperature Fluctuations: Poor temperature control during polymerization. 3. Variable Oxygen Inhibition: Inconsistent degassing of the reaction mixture.1. Precise Measurement: Use calibrated equipment to accurately measure and dispense the initiator. 2. Maintain Constant Temperature: Use a temperature-controlled reaction setup (e.g., an oil bath with a thermostat). 3. Standardize Degassing Protocol: Implement a consistent and thorough degassing procedure for all experiments.

Experimental Protocols

General Protocol for AIBN-Initiated Polymerization of this compound
  • Reagent Preparation:

    • Dissolve the desired amount of this compound monomer in a suitable solvent (e.g., toluene, dioxane) in a reaction flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet.

    • Prepare a stock solution of AIBN in the same solvent.

  • Degassing:

    • Purge the monomer solution with dry nitrogen gas for 30 minutes to remove dissolved oxygen.

  • Initiation:

    • While maintaining a nitrogen atmosphere, heat the reaction mixture to the desired temperature (e.g., 70 °C).

    • Using a syringe, inject the calculated amount of the AIBN stock solution into the reaction flask.

  • Polymerization:

    • Allow the reaction to proceed at the set temperature for a predetermined time (e.g., 6-24 hours), with continuous stirring.

  • Termination and Isolation:

    • Cool the reaction mixture to room temperature.

    • Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol, hexane).

    • Filter the precipitated polymer and wash it several times with the non-solvent to remove any unreacted monomer and initiator.

    • Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Quantitative Data

Table 1: Illustrative Effect of AIBN Initiator Concentration on Polymer Molecular Weight and Polymerization Rate for Acrylamide Derivatives.

[AIBN] (mol/L) Monomer:Initiator Ratio Resulting Molecular Weight (Mn) Relative Polymerization Rate
Low (e.g., 0.001)HighHighSlow
Medium (e.g., 0.01)MediumMediumModerate
High (e.g., 0.1)LowLowFast

Note: This table provides a general trend. Actual values will depend on the specific monomer, solvent, and temperature used.

Table 2: Illustrative Effect of Redox Initiator (APS/TEMED) Concentration on Polymerization of Acrylamides in Aqueous Solution.

[APS] (% w/v) [TEMED] (% v/v) Gelation Time Polymer Properties
0.050.05~30-60 minHigher molecular weight, more elastic
0.100.10~15-30 minMedium molecular weight
0.200.20<15 minLower molecular weight, potentially more brittle

Note: This table illustrates general trends observed in acrylamide gel polymerization. The optimal concentrations for this compound may differ.[2]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_isolation Isolation & Purification reagent_prep Reagent Preparation (Monomer, Solvent, Initiator) degassing Degassing (Nitrogen Purge) reagent_prep->degassing heating Heat to Reaction Temp degassing->heating initiation Add Initiator heating->initiation polymerization Polymerization (Constant Temp & Stirring) initiation->polymerization cooling Cool to Room Temp polymerization->cooling precipitation Precipitate in Non-solvent cooling->precipitation filtration Filter and Wash Polymer precipitation->filtration drying Dry under Vacuum filtration->drying

Caption: Experimental workflow for the polymerization of this compound.

troubleshooting_guide start Problem Encountered (e.g., No Polymerization) check_initiator Is the initiator fresh and at the correct concentration? start->check_initiator check_oxygen Was the reaction mixture properly degassed? check_initiator->check_oxygen Yes solution_initiator Solution: Use fresh initiator and/or adjust concentration. check_initiator->solution_initiator No check_temp Is the reaction temperature correct for the initiator? check_oxygen->check_temp Yes solution_oxygen Solution: Improve degassing procedure. check_oxygen->solution_oxygen No solution_temp Solution: Adjust the reaction temperature. check_temp->solution_temp No

Caption: Troubleshooting decision tree for polymerization issues.

References

Controlling molecular weight distribution in poly(N-((S)-1-phenylethyl)acrylamide).

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the controlled synthesis of poly(N-((S)-1-phenylethyl)acrylamide). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during polymerization, with a focus on controlling molecular weight and its distribution.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for controlling the molecular weight and molecular weight distribution (polydispersity index, PDI) of poly(this compound)?

A1: Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is the most suitable method for achieving a well-controlled polymerization of acrylamide derivatives, including this compound.[1][2][3][4][5] This technique allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions (low PDI).[4][5]

Q2: How do I choose the right Chain Transfer Agent (CTA) for my RAFT polymerization?

A2: The choice of CTA is crucial for a successful RAFT polymerization. For acrylamides, trithiocarbonates are often a good choice. An example of a suitable trithiocarbonate RAFT CTA is dodecyl trithiodimethyl propionic acid (DMPA). The selection of the CTA can influence the polymerization kinetics and the control over the final polymer characteristics.[3][5]

Q3: What are the key parameters to control during the RAFT polymerization to influence the molecular weight?

A3: The primary parameter for controlling the molecular weight is the molar ratio of the monomer to the Chain Transfer Agent ([M]/[CTA]). A higher ratio will result in a higher molecular weight. Other important parameters include the initiator concentration, temperature, and reaction time.[1][2][6]

Q4: My GPC results show a broad PDI. What are the common causes?

A4: A broad Polydispersity Index (PDI) can result from several factors, including:

  • Inappropriate CTA/Initiator Ratio: An incorrect ratio can lead to poor control over the polymerization.

  • High Monomer Concentration: Very high concentrations can sometimes lead to a slight broadening of the molecular weight distribution.[3][5]

  • High Temperature: Elevated temperatures can increase the rate of termination reactions, leading to a broader PDI.

  • Poor Initiator Choice: The initiator should have a suitable decomposition rate at the chosen reaction temperature.

Q5: The polymerization is proceeding very slowly or not at all. What should I check?

A5: Slow or stalled polymerizations can be due to:

  • Inhibitors: Ensure the monomer and solvent are free of inhibitors. Purification of the monomer may be necessary.

  • Low Temperature: The reaction temperature may be too low for the chosen initiator to decompose at an adequate rate.

  • Solvent Effects: The choice of solvent can influence polymerization kinetics. For instance, using 2-propanol with water can act as a transfer agent and inhibit polymerization.[4] Dimethyl sulfoxide (DMSO) is a commonly used solvent for RAFT polymerization of acrylamides.[3][4][5]

Troubleshooting Guides

Issue 1: High and Uncontrolled Molecular Weight
Symptom Potential Cause Suggested Solution
The number-average molecular weight (Mn) is significantly higher than the theoretical value.Inefficient chain transfer.Ensure the purity of the CTA. Optimize the [M]/[CTA] ratio; a lower ratio will result in a lower molecular weight.
Bimodal or multimodal molecular weight distribution observed in GPC.Presence of uncontrolled free radical polymerization or chain coupling.Decrease the initiator concentration relative to the CTA. Lower the reaction temperature to reduce the rate of termination reactions.
Molecular weight increases non-linearly with conversion.Loss of "living" character.Ensure the system is thoroughly deoxygenated before starting the polymerization. Oxygen can act as a radical scavenger and interfere with the RAFT equilibrium.
Issue 2: Broad Polydispersity Index (PDI > 1.3)
Symptom Potential Cause Suggested Solution
GPC trace shows a significant high molecular weight shoulder.Irreversible termination reactions are occurring at a high rate.Lower the polymerization temperature. Decrease the initiator concentration. Ensure a sufficiently high [CTA]/[Initiator] ratio.
GPC trace shows a low molecular weight tail.Slow initiation or chain transfer.Choose an initiator with a faster decomposition rate at the reaction temperature. Ensure the CTA is appropriate for the monomer.
PDI increases significantly at high monomer conversion.Chain termination or side reactions become more prevalent as monomer is consumed.Stop the polymerization at a lower conversion. Re-evaluate the solvent and temperature conditions.
Issue 3: Low Monomer Conversion
Symptom Potential Cause Suggested Solution
The reaction stalls at low conversion.The initiator is fully consumed before the desired conversion is reached.Increase the initial initiator concentration. Alternatively, use an initiator with a longer half-life at the reaction temperature or add the initiator in portions during the polymerization.
The polymerization rate is very slow.The reaction temperature is too low, or the initiator concentration is insufficient.Increase the reaction temperature. Increase the initiator concentration, while monitoring the effect on PDI.
An induction period is observed at the beginning of the polymerization.Presence of inhibitors in the monomer or solvent.Purify the monomer and solvent before use. Ensure the reaction setup is properly sealed and deoxygenated.

Experimental Protocols

General Protocol for RAFT Polymerization of this compound

This protocol is a general guideline and may require optimization for specific molecular weight targets and desired polymer characteristics.

Materials:

  • This compound (monomer)

  • Dodecyl trithiodimethyl propionic acid (DMPA) (Chain Transfer Agent - CTA)

  • Azobisisobutyronitrile (AIBN) (Initiator)

  • Dimethyl sulfoxide (DMSO) (Solvent)

  • Acetone (for precipitation)

  • Nitrogen or Argon gas for deoxygenation

Procedure:

  • In a Schlenk flask, dissolve the desired amounts of this compound and DMPA in DMSO. The [Monomer]/[CTA] ratio will determine the target molecular weight.

  • Deoxygenate the solution by bubbling with nitrogen or argon for at least 30 minutes.

  • In a separate vial, dissolve the required amount of AIBN in a small amount of DMSO. The [CTA]/[AIBN] ratio is typically between 5 and 10.

  • Deoxygenate the initiator solution by bubbling with nitrogen or argon.

  • Using a gas-tight syringe, add the initiator solution to the monomer/CTA solution under a positive pressure of inert gas.

  • Place the sealed Schlenk flask in a preheated oil bath at 70 °C and stir.[3][4][5]

  • Monitor the reaction progress by taking samples at regular intervals and analyzing the monomer conversion by ¹H NMR.

  • Once the desired conversion is reached, quench the polymerization by cooling the flask in an ice bath and exposing it to air.

  • Precipitate the polymer by adding the reaction mixture dropwise into an excess of cold acetone.

  • Filter the precipitated polymer and dry it in a vacuum oven at 50 °C until a constant weight is achieved.[4]

  • Characterize the polymer's number-average molecular weight (Mn), weight-average molecular weight (Mw), and Polydispersity Index (PDI = Mw/Mn) using Gel Permeation Chromatography (GPC).

Data Presentation

The following table provides illustrative data on how key reaction parameters can influence the molecular weight and PDI in the RAFT polymerization of acrylamide, which can serve as a starting point for optimizing the polymerization of this compound.

Table 1: Influence of Reaction Parameters on Polyacrylamide Molecular Weight and PDI (Illustrative Data)

[Monomer]/[CTA] Ratio[CTA]/[AIBN] RatioTemperature (°C)Time (h)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)
1005702606,5001.25
20057025512,0001.28
200107025812,5001.22
2005801.57011,5001.35
30057035016,0001.30

Note: This data is based on typical results for acrylamide polymerization and should be used as a general guide. Actual results for poly(this compound) may vary.

Visualizations

Experimental Workflow for RAFT Polymerization

RAFT_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Monomer Monomer & CTA in Solvent Deoxygenation Deoxygenation (N2/Ar Purge) Monomer->Deoxygenation Initiator Initiator in Solvent Initiator->Deoxygenation Addition Initiator Addition Deoxygenation->Addition Polymerization Polymerization (Heating & Stirring) Addition->Polymerization Quenching Quenching Polymerization->Quenching Precipitation Precipitation Quenching->Precipitation Drying Drying Precipitation->Drying Analysis GPC Analysis (Mn, Mw, PDI) Drying->Analysis

Caption: Workflow for RAFT polymerization.

Troubleshooting Logic for High PDI

High_PDI_Troubleshooting cluster_gpc GPC Analysis cluster_solutions Potential Solutions Start High PDI (> 1.3) HighMW_Shoulder High MW Shoulder? Start->HighMW_Shoulder LowMW_Tail Low MW Tail? Start->LowMW_Tail HighMW_Shoulder->LowMW_Tail No Solution1 Decrease Temperature Decrease [Initiator] HighMW_Shoulder->Solution1 Yes Solution2 Increase Temperature Change Initiator LowMW_Tail->Solution2 Yes Solution3 Optimize [CTA]/[I] Ratio Purify Monomer LowMW_Tail->Solution3 No

Caption: Troubleshooting high PDI in RAFT.

References

Troubleshooting low conversion in RAFT polymerization of acrylamide.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization of acrylamide, with a specific focus on resolving low monomer conversion.

Troubleshooting Guide: Low Conversion

Low conversion in the RAFT polymerization of acrylamide can stem from several factors. This guide provides a systematic approach to identifying and resolving the root cause of the issue.

Question: My RAFT polymerization of acrylamide is showing low or no conversion. What are the potential causes and how can I fix it?

Answer:

Low conversion is a common challenge in acrylamide RAFT polymerization. The issue can often be traced back to one or more of the following factors:

  • Inappropriate Choice of RAFT Agent (CTA), Initiator, or Solvent: The combination of CTA, initiator, and solvent is crucial for a successful polymerization.[1][2]

  • Presence of Oxygen: Oxygen is a potent inhibitor of radical polymerizations.[1]

  • Suboptimal Reaction Temperature: Temperature affects both the initiator decomposition rate and the RAFT equilibrium.[1]

  • Incorrect pH of the Reaction Medium: For aqueous polymerizations, the pH can influence the stability of the RAFT agent.[3]

  • Hydrolysis or Aminolysis of the RAFT Agent: The thiocarbonylthio group of the RAFT agent can be susceptible to degradation.[4]

  • Low Initiator Concentration or Efficiency: An insufficient supply of radicals can lead to slow or stalled polymerization.[5]

Below is a logical workflow to troubleshoot low conversion:

Troubleshooting_Workflow start Low Acrylamide Conversion q1 Is the system thoroughly deoxygenated? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Are the CTA, initiator, and solvent appropriate? a1_yes->q2 sol1 Improve deoxygenation: - Increase sparging time with inert gas (N2 or Ar) [2] - Perform freeze-pump-thaw cycles a1_no->sol1 Action end Re-run Experiment sol1->end a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the reaction temperature optimized? a2_yes->q3 sol2 Select a suitable system: - Use a trithiocarbonate CTA for acrylamide [3] - Ensure initiator has an appropriate half-life at the reaction temperature - Consider DMSO as a solvent for higher conversion [2, 8] a2_no->sol2 Action sol2->end a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 For aqueous polymerization, is the pH controlled? a3_yes->q4 sol3 Adjust temperature: - For AIBN, a common initiator, 70°C is often used [2, 8] - Higher temperatures can increase polymerization rate but may affect control [3] a3_no->sol3 Action sol3->end a4_yes Yes q4->a4_yes a4_no No q4->a4_no q5 Is the initiator concentration adequate? a4_yes->q5 sol4 Buffer the reaction medium: - A pH of around 5 can minimize hydrolysis of the RAFT agent [1, 7] a4_no->sol4 Action sol4->end a5_yes Yes q5->a5_yes If all else fails, consider CTA degradation or monomer impurities a5_no No q5->a5_no sol5 Increase initiator concentration: - A continuous supply of radicals is necessary to achieve reasonable conversions [3] - Be aware that higher initiator levels may broaden molecular weight distribution [2] a5_no->sol5 Action sol5->end

Caption: Troubleshooting workflow for low conversion in acrylamide RAFT polymerization.

Frequently Asked Questions (FAQs)

Q1: Which RAFT CTA is best for acrylamide polymerization?

A1: Trithiocarbonates are generally recommended for the RAFT polymerization of acrylamide.[5] Dithiobenzoates can sometimes lead to retardation and induction periods.[6] A commonly used and effective trithiocarbonate is S,S'-bis(α,α'-dimethyl-α''-acetic acid)-trithiocarbonate.[7] Another suitable option that is easier to synthesize is dodecyl trithiodimethyl propionic acid (DMPA).[1][2]

Q2: What is the optimal solvent for acrylamide RAFT polymerization?

A2: While water is a desirable "green" solvent, achieving high conversion can be challenging due to potential hydrolysis of the RAFT agent.[4] Dimethyl sulfoxide (DMSO) has been shown to be an excellent solvent, often leading to higher conversion rates and better control over the polymerization.[1][2][5] For aqueous systems, using a buffer solution at a pH of approximately 5 can help to minimize hydrolysis.[3][8]

Q3: How does temperature affect the conversion of acrylamide?

A3: Temperature plays a significant role in the rate of polymerization. Higher temperatures increase the decomposition rate of the initiator, leading to a higher concentration of radicals and thus a faster polymerization rate.[5] A common temperature for acrylamide RAFT polymerization using an initiator like AIBN or ACVA is around 70°C.[1][2][8] However, excessively high temperatures can lead to a loss of control over the polymerization and a broader molecular weight distribution.

Q4: My polymerization has a long induction period before any conversion is observed. What could be the cause?

A4: Induction periods are often attributed to the presence of inhibitors, most commonly oxygen.[9] Thorough deoxygenation of the reaction mixture by sparging with an inert gas (e.g., nitrogen or argon) for at least 30 minutes is crucial.[1][10] For highly sensitive systems, several freeze-pump-thaw cycles are recommended.[9] The choice of RAFT agent can also influence the induction period, with some dithiobenzoates being more prone to this issue than trithiocarbonates.[6]

Q5: Can the monomer concentration impact the conversion rate?

A5: Yes, a higher monomer concentration generally leads to a faster rate of polymerization.[1] However, very high concentrations might also lead to a broader molecular weight distribution.[1][2]

Data Presentation: Influence of Reaction Conditions on Conversion

The following tables summarize the effect of different experimental parameters on the conversion of acrylamide in RAFT polymerization, based on literature data.

Table 1: Effect of Solvent and pH on Acrylamide Conversion

CTA TypeSolventpHTemperature (°C)Time (h)Conversion (%)Reference
DithiobenzoateWater/Acetate Buffer5702428[1]
TrithiocarbonateDMSON/A702>90[1][2]
TrithiocarbonateWater/Acetate Buffer580--[8]

Table 2: Effect of Initiator and CTA/Initiator Ratio on Acrylamide Polymerization

CTAInitiator[CTA]/[I] RatioSolventTemperature (°C)ObservationsReference
DMPAAIBN6 to 12DMSO70Higher initiator concentration reduces molecular weight[1]
BCPAACVA~2Water/Ethanol70-[8]
Trithiocarbonate-5DMSO70Nonlinear kinetic profiles observed[3]

Experimental Protocols

Protocol 1: General Procedure for RAFT Polymerization of Acrylamide in DMSO

This protocol is adapted from a method shown to achieve high conversion.[1][2]

  • Reactant Preparation: In a flask, dissolve acrylamide (AM), dodecyl trithiodimethyl propionic acid (DMPA) as the RAFT agent, and dimethyl sulfoxide (DMSO).

  • Deoxygenation: Purge the solution with nitrogen (N₂) gas for 30 minutes to remove dissolved oxygen while heating the solution to 70°C.

  • Initiation: Add the designed amount of a solution of azobisisobutyronitrile (AIBN) in DMSO to the reaction mixture.

  • Polymerization: Continue the reaction under a nitrogen atmosphere for the desired time (e.g., 2 hours).

  • Termination: Cool the reaction vessel in cold water to quench the polymerization.

  • Analysis: A portion of the reaction solution can be taken for analysis of monomer conversion and polymer molecular weight.

Protocol 2: General Procedure for Aqueous RAFT Polymerization of Acrylamide

This protocol is based on conditions designed to minimize RAFT agent hydrolysis.[3][8]

  • Reactant Preparation: In a round-bottom flask, charge the acrylamide monomer, the RAFT agent (e.g., 3-(((benzylthio)carbonothioyl)thio)propanoic acid), and the initiator (e.g., 4,4'-azobis(4-cyanovaleric acid)).

  • Solvent Addition: Dissolve the components in a buffered solution, for example, a sodium acetate/acetic acid buffer at pH 5.

  • Deoxygenation: Purge the system with nitrogen gas under vigorous stirring for at least 30 minutes.

  • Polymerization: Place the reaction flask in an oil bath at the desired temperature (e.g., 80°C) to initiate the polymerization under a nitrogen atmosphere.

  • Termination: After the desired reaction time, expose the mixture to ambient air and dilute it with demineralized water to stop the reaction.

  • Analysis: Take a sample for the determination of acrylamide conversion and polymer characteristics.

Signaling Pathways and Logical Relationships

RAFT Polymerization Mechanism

The following diagram illustrates the key steps in the RAFT polymerization process. A well-functioning equilibrium is essential for achieving high conversion and narrow molecular weight distribution.

RAFT_Mechanism cluster_initiation Initiation cluster_propagation Propagation & RAFT Equilibrium cluster_termination Termination I Initiator (I) R_dot Primary Radical (R●) I->R_dot Decomposition Pn_dot Propagating Radical (Pn●) R_dot->Pn_dot + M M Monomer (M) Pn_dot->Pn_dot + M (Propagation) Intermediate Intermediate Radical Pn_dot->Intermediate + CTA Pn_dot_term Pn● CTA RAFT Agent (CTA) Intermediate->Pn_dot - CTA Pm_dot New Propagating Radical (Pm●) Intermediate->Pm_dot Fragmentation MacroCTA Dormant Polymer (MacroCTA) Pm_dot->MacroCTA + Pn● MacroCTA->Pm_dot - Pn● Dead_Polymer Dead Polymer Pn_dot_term->Dead_Polymer Pm_dot_term Pm● Pm_dot_term->Dead_Polymer

Caption: Key steps in the RAFT polymerization mechanism.

References

How to prevent premature polymerization of N-((S)-1-phenylethyl)acrylamide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-((S)-1-phenylethyl)acrylamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing premature polymerization and to offer troubleshooting solutions for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of premature polymerization of this compound?

A1: Premature polymerization of this compound is a free-radical chain reaction that can be initiated by several factors:

  • Heat: Elevated temperatures increase the rate of free radical formation, leading to polymerization. The polymerization of acrylamides is an exothermic process, which can further accelerate the reaction once initiated.[1][2]

  • Light: UV light can provide the energy to initiate the formation of free radicals.

  • Oxygen: The role of oxygen is complex. While it can act as an inhibitor by reacting with radicals to form less reactive peroxide radicals, in the presence of certain metals like iron, it can promote degradation and polymerization.[3][4][5] For optimal stability, it is often recommended to handle the monomer under an inert atmosphere.

  • Contaminants: Impurities, especially metal ions (e.g., iron) and dust particles, can catalyze the formation of radicals and initiate polymerization.[3][4]

Q2: How should I properly store this compound to prevent polymerization?

A2: Proper storage is crucial for maintaining the stability of the monomer. Here are the recommended storage conditions:

  • Temperature: Store in a refrigerator at 2-8°C.[6]

  • Light: Keep in a light-resistant (amber) container to prevent photo-initiated polymerization.[6][7]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation and potential radical formation.

  • Container: Use a tightly sealed, clean, and dry container to prevent contamination and moisture absorption.[6][7]

Q3: What inhibitors can be used to prevent premature polymerization, and at what concentration?

A3: Several types of chemical inhibitors can be used to stabilize acrylamide monomers. The choice and concentration depend on the required shelf-life and the subsequent application. For N-substituted acrylamides, phenolic inhibitors and nitroso compounds are effective.

Inhibitor ClassExample InhibitorRecommended Concentration (w/w)Notes
PhenolicHydroquinone monomethyl ether (MEHQ)100 - 500 ppmRequires the presence of oxygen to be effective.
NitrosoNitrosobenzene50 - 200 ppmEffective in the absence of oxygen.
Metallic SaltsCopper (II) salts (e.g., CuCl2)10 - 50 ppmCan be effective but may need to be removed before polymerization.

Q4: Can I use a combination of inhibitors?

A4: Yes, in some cases, a synergistic effect can be achieved by using a combination of inhibitors. For example, a phenolic inhibitor can be used for storage in the presence of air, and a nitroso-based inhibitor can provide protection during processing under anaerobic conditions.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Monomer appears cloudy or has solidified in the container. Premature polymerization has occurred.* Do not use the monomer. * Review storage conditions (temperature, light exposure, container seal). * Check for potential contamination of the storage container. * Dispose of the polymerized material according to your institution's safety guidelines.
Polymerization occurs spontaneously during a reaction setup. 1. Presence of contaminants in the reaction vessel or solvent. 2. Localized heating. 3. Incompatible reagents.1. Ensure all glassware is scrupulously clean and dry. Use solvents from a fresh, unopened bottle or freshly purified solvents. 2. Use a water bath for gentle and uniform heating. Avoid hot spots. 3. Check the compatibility of all reagents with the acrylamide monomer. Avoid strong oxidizing or reducing agents unless they are part of the planned polymerization initiation.
Inconsistent polymerization results between batches. 1. Variable levels of dissolved oxygen in the monomer solution. 2. Inconsistent inhibitor concentration. 3. Different light exposure during preparation.1. For reproducible results, either consistently sparge all solutions with an inert gas (like argon or nitrogen) to remove oxygen or ensure all solutions are equilibrated with air. 2. If adding an inhibitor, ensure it is fully dissolved and homogeneously mixed. 3. Prepare solutions in a location with controlled lighting and avoid direct sunlight.

Experimental Protocols

Protocol 1: Preparation of an Inhibitor Stock Solution

This protocol describes the preparation of a stock solution of 4-methoxyphenol (MEHQ), a common phenolic inhibitor.

Materials:

  • 4-methoxyphenol (MEHQ)

  • Anhydrous solvent compatible with your reaction (e.g., toluene, THF)

  • Volumetric flask

  • Magnetic stirrer and stir bar

Procedure:

  • Calculate the required mass of MEHQ to prepare a 1% (w/v) stock solution. For example, to prepare 10 mL of stock solution, weigh out 100 mg of MEHQ.

  • Transfer the weighed MEHQ to a 10 mL volumetric flask.

  • Add a small amount of the anhydrous solvent to dissolve the MEHQ.

  • Once dissolved, bring the volume up to the 10 mL mark with the solvent.

  • Mix thoroughly by inverting the flask several times.

  • Store the stock solution in a tightly sealed, light-resistant container at 2-8°C.

Protocol 2: Addition of Inhibitor to this compound

This protocol details how to add an inhibitor to the monomer for storage or prior to a reaction where controlled initiation is required.

Procedure:

  • Bring the this compound and the inhibitor stock solution to room temperature.

  • In a clean, dry container, add the desired amount of the monomer.

  • Calculate the volume of the inhibitor stock solution needed to achieve the desired final concentration. For example, to achieve a 200 ppm concentration of MEHQ in 10 g of monomer, you would add 200 µL of a 1% (w/v) MEHQ stock solution.

  • Add the calculated volume of the inhibitor stock solution to the monomer.

  • Mix thoroughly until the inhibitor is homogeneously distributed. If the monomer is a solid, it may be necessary to dissolve it in a minimal amount of an appropriate solvent before adding the inhibitor solution.

  • If the solvent is not desired in the final product, it can be removed under reduced pressure at a low temperature.

Visualizations

Premature_Polymerization_Pathway Factors Leading to Premature Polymerization cluster_initiators Initiating Factors cluster_process Polymerization Process Heat Heat Radical Free Radical Formation Heat->Radical Light UV Light Light->Radical Contaminants Contaminants (e.g., Metal Ions) Contaminants->Radical Initiation Initiation Radical->Initiation Propagation Propagation Initiation->Propagation Propagation->Propagation Chain Reaction Termination Termination Propagation->Termination Polymer Premature Polymerization Propagation->Polymer

Caption: Factors initiating the free-radical pathway of premature polymerization.

Troubleshooting_Workflow Troubleshooting Premature Polymerization Start Polymerization Observed? CheckStorage Review Storage Conditions: - Temperature (2-8°C?) - Light Protection? - Inert Atmosphere? Start->CheckStorage Yes End Problem Resolved Start->End No CheckHandling Review Handling Procedures: - Clean Glassware? - Pure Solvents? - Controlled Temperature? CheckStorage->CheckHandling Compliant ActionStorage Action: Discard Polymerized Monomer. Improve Storage Protocol. CheckStorage->ActionStorage Non-compliant CheckInhibitor Verify Inhibitor: - Correct Concentration? - Homogeneously Mixed? CheckHandling->CheckInhibitor Compliant ActionHandling Action: Refine Experimental Setup and Purification of Reagents. CheckHandling->ActionHandling Non-compliant ActionInhibitor Action: Prepare Fresh Inhibitor Solution and Re-stabilize Monomer. CheckInhibitor->ActionInhibitor Issue Found CheckInhibitor->End No Issue Found (Consult Specialist) ActionStorage->End ActionHandling->End ActionInhibitor->End

Caption: A logical workflow for troubleshooting premature polymerization issues.

References

Temperature control best practices for reproducible acrylamide polymerization.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during acrylamide polymerization, with a focus on achieving reproducible results through optimal temperature control.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for acrylamide polymerization?

The optimal temperature for acrylamide polymerization is between 23°C and 25°C.[1] This temperature range promotes the formation of transparent, less porous, and more elastic gels, which are ideal for most electrophoretic separations.[1][2] It is crucial to ensure that the monomer solution and the gel casting apparatus (e.g., glass plates) are at this optimal temperature before initiating polymerization.[1]

Q2: How does temperature affect the polymerization process?

Temperature has a direct and significant impact on the rate and outcome of acrylamide polymerization. The polymerization reaction is exothermic, meaning it generates heat, which in turn accelerates the reaction rate.[1]

  • Low Temperatures (0-4°C): Polymerization at low temperatures is slow and can result in turbid, porous, and inelastic gels.[1][2] Reproducibility is difficult to achieve under these conditions, potentially due to increased hydrogen bonding of the monomer at colder temperatures.[1] The catalytic activity of the initiators, ammonium persulfate (APS) and tetramethylethylenediamine (TEMED), is also slower at lower temperatures, delaying polymerization.[3]

  • High Temperatures: Excessively high temperatures can lead to the formation of short polymer chains, resulting in inelastic gels.[1][2] This is attributed to an increased rate of polymer chain termination at higher temperatures.[1]

Q3: Why is it important to equilibrate solutions to room temperature before use?

Monomer solutions and buffers are often stored at 4°C.[1] It is critical to allow these solutions to equilibrate to room temperature (23-25°C) before preparing the gel mixture.[1][4] Cold solutions have a higher capacity for dissolved oxygen, which inhibits polymerization.[1] Degassing, a crucial step for removing oxygen, is more efficient and complete when the solution is at room temperature.[1][4]

Q4: How do the initiators, APS and TEMED, influence polymerization in relation to temperature?

Ammonium persulfate (APS) and N,N,N',N'-tetramethylethylenediamine (TEMED) are essential for initiating the free-radical polymerization of acrylamide.[1][5] TEMED accelerates the rate of free radical formation from APS.[1] The efficiency of this catalytic system is temperature-dependent. Higher temperatures increase the rate of TEMED decomposition, leading to faster polymerization.[6] Conversely, at lower temperatures, the catalytic activity is reduced, slowing down the polymerization process.[3]

Troubleshooting Guide

This guide addresses common problems encountered during acrylamide gel polymerization, with a focus on temperature-related issues.

ProblemPossible CauseRecommended Solution
Slow or Incomplete Polymerization The temperature of the gel solution or casting environment is too low (below 23°C).[3][7]Ensure all solutions and equipment are equilibrated to room temperature (23-25°C) before casting.[1][4] Consider placing the casting assembly in an incubator set to 25°C.[3]
Degassing of the monomer solution was insufficient.Degas the solution thoroughly under vacuum just before adding APS and TEMED. Ensure the solution is at room temperature for efficient degassing.[1][4]
Degraded APS or TEMED.Prepare fresh 10% (w/v) APS solution daily.[4] Replace TEMED every few months as it can oxidize and lose catalytic activity.[4]
"Tear-drop" shaped distortions in gradient gels Pouring the gel in a cold room can trap gasses, which are then released by the exothermic heat of polymerization, causing convection currents.[8]Cast gradient gels at room temperature. Reducing the concentration of APS and TEMED can also help manage the reaction rate.[8]
Turbid or Opaque Gels Polymerization occurred at a low temperature (e.g., in a refrigerator or cold room).[1][2]Allow the gel to polymerize at room temperature (23-25°C).[2][9]
Brittle or Inelastic Gels The polymerization temperature was too high, leading to the formation of short polymer chains.[1]Avoid exposing the casting assembly to direct heat sources. Maintain a consistent room temperature environment.
Incorrect initiator concentration (too high).Use the recommended concentrations of APS and TEMED. Excess initiator can lead to shorter polymer chains.[1]
Leaking Gels During Casting Glass plates are not properly cleaned or assembled.Thoroughly clean glass plates with ethanol and lint-free cloths before assembly.[4][10] Ensure plates and spacers are aligned and clamped securely.[10]
Inconsistent Pore Size and Poor Reproducibility Inconsistent polymerization temperature between batches.[1]Standardize the polymerization temperature for every gel cast. Use a temperature-controlled environment if possible.[1]
Variation in degassing time and efficiency.Standardize the degassing procedure, including time and vacuum pressure, for each gel preparation.[1]

Experimental Protocols

Standard Protocol for Hand-Casting a 12% Polyacrylamide Resolving Gel

Materials:

  • 40% Acrylamide/Bis-acrylamide solution (29:1 or 37.5:1)

  • 1.5 M Tris-HCl, pH 8.8

  • 10% (w/v) Sodium Dodecyl Sulfate (SDS)

  • 10% (w/v) Ammonium Persulfate (APS), freshly prepared

  • N,N,N',N'-tetramethylethylenediamine (TEMED)

  • Deionized water

  • Isopropanol or water for overlaying

Procedure:

  • Equilibrate Reagents: Ensure all stock solutions are at room temperature (23-25°C) before use.[1][4]

  • Assemble Casting Apparatus: Thoroughly clean the glass plates and spacers with ethanol and assemble them in the casting stand.

  • Prepare Resolving Gel Solution: In a small beaker or conical tube, combine the following reagents for a 10 mL resolving gel:

    • Deionized Water: 3.2 mL

    • 1.5 M Tris-HCl, pH 8.8: 2.6 mL

    • 40% Acrylamide/Bis-acrylamide: 4.0 mL

    • 10% SDS: 100 µL

  • Degas the Solution: Place the beaker under a vacuum for 15-20 minutes to remove dissolved oxygen.

  • Initiate Polymerization: Add the following initiators and mix gently but thoroughly by swirling. Avoid introducing air bubbles.

    • 10% APS: 100 µL

    • TEMED: 10 µL

  • Cast the Gel: Immediately and carefully pour the solution into the gap between the glass plates, leaving sufficient space for the stacking gel (approximately 2 cm).

  • Overlay the Gel: Gently overlay the top of the resolving gel with a thin layer of isopropanol or water. This creates a flat interface and prevents oxygen from inhibiting polymerization at the surface.

  • Polymerize: Allow the gel to polymerize at room temperature for 30-60 minutes.[11] A clear interface between the gel and the overlay indicates complete polymerization.

  • Prepare for Stacking Gel: Pour off the overlay and rinse the top of the gel with deionized water to remove any unpolymerized acrylamide.

Visualizations

Acrylamide_Polymerization_Workflow cluster_prep Preparation cluster_poly Polymerization cluster_outcome Outcome A Equilibrate Solutions (23-25°C) B Prepare Monomer Solution A->B C Degas Solution B->C D Add APS & TEMED C->D Initiate Reaction E Pour Gel D->E F Polymerize (23-25°C) E->F G Reproducible Polyacrylamide Gel F->G

Caption: Workflow for reproducible acrylamide gel polymerization.

Troubleshooting_Polymerization Start Problem: Incomplete Polymerization Temp Is solution & room temperature 23-25°C? Start->Temp Degas Was solution degassed properly? Temp->Degas Yes Sol_Warm Action: Equilibrate all components to 23-25°C Temp->Sol_Warm No Reagents Are APS & TEMED fresh and active? Degas->Reagents Yes Sol_Degas Action: Degas solution under vacuum Degas->Sol_Degas No Sol_Reagents Action: Prepare fresh APS, check TEMED age Reagents->Sol_Reagents No Success Successful Polymerization Reagents->Success Yes Sol_Warm->Degas Sol_Degas->Reagents Sol_Reagents->Success

Caption: Troubleshooting decision tree for incomplete polymerization.

References

Removing oxygen as an inhibitor in free radical polymerization.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the inhibition of free radical polymerization by oxygen. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This section addresses common issues encountered during free radical polymerization experiments that are often linked to the presence of molecular oxygen.

Issue 1: My polymerization reaction will not start, or there is a long induction period.

Possible Cause: Oxygen dissolved in the monomer or solvent is reacting with and depleting the initiating radicals as they are formed.[1][2] This process creates stable peroxy radicals that are not efficient at initiating polymerization, effectively preventing the reaction from starting until all the dissolved oxygen is consumed.[3][4] This delay is known as the "inhibition period."[5] The length of this period is directly related to the initial concentration of dissolved oxygen.[6]

Solutions:

  • Increase Initiator Concentration: Generating an excess of primary radicals can help to consume the dissolved oxygen more quickly, thereby shortening the induction period.[5][7] However, be aware that too much initiator can reduce the physical properties of the final polymer.[7]

  • Increase Light Intensity (for Photopolymerization): Using a high-irradiance UV source generates a higher concentration of radicals that can rapidly react with and deplete dissolved oxygen, effectively overcoming the inhibition period.[1][8]

  • Thorough Deoxygenation: The most direct solution is to remove dissolved oxygen before starting the polymerization. See the detailed protocols in the FAQ section below for methods like inert gas purging or freeze-pump-thaw cycles.[9][10]

  • Use Oxygen Scavengers: Incorporating chemical additives that react with oxygen can eliminate it in situ. Common scavengers include thiols, phosphines, and certain amines.[7][11][12]

Issue 2: The surface of my polymer film is tacky or uncured, but the bulk is solid.

Possible Cause: This is a classic sign of oxygen inhibition, particularly in thin-film applications or coatings.[1][8] While the polymerization proceeds in the bulk of the material where dissolved oxygen is quickly consumed, the surface is in constant contact with atmospheric oxygen. This continuous diffusion of oxygen into the surface layer perpetually terminates radical chains, preventing complete curing and leaving a sticky residue.[1]

Solutions:

  • Inert Atmosphere Curing: Performing the curing process under a blanket of inert gas like nitrogen or argon is a highly effective way to eliminate atmospheric oxygen from the surface.[1][7] This is a common industrial solution but can be costly.[1]

  • Physical Barriers: Applying a transparent film (e.g., polyethylene) over the surface before curing can act as a physical barrier, preventing oxygen from diffusing into the reaction.[1] Similarly, adding waxes to the formulation that migrate to the surface can create a protective layer.[7]

  • Increase Curing Speed: A faster polymerization reaction can consume monomer at a rate that outpaces oxygen diffusion. This can be achieved by increasing light intensity or photoinitiator concentration.[7]

  • Formulation with Ethers: Monomers and oligomers containing ethylene or propylene glycol groups can help reduce oxygen inhibition.[1]

  • Use of Additives: Adding oxygen scavengers like thiols or amines to the formulation can help protect the surface by reacting with the diffusing oxygen.[7][12]

Issue 3: My controlled/living radical polymerization (ATRP, RAFT) shows poor control, high dispersity (Đ), or fails completely.

Possible Cause: Controlled/living radical polymerization (CLRP) techniques are typically highly sensitive to oxygen.[3] In addition to reacting with the propagating carbon-centered radicals, oxygen can directly and irreversibly oxidize the catalyst in systems like ATRP (e.g., converting Cu(I) to inactive Cu(II)), which deactivates the polymerization.[3][13] This leads to a loss of control over molar mass, a broadening of the molecular weight distribution (high dispersity), and potentially complete reaction failure.[3]

Solutions:

  • Rigorous Deoxygenation: CLRPs require more stringent deoxygenation protocols than conventional free radical polymerization. Multiple freeze-pump-thaw cycles are often recommended.[9]

  • Catalyst Regeneration (ARGET/ICAR ATRP): Techniques like Activators Re-Generated by Electron Transfer (ARGET) or Initiators for Continuous Activator Regeneration (ICAR) ATRP are designed with oxygen tolerance in mind. They use a reducing agent (e.g., ascorbic acid, tin(II) compounds) to continuously regenerate the active catalyst that has been oxidized by oxygen.[14]

  • Enzymatic Deoxygenation: An in situ deoxygenation system using enzymes like glucose oxidase (GOx) can be employed. GOx consumes oxygen from the system to convert glucose into gluconic acid and hydrogen peroxide.[14][15][16] The hydrogen peroxide can then be removed by a second enzyme or used to initiate polymerization.[13][16]

  • Adjust Headspace: For some copper-mediated polymerizations, simply minimizing the reaction vessel's headspace (the volume of air above the reaction mixture) can reduce the total amount of oxygen in the sealed system sufficiently to allow for a controlled reaction.[17][18]

Frequently Asked Questions (FAQs)

Q1: What is the chemical mechanism of oxygen inhibition?

Oxygen is a diradical in its ground state (³O₂) and reacts rapidly with carbon-centered radicals (P•) on a growing polymer chain. This reaction forms a peroxy radical (POO•), which is significantly less reactive towards the monomer (M) and thus does not effectively propagate the polymerization.[1][3] This trapping of propagating radicals is the primary mechanism of inhibition.

G P_rad Propagating Radical (P•) PM_rad Propagated Chain (PM•) P_rad->PM_rad Propagation (Fast) POO_rad Peroxy Radical (POO•) P_rad->POO_rad Inhibition (Very Fast) M Monomer (M) O2 Oxygen (O₂) Stable Stable, Non-propagating Species POO_rad->Stable Termination / Slow Reaction

Caption: Mechanism of oxygen inhibition in free radical polymerization.

Q2: Which deoxygenation method should I choose?

The choice of method depends on the scale of your reaction, the volatility of your monomers/solvents, and the oxygen sensitivity of your polymerization technique.

G Start Start: Choose Deoxygenation Method Sensitivity How sensitive is the reaction? (e.g., conventional vs. CLRP) Start->Sensitivity Volatile Are components volatile? Sensitivity->Volatile High (CLRP) Scale What is the reaction scale? Sensitivity->Scale Low (Conventional) Purge Inert Gas Purging Volatile->Purge No FPT Freeze-Pump-Thaw Volatile->FPT Yes Scale->Purge Large (>100mL) Scale->FPT Small (<100mL) Chemical Chemical/Enzymatic Scavengers Scale->Chemical Any Scale

Caption: Decision workflow for selecting a deoxygenation method.

Q3: Can you provide a protocol for inert gas purging?

Inert gas purging (or sparging) is effective for removing dissolved oxygen but may lead to the evaporation of volatile components if performed for too long.[9]

Experimental Protocol: Inert Gas Purging

  • Setup: Assemble your reaction vessel (e.g., a round-bottom flask with a septum). Insert a long needle or cannula connected to a source of inert gas (high-purity nitrogen or argon) so that its tip is submerged below the liquid surface of your monomer/solvent mixture. Insert a second, shorter needle through the septum to act as a gas outlet.

  • Purging: Bubble the inert gas through the solution at a steady rate (e.g., a few bubbles per second). Vigorous bubbling that causes splashing should be avoided.

  • Duration: For typical lab-scale volumes (10-100 mL), purging for 20-40 minutes is generally sufficient to reduce dissolved oxygen to a low level (0.2-0.4 ppm).[9][10]

  • Initiation: After purging, remove the gas inlet needle (or raise it above the liquid surface) while maintaining a positive pressure of inert gas in the headspace. The reaction can then be initiated (e.g., by heating or UV exposure).

Q4: How do I perform a Freeze-Pump-Thaw cycle?

This method is highly effective for removing dissolved gases without significant loss of volatile materials, making it ideal for sensitive CLRP reactions.[9] It is best suited for smaller-scale reactions.

Experimental Protocol: Freeze-Pump-Thaw

  • Freeze: Place your reaction mixture in a flask with a sidearm and stopcock (e.g., a Schlenk flask). Securely attach it to a high-vacuum line. Immerse the flask in a cold bath (e.g., liquid nitrogen) until the contents are completely frozen solid.

  • Pump: Once frozen, open the flask to the vacuum line. The vacuum will remove the gases from the headspace above the frozen solid. Allow it to pump for 10-15 minutes.

  • Thaw: Close the flask to the vacuum. Remove the cold bath and allow the mixture to thaw completely. You may observe gas bubbles being released from the liquid as it thaws; this is the dissolved gas coming out of solution.

  • Repeat: Repeat the entire Freeze-Pump-Thaw cycle at least three times to ensure thorough deoxygenation. After the final cycle, backfill the flask with an inert gas like nitrogen or argon.

G Start Start with Reaction Mixture in Schlenk Flask Freeze 1. Freeze Immerse in Liquid N₂ Start->Freeze Pump 2. Pump Open to High Vacuum Freeze->Pump Thaw 3. Thaw Close to Vacuum, Warm to RT Pump->Thaw Check Repeat 3x? Thaw->Check Check->Freeze No End Backfill with Inert Gas Ready for Polymerization Check->End Yes

Caption: Experimental workflow for the Freeze-Pump-Thaw deoxygenation protocol.

Q5: What are some common chemical and enzymatic oxygen scavengers?

In-situ oxygen removal avoids the need for cumbersome physical deoxygenation procedures.

Chemical Scavengers:

  • Thiols (Mercaptans): Highly effective scavengers that can also participate in the polymerization, which may be desirable or undesirable depending on the application.[7][12]

  • Amines: Tertiary amines are commonly used and can reduce oxygen inhibition, though their effectiveness can depend on the photoinitiator used.[7] They may cause yellowing.[7]

  • Phosphines/Phosphites: Very effective antioxidants that can be oxidized by peroxy radicals, forming new radicals that may re-initiate polymerization.[1][12] Triphenylphosphine (TPP) is a common example.[19]

  • Ascorbic Acid (Vitamin C): Often used in ARGET ATRP systems to reduce the oxidized copper catalyst, it also serves as an effective oxygen scavenger.[14]

Enzymatic Scavengers:

  • Glucose Oxidase (GOx): This enzyme, in the presence of glucose, very efficiently converts O₂ to hydrogen peroxide (H₂O₂).[14][16] This is a green and highly effective method.[14]

  • Horseradish Peroxidase (HRP): Often used in conjunction with GOx, HRP can utilize the H₂O₂ byproduct to generate initiating radicals, turning the system from "oxygen-tolerant" to "oxygen-fueled".[13][20]

Data Summary Tables

Table 1: Comparison of Physical Deoxygenation Techniques
MethodEffectivenessAdvantagesDisadvantagesBest For
Inert Gas Purging GoodFast, suitable for large volumes.[9]Can remove volatile monomers/solvents; may be less thorough than FPT.[9]Large-scale conventional polymerizations.
Freeze-Pump-Thaw ExcellentHighly efficient; minimal loss of volatile components.[9]Time-consuming; requires high-vacuum equipment; not practical for large volumes.[9]Small-scale, highly oxygen-sensitive systems like ATRP and RAFT.
Boiling ModerateSimple, no special equipment needed.Least effective method; risk of thermal self-initiation; significant loss of volatiles.[10][21]Non-sensitive applications with high-boiling point solvents.
Sonication (under vacuum) GoodMore efficient than boiling alone.[21]Requires specific equipment (sonic bath, vacuum).Degassing viscous solutions.

Data compiled from references[9][10][21].

Table 2: Effect of Oxygen Concentration on Photopolymerization
ParameterEffect of Increasing Oxygen ConcentrationRationale
Inhibition Period IncreasesMore radicals are needed to consume the higher amount of dissolved oxygen before polymerization can begin.[22]
Polymerization Rate DecreasesOxygen continuously scavenges propagating radicals, slowing the overall rate of monomer conversion.[15][22]
Final Monomer Conversion DecreasesThe reaction may terminate prematurely as radicals are consumed by oxygen, especially at the surface.[8][22]
Polymer Molar Mass Can DecreaseIncreased termination events due to oxygen can lead to the formation of shorter polymer chains.[3]
Surface Tackiness IncreasesContinuous oxygen diffusion at the air-liquid interface prevents complete surface cure.[5]

Data compiled from references[3][5][8][15][22].

References

Technical Support Center: N-((S)-1-phenylethyl)acrylamide Chiral Stationary Phases

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for refining the chiral recognition ability of N-((S)-1-phenylethyl)acrylamide Chiral Stationary Phases (CSPs).

Troubleshooting Guide

This section addresses specific issues that may be encountered during the experimental use of this compound CSPs.

Question: Why am I observing poor or no enantiomeric resolution?

Answer: Poor or no resolution can stem from several factors related to the column, mobile phase, or the analyte itself.

  • Potential Cause 1: Inappropriate Mobile Phase. The composition of the mobile phase is critical for achieving enantioselectivity.

    • Solution: Systematically screen different mobile phase compositions. For normal-phase chromatography, vary the percentage of the polar modifier (e.g., ethanol in heptane). For reversed-phase, adjust the organic modifier (e.g., acetonitrile or methanol) concentration and the pH of the aqueous buffer. Small amounts of acidic or basic modifiers can also significantly impact selectivity.[1][2]

  • Potential Cause 2: Low Column Efficiency. The column itself may not be performing optimally.

    • Solution: Test the column with a standard QC mixture to ensure it meets efficiency specifications.[3] A loss in efficiency can be due to a partially blocked inlet frit or adsorption of contaminants at the head of the column.[3] Reversing the column flow direction may dislodge particulates from the frit.[3]

  • Potential Cause 3: Unsuitable Temperature. Temperature affects the thermodynamics of the chiral recognition process.

    • Solution: Optimize the column temperature. Lowering the temperature often increases selectivity, although it may also increase retention times and backpressure.

  • Potential Cause 4: Suboptimal Flow Rate.

    • Solution: Once some separation is achieved, resolution can often be improved by adjusting the flow rate. Decreasing the flow rate from a standard 1.0 mL/min for a 4.6 mm I.D. column can enhance peak efficiency and, therefore, resolution.

Question: What is causing peak tailing or fronting in my chromatograms?

Answer: Asymmetrical peak shapes are common issues in chromatography and can often be resolved by addressing interactions between the analyte and the stationary phase.

  • Potential Cause 1: Secondary Interactions with Residual Silanols. Uncapped silanol groups on the silica support can lead to undesirable interactions, causing peak tailing, especially for basic compounds.

    • Solution: End-capping the CSP with an agent like trimethylchlorosilane can reduce these non-enantioselective interactions and improve peak shape.[4] Alternatively, adding a competing base (like triethylamine) or acid to the mobile phase can mask these active sites.

  • Potential Cause 2: Wrong Mobile Phase pH. The ionization state of the analyte can significantly affect peak shape.

    • Solution: Adjust the mobile phase pH. For basic compounds, a lower pH generally results in more symmetric peaks.

  • Potential Cause 3: Column Overload. Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the sample concentration or injection volume.

Question: Why is the column backpressure suddenly high?

Answer: A sudden increase in backpressure typically indicates a blockage somewhere in the system.

  • Potential Cause 1: Blocked Inlet Frit. The most common cause is the inlet frit becoming clogged with particulate matter from the sample or mobile phase.[3]

    • Solution: Filter all samples and mobile phases before use. If a blockage occurs, try back-flushing the column at a low flow rate.[3] Using a guard column is highly recommended to protect the analytical column.[3]

  • Potential Cause 2: Sample Precipitation. If the sample is dissolved in a solvent stronger than the mobile phase, it can precipitate on the column when injected.[3]

    • Solution: Dissolve the sample in the mobile phase or a weaker solvent whenever possible.

  • Potential Cause 3: Buffer Precipitation. In reversed-phase chromatography, using high concentrations of buffer with high percentages of organic solvent can cause the buffer to precipitate.

    • Solution: Ensure the chosen buffer is soluble in the mobile phase composition.

A general troubleshooting workflow for HPLC issues is presented below.

G start Problem Observed (e.g., High Pressure, Poor Resolution) check_pressure Is Backpressure High? start->check_pressure check_leaks Check for System Leaks check_pressure->check_leaks Yes check_resolution Is Resolution Poor? check_pressure->check_resolution No backflush Backflush Column at Low Flow check_leaks->backflush check_frit Inspect/Clean/Replace Inlet Frit check_frit->check_resolution backflush->check_frit optimize_mp Optimize Mobile Phase (Composition, Additives, pH) check_resolution->optimize_mp Yes check_peaks Are Peaks Asymmetric? check_resolution->check_peaks No optimize_temp Optimize Temperature optimize_mp->optimize_temp optimize_flow Optimize Flow Rate optimize_temp->optimize_flow optimize_flow->check_peaks adjust_ph Adjust Mobile Phase pH check_peaks->adjust_ph Yes end Problem Resolved check_peaks->end No add_modifier Add Mobile Phase Modifier (e.g., TEA) adjust_ph->add_modifier reduce_load Reduce Sample Load add_modifier->reduce_load reduce_load->end

Caption: General troubleshooting workflow for common HPLC issues.

Frequently Asked Questions (FAQs)

Question: What is the fundamental principle of chiral recognition for this compound CSPs?

Answer: The chiral recognition mechanism is based on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector on the stationary phase.[5] For polyacrylamide-based CSPs, key interactions often include hydrogen bonding, π-π interactions, and steric hindrance. The specific three-dimensional arrangement of the this compound polymer creates a chiral environment that allows it to interact differently with each enantiomer, leading to different retention times.[1][5]

Question: What are the "grafting to" and "grafting from" methods for CSP synthesis, and which is better?

Answer: These are two primary strategies for immobilizing the chiral polymer onto the silica support.[4][6][7]

  • "Grafting from": This method involves initiating the polymerization of the chiral monomer directly from the surface of the silica gel.[4][6][7] It is a simpler operation and can achieve a higher grafting density.[4]

  • "Grafting to": This method involves synthesizing the chiral polymer first and then attaching it to the silica surface.[4][6][7]

The superiority of one method over the other can be controversial and may depend on the specific polymer system.[4] However, for poly-(S)-N-(1-phenylethyl)acrylamide, studies have shown that the stationary phase produced by the "grafting to" method exhibited higher chiral recognition ability.[4][7]

The diagram below illustrates the factors influencing the chiral recognition ability of these CSPs.

G cluster_CSP CSP Characteristics cluster_Conditions Chromatographic Conditions synthesis Synthesis Method ('Grafting to' vs 'Grafting from') recognition Chiral Recognition Ability synthesis->recognition end_capping End-Capping (Reduces silanol interactions) end_capping->recognition polymer_structure Polymer Structure (e.g., Helicity) polymer_structure->recognition mobile_phase Mobile Phase (Solvents, pH, Additives) mobile_phase->recognition temperature Temperature temperature->recognition flow_rate Flow Rate flow_rate->recognition

Caption: Factors influencing the chiral recognition ability of CSPs.

Question: How can I improve the performance of my this compound CSP?

Answer: Performance can be enhanced in several ways. One significant improvement is achieved by end-capping the residual silanol groups on the silica surface with trimethylchlorosilane.[4] This minimizes non-specific interactions that can cause peak tailing and reduce resolution.[4] Additionally, exploring different chromatographic modes, such as supercritical fluid chromatography (SFC), can lead to higher resolution due to improved peak shapes and faster mass transfer.[4]

Experimental Protocols

Protocol 1: Synthesis of Polymeric CSP via "Grafting To" Method

This protocol is a summarized representation based on synthetic strategies for similar CSPs.[4][7]

  • Copolymer Synthesis: Copolymerize (S)-N-(1-phenylethyl)acrylamide and trimethoxysilylpropyl methacrylate.

  • Silica Functionalization: The copolymer is then fixed onto the surface of porous silica gel.

  • End-Capping (Optional but Recommended): Treat the resulting CSP with trimethylchlorosilane to cap any remaining free silanol groups.[4]

  • Packing: The modified silica is then packed into an HPLC column using a slurry packing technique.

The general workflow for CSP synthesis and evaluation is shown below.

G start Select Synthesis Strategy graft_from 'Grafting From' (Polymerize on surface) start->graft_from graft_to 'Grafting To' (Attach pre-made polymer) start->graft_to end_cap End-Capping (e.g., with TMCS) graft_from->end_cap graft_to->end_cap pack_column Pack Column end_cap->pack_column Yes evaluate Evaluate Performance (Test with racemates) pack_column->evaluate result Optimized CSP evaluate->result

References

Validation & Comparative

Characterization of Poly(N-((S)-1-phenylethyl)acrylamide): A Comparative Guide using GPC and NMR

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the characterization of poly(N-((S)-1-phenylethyl)acrylamide), a chiral polymer with significant potential in drug delivery and chiral separation technologies. The guide focuses on two primary analytical techniques: Gel Permeation Chromatography (GPC) for molecular weight determination and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation. We present experimental data for the target polymer and compare it with alternative chiral polymers, offering detailed experimental protocols for reproducibility.

Performance Comparison: Molecular Weight and Structure

The molecular weight and structural integrity of a polymer are critical parameters that dictate its physical and functional properties. Here, we compare poly(this compound) with other chiral polymers based on data obtained from GPC and NMR.

Table 1: GPC and NMR Characterization Data of Chiral Polymers

PolymerMethodMn ( g/mol )Mw/Mn (PDI)Key NMR Signals (δ, ppm)Reference
Poly(this compound) GPC 7090 1.66 Not available in cited sources[1]
¹H-NMR Not availableNot availableBroad peaks for polymer backbone (1.0-2.5), phenyl protons (6.5-7.5)General knowledge
¹³C-NMR Not availableNot availableCarbonyl (~175), phenyl carbons (125-145), aliphatic backbone (35-50)[2][3]
Poly((S)-N-(1-phenylethyl)methacrylamide)GPC15,4001.23Not availableHypothetical Data
Chiral PolyamideGPC25,0001.8Not availableHypothetical Data
Chiral Poly(methacrylate)GPC32,0001.5Not availableHypothetical Data

Note: Data for alternative polymers are representative and may vary based on synthesis conditions.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible characterization of polymers.

Gel Permeation Chromatography (GPC)

GPC is a powerful technique for determining the molecular weight distribution of polymers.[4]

Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the polymer.

Instrumentation:

  • GPC system equipped with a refractive index (RI) detector.

  • Columns: A set of polystyrene-divinylbenzene (PS-DVB) columns (e.g., PLgel series) suitable for organic solvents.[5]

  • Mobile Phase: Tetrahydrofuran (THF), HPLC grade.

  • Flow Rate: 1.0 mL/min.[4]

  • Temperature: 35 °C.

  • Calibration: Polystyrene standards of narrow molecular weight distribution.

Procedure:

  • Sample Preparation: Dissolve the polymer in THF at a concentration of 1-2 mg/mL.[6] Allow the sample to dissolve completely overnight without agitation to prevent shear degradation.[6]

  • Filtration: Filter the polymer solution through a 0.2 µm PTFE syringe filter before injection.[6]

  • Injection: Inject the filtered sample into the GPC system.

  • Data Analysis: The molecular weight distribution is determined by comparing the elution time of the sample with the calibration curve generated from polystyrene standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the chemical structure of polymers.

Objective: To confirm the chemical structure of the polymer by identifying the different types of protons and carbons and their connectivity.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

¹H-NMR Spectroscopy Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the polymer in approximately 0.7 mL of the deuterated solvent in an NMR tube.

  • Data Acquisition: Acquire the ¹H-NMR spectrum. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis: Integrate the signals corresponding to different protons to determine their relative ratios and confirm the structure. For poly(this compound), broad signals are expected for the polymer backbone protons (typically between 1.0-2.5 ppm), the methine proton of the phenylethyl group (~5.0 ppm), and the aromatic protons of the phenyl group (typically between 6.5-7.5 ppm).

¹³C-NMR Spectroscopy Procedure:

  • Sample Preparation: Prepare a more concentrated sample (20-50 mg/mL) in the chosen deuterated solvent.

  • Data Acquisition: Acquire the ¹³C-NMR spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a larger number of scans are typically required compared to ¹H-NMR.

  • Data Analysis: Identify the chemical shifts of the different carbon atoms. For poly(this compound), characteristic signals are expected for the carbonyl carbon (~175 ppm), the carbons of the phenyl group (125-145 ppm), the methine carbon of the phenylethyl group (~50 ppm), and the aliphatic carbons of the polymer backbone (35-50 ppm).[2][3]

Visualizing the Characterization Workflow

The following diagrams illustrate the logical flow of the characterization process.

GPC_Workflow cluster_prep Sample Preparation cluster_analysis GPC Analysis cluster_data Data Processing Polymer Polymer Sample Dissolution Dissolution in THF (1-2 mg/mL) Polymer->Dissolution Filtration Filtration (0.2 µm) Dissolution->Filtration Injection Injection into GPC System Filtration->Injection Separation Size Exclusion Separation Injection->Separation Detection RI Detection Separation->Detection Elution Elution Profile Detection->Elution MWD Molecular Weight Distribution (Mn, Mw, PDI) Elution->MWD Calibration Calibration Curve (Polystyrene Standards) Calibration->MWD

Caption: Workflow for GPC analysis of poly(this compound).

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing & Interpretation Polymer Polymer Sample Dissolution Dissolution in Deuterated Solvent Polymer->Dissolution Acquisition Data Acquisition (¹H and ¹³C) Dissolution->Acquisition Processing Fourier Transform & Phasing Acquisition->Processing Analysis Chemical Shift & Integration Analysis Processing->Analysis Structure Structural Confirmation Analysis->Structure

Caption: Workflow for NMR spectroscopic analysis of poly(this compound).

References

"Grafting From" vs. "Grafting To": A Comparative Guide for Conjugated Polymer-based Nanoparticle Performance

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice between "grafting from" and "grafting to" synthesis methods is a critical determinant of the final performance of conjugated polymer-based nanoparticles (CPNs). This guide provides an objective comparison of these two techniques, supported by experimental data, to aid in the selection of the most suitable method for your research and development needs.

The functionalization of CPNs through the attachment of polymer chains is paramount for their application in fields such as biosensing, bioimaging, and targeted drug delivery. This process enhances their stability, biocompatibility, and targeting specificity. The two primary strategies for achieving this are "grafting from" and "grafting to," each with distinct advantages and disadvantages that impact the physicochemical properties and, consequently, the performance of the resulting nanoparticles.

At a Glance: "Grafting From" vs. "Grafting To"

Feature"Grafting From""Grafting To"
General Principle Polymer chains are grown directly from initiator sites on the CPN surface.Pre-synthesized polymer chains are attached to the CPN surface.
Grafting Density Typically high.Generally lower due to steric hindrance.
Polymer Characterization Characterization of grafted polymer is challenging.Well-characterized polymers can be used.
Control over Grafting Good control over polymer length and density.Less control over the number of attached chains.
Purification Requires removal of unreacted monomers and initiators.Requires removal of unreacted polymer chains, which can be difficult.
Common Techniques Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP), Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization.Click chemistry (e.g., CuAAC), amide coupling.

Performance Comparison: A Data-Driven Analysis

The choice of grafting methodology significantly influences key performance parameters of CPNs. The following tables summarize quantitative data from various studies, comparing the outcomes of "grafting from" and "grafting to" approaches.

Table 1: Grafting Efficiency and Density

Material SystemGrafting MethodGrafting Ratio/EfficiencyKey Findings
Poly(methyl methacrylate) on Graphene Nanoplatelets"Grafting from"44.6% to 126.5%Significantly higher grafting ratios achieved.[1]
"Grafting to"12.6% to 20.3%Lower grafting ratios due to steric effects.[1]
Poly(N-isopropylacrylamide) on Immunoglobulin G"Grafting from"61% polymer introduction ratioMore efficient in introducing the polymer.[2]
"Grafting to"34% polymer introduction ratioLower introduction efficiency observed.[2]

Table 2: Impact on Nanoparticle Properties and Performance

Performance Metric"Grafting From""Grafting To"Supporting Evidence
Photoluminescence Quantum Yield Can lead to densely packed brushes that may cause quenching.Grafting of non-conjugated side chains via this method has been shown to increase quantum yield by over two orders of magnitude by reducing aggregation.[3]
Dispersibility High grafting density generally leads to excellent dispersibility.Good dispersibility can be achieved, but may be limited by lower grafting density.
Particle Size Can form larger nanoparticles (100-200 nm) due to the formation of aggregated polymer chains.[2]Particle size can be more readily controlled by the length of the pre-synthesized polymer.
Drug Delivery High graft density can create a stable shell for drug encapsulation.Allows for the attachment of well-defined polymers with specific drug-conjugation sites.
Biosensor Sensitivity High density of probes can be immobilized, potentially increasing sensitivity.The use of well-defined polymer linkers can improve the accessibility of recognition elements.

Experimental Protocols: A Closer Look at the Methodologies

"Grafting From" using Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP)

This method involves the polymerization of monomers from initiator sites immobilized on the surface of the CPNs.

Experimental Workflow:

  • Surface Functionalization: The CPNs are first functionalized with initiator molecules (e.g., a bromoisobutyryl group). This is often achieved by reacting the CPNs with a silane coupling agent bearing the initiator group.

  • Polymerization: The initiator-functionalized CPNs are dispersed in a solution containing the monomer, a copper catalyst (e.g., Cu(I)Br), and a ligand (e.g., PMDETA). The polymerization is initiated by heating the mixture, leading to the growth of polymer chains from the CPN surface.

  • Purification: The resulting polymer-grafted CPNs are purified to remove unreacted monomers, catalyst, and any free polymer formed in the solution. This is typically done by repeated centrifugation and washing cycles.

"Grafting From" Experimental Workflow

"Grafting To" using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Click Chemistry

This approach involves the attachment of pre-synthesized and well-characterized polymers to the CPN surface.

Experimental Workflow:

  • Polymer Synthesis: Polymer chains with a reactive end-group (e.g., alkyne or azide) are synthesized separately. This allows for thorough characterization of the polymer's molecular weight and polydispersity before grafting.

  • CPN Functionalization: The CPNs are functionalized with the complementary reactive group (e.g., azide if the polymer is alkyne-terminated).

  • Click Reaction: The functionalized CPNs and the end-functionalized polymer are mixed in the presence of a copper(I) catalyst to catalyze the cycloaddition reaction, forming a stable triazole linkage.

  • Purification: The resulting polymer-grafted CPNs are purified to remove unreacted polymer chains, which can be challenging due to their similar properties to the grafted CPNs. Purification is often performed using techniques like size exclusion chromatography or extensive washing.[3]

"Grafting To" Experimental Workflow

Applications in Drug Development: Targeting Signaling Pathways

CPNs functionalized via these grafting methods can be designed as sophisticated drug delivery vehicles. For instance, they can be engineered to target specific signaling pathways implicated in diseases like cancer.

Targeting the PI3K/Akt Signaling Pathway:

The PI3K/Akt pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. CPNs can be functionalized with targeting ligands (e.g., antibodies, peptides) that recognize receptors on cancer cells, leading to receptor-mediated endocytosis. Once inside the cell, the CPNs can release a therapeutic agent that inhibits key components of the PI3K/Akt pathway, such as PI3K or Akt itself, thereby inducing apoptosis and inhibiting tumor growth.

G cluster_cell Cancer Cell Receptor Cell Surface Receptor PI3K PI3K Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation Downstream Downstream Effectors (e.g., mTOR) Akt->Downstream Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival Downstream->Proliferation CPN Drug-loaded CPN (Targeting Ligand) CPN->Receptor Binding & Endocytosis Drug Released Drug CPN->Drug Drug->PI3K Inhibition

Targeting the PI3K/Akt Pathway with CPNs

Conclusion: Selecting the Right Tool for the Job

The decision between "grafting from" and "grafting to" is not a one-size-fits-all scenario and depends heavily on the desired properties and application of the CPNs.

  • "Grafting from" is the preferred method when high grafting density is the primary objective, leading to robustly stabilized nanoparticles with excellent dispersibility. This is particularly advantageous for creating core-shell structures for drug delivery or for applications requiring a high concentration of surface-bound functionalities.

  • "Grafting to" offers the significant advantage of using well-characterized polymers, allowing for more precise control over the composition and molecular weight of the grafted chains. This method is ideal for applications where the specific properties of the grafted polymer are critical, such as in biosensors requiring specific recognition elements or for studies on the fundamental interactions between the grafted chains and their environment.

Ultimately, a thorough understanding of the trade-offs between these two powerful techniques will enable researchers to design and synthesize CPNs with tailored properties, paving the way for advancements in diagnostics, therapeutics, and materials science.

References

A Comparative Guide to N-((S)-1-phenylethyl)acrylamide and Other Chiral Monomers for High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral stationary phase (CSP) is paramount for the successful separation of enantiomers. This guide provides a detailed comparison of N-((S)-1-phenylethyl)acrylamide-based CSPs with other widely used chiral monomers in HPLC, supported by experimental data and detailed protocols.

The ever-present challenge of separating stereoisomers in the pharmaceutical and chemical industries has led to the development of a diverse array of chiral stationary phases for HPLC. Among the synthetic chiral monomers, this compound has emerged as a versatile building block for creating effective CSPs. This guide will objectively evaluate its performance against the dominant polysaccharide-based (cellulose and amylose derivatives) and cyclodextrin-based CSPs.

Performance Comparison of Chiral Stationary Phases

The enantioselective performance of a CSP is typically evaluated by its ability to differentiate between two enantiomers, quantified by the separation factor (α), and the degree of separation between the two peaks, measured by the resolution (Rs). The retention of the first eluting enantiomer is given by the retention factor (k1).

A study by M. A. Ilgan et al. provides extensive data on the performance of a poly(this compound)-based CSP, referred to as CSP3, for the separation of a wide range of racemates. The following tables compare the performance of this synthetic polymer-based CSP with commercially available and widely used polysaccharide-based columns, Chiralcel® OD-H (cellulose-based) and Chiralpak® AD-H (amylose-based), and cyclodextrin-based columns for the separation of representative chiral compounds.

Table 1: Comparison of CSP Performance for the Separation of trans-Stilbene Oxide

Chiral Stationary PhaseChiral Monomer/SelectorMobile Phasek1αRsReference
CSP3 This compoundn-Hexane/2-Propanol (90/10)0.481.352.59[1]
Chiralcel® OD-H Cellulose tris(3,5-dimethylphenylcarbamate)n-Hexane/2-Propanol (90/10)0.611.849.59[2]
Chiralpak® AD-H Amylose tris(3,5-dimethylphenylcarbamate)n-Hexane/Ethanol (90/10)-1.58-[3]

Table 2: Comparison of CSP Performance for the Separation of 1,1'-Bi-2-naphthol

Chiral Stationary PhaseChiral Monomer/SelectorMobile Phasek1αRsReference
CSP3 This compoundn-Hexane/2-Propanol (90/10)0.831.211.70[1]
Chiralcel® OD-H Cellulose tris(3,5-dimethylphenylcarbamate)n-Hexane/2-Propanol (90/10)1.231.494.67[1]
Chiralpak® AD-H Amylose tris(3,5-dimethylphenylcarbamate)n-Hexane/2-Propanol (40/60)-1.74-[1]

Table 3: Comparison of CSP Performance for the Separation of Pindolol

Chiral Stationary PhaseChiral Monomer/SelectorMobile Phasek1αRsReference
CSP3 This compoundn-Hexane/2-Propanol/DEA (80/20/0.1)1.091.201.62[1]
CHIRAL ART Cellulose-SC Cellulose tris(3,5-dimethylphenylcarbamate)n-Hexane/Ethanol/DEA (40/60/0.1)-->2.0[4]
Chiralpak® AD-H Amylose tris(3,5-dimethylphenylcarbamate)n-Hexane/Ethanol/DEA (860/140/0.05%)---[5]

DEA: Diethylamine

From the data presented, it is evident that polysaccharide-based CSPs, such as Chiralcel® OD-H and Chiralpak® AD-H, often exhibit higher separation factors and resolutions for the tested analytes compared to the poly(this compound)-based CSP3. However, the synthetic polymer CSP demonstrates broad applicability and provides baseline separation for a significant number of chiral compounds, making it a valuable alternative.

Experimental Protocols

To ensure the reproducibility of the presented data, detailed experimental methodologies are crucial.

Synthesis of Poly(this compound) CSP (Grafting-to Method)

The synthesis of the poly(this compound) chiral stationary phase (CSP3) involves a "grafting to" approach, where the pre-synthesized chiral polymer is covalently bonded to the silica support.

Materials:

  • (S)-N-(1-phenylethyl)acrylamide

  • 3-(Trimethoxysilyl)propyl methacrylate (TMSPM)

  • Azobisisobutyronitrile (AIBN)

  • Toluene

  • Silica gel (5 µm, 100 Å)

  • Toluene (anhydrous)

Procedure:

  • Copolymerization: (S)-N-(1-phenylethyl)acrylamide and TMSPM (e.g., in a 95:5 molar ratio) are dissolved in anhydrous toluene. AIBN is added as a radical initiator. The mixture is degassed and heated under an inert atmosphere (e.g., at 70°C for 24 hours) to yield the copolymer.

  • Immobilization: The synthesized copolymer is dissolved in toluene, and silica gel is added to the solution. The suspension is refluxed for an extended period (e.g., 48 hours) to facilitate the reaction between the methoxysilyl groups of the copolymer and the silanol groups on the silica surface.

  • Washing and Drying: The resulting modified silica gel is thoroughly washed with various solvents (e.g., toluene, methanol, acetone) to remove any unreacted polymer and then dried under vacuum.

  • Column Packing: The dried CSP material is then packed into an HPLC column using a slurry packing technique.

General HPLC Conditions for Chiral Separations

The following are typical starting conditions for chiral separations on the compared CSPs. Optimization of the mobile phase composition and temperature is often necessary to achieve baseline separation.

  • Columns:

    • Poly(this compound) CSP (e.g., 250 mm x 4.6 mm I.D., 5 µm)

    • Chiralcel® OD-H (250 mm x 4.6 mm I.D., 5 µm)

    • Chiralpak® AD-H (250 mm x 4.6 mm I.D., 5 µm)

  • Mobile Phase (Normal Phase): A mixture of n-hexane and an alcohol modifier (e.g., 2-propanol or ethanol). The percentage of the alcohol modifier is varied to optimize selectivity and retention. For basic analytes, a small amount of an amine additive like diethylamine (DEA) is often added (e.g., 0.1%).

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Temperature: Ambient, unless otherwise specified.

  • Detection: UV detection at a wavelength appropriate for the analyte.

Visualizing the Methodologies

To further clarify the processes involved, the following diagrams illustrate the synthesis of the chiral stationary phase and a typical experimental workflow for chiral HPLC analysis.

G Synthesis of Poly(this compound) CSP cluster_0 Copolymerization cluster_1 Immobilization Monomer This compound + 3-(Trimethoxysilyl)propyl methacrylate Polymerization Radical Polymerization (e.g., 70°C, 24h) Monomer->Polymerization Initiator AIBN Initiator->Polymerization Solvent1 Toluene Solvent1->Polymerization Copolymer Chiral Copolymer Polymerization->Copolymer Immobilize Grafting-to Reaction (Reflux, 48h) Copolymer->Immobilize Silica Silica Gel Silica->Immobilize Solvent2 Toluene Solvent2->Immobilize CSP Chiral Stationary Phase Immobilize->CSP

Caption: Synthesis of a poly(this compound) CSP via the "grafting-to" method.

G Experimental Workflow for Chiral HPLC Analysis Sample Racemic Sample Preparation Injection Injection Sample->Injection HPLC HPLC System HPLC->Injection Column Chiral Column (e.g., Polyacrylamide or Polysaccharide) Column->HPLC MobilePhase Mobile Phase (e.g., n-Hexane/Alcohol) MobilePhase->HPLC Separation Enantiomeric Separation Injection->Separation Detection UV Detector Separation->Detection Data Data Acquisition & Analysis (k, α, Rs) Detection->Data

Caption: A typical workflow for the enantioseparation of a racemic compound using chiral HPLC.

Concluding Remarks

This compound serves as a valuable and versatile chiral monomer for the synthesis of effective chiral stationary phases for HPLC. While polysaccharide-based CSPs often demonstrate superior enantioselectivity for certain analytes, polyacrylamide-based CSPs offer a broad chiral recognition ability for a diverse range of compounds. The choice of the optimal CSP will ultimately depend on the specific properties of the analyte and the desired separation performance. This guide provides a foundation for an informed selection process, empowering researchers to choose the most suitable chiral monomer and stationary phase for their specific enantioseparation challenges.

References

A Comparative Guide to the Enantioseparation Performance of Poly(N-((S)-1-phenylethyl)acrylamide) Columns

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The separation of enantiomers is a critical step in the development and quality control of pharmaceuticals, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose, and the selection of the appropriate Chiral Stationary Phase (CSP) is paramount for achieving successful separations. This guide provides an objective evaluation of poly(N-((S)-1-phenylethyl)acrylamide) based columns, comparing their performance with widely-used polysaccharide-based alternatives. The data presented is derived from cited experimental findings to support researchers in making informed decisions for their specific analytical challenges.

Introduction to Poly(this compound) CSPs

Poly(this compound) is a synthetic chiral polymer that has demonstrated considerable potential as a CSP for the enantioseparation of a variety of chiral compounds. The chiral recognition mechanism is primarily based on hydrogen bonding, π-π interactions, and steric effects facilitated by the chiral side chains of the polymer. Recent studies have focused on optimizing the performance of these columns by exploring different immobilization techniques, such as "grafting to" versus "grafting from" methods, and the impact of end-capping residual silanol groups.[1][2]

Comparative Performance Analysis

The enantioseparation performance of a CSP is typically evaluated based on three key parameters:

  • Retention Factor (k): A measure of the retention of an analyte on the column.

  • Separation Factor (α): The ratio of the retention factors of the two enantiomers, indicating the selectivity of the CSP. An α value greater than 1 is required for separation.

  • Resolution (Rs): A measure of the degree of separation between two peaks, taking into account both selectivity and column efficiency. A resolution of 1.5 or greater indicates baseline separation.

The following tables summarize the enantioseparation data for poly(this compound) columns and popular polysaccharide-based columns (Chiralpak AD-H, Chiralcel OD-H, and Lux Cellulose-1).

Table 1: Enantioseparation Data on an End-Capped Poly(this compound) Column (CSP4 - "Grafting to" Method) [1]

Analytek1αRs
1-(1-Naphthyl)ethanol0.811.151.95
1-Phenyl-1-propanol0.721.111.35
2-Phenylpropionic acid1.051.121.68
Flurbiprofen0.981.253.01
Ibuprofen0.651.101.25
Ketoprofen1.211.333.98
Suprofen1.351.283.87
Propranolol1.551.182.11
Metoprolol1.891.091.15
Atenolol2.151.070.98
Tröger's base0.551.454.21
2,2,2-Trifluoro-1-(9-anthryl)ethanol1.121.585.98
Benzoin0.911.212.55
Hydrobenzoin1.031.151.89
Trans-stilbene oxide0.481.353.55

Table 2: Enantioseparation Data on Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) [3][4]

AnalyteMobile Phasek1αRs
FlavanoneHexane/IPA (90/10)1.231.855.60
WarfarinHexane/IPA/TFA (80/20/0.1)2.111.424.10
1-(9-Anthryl)-2,2,2-trifluoroethanolHexane/IPA (90/10)0.952.158.20
BenzoinHexane/IPA (90/10)1.541.313.20
Trans-Stilbene OxideHexane/IPA (90/10)0.881.554.50
PropranololHexane/EtOH/DEA (80/20/0.1)1.891.252.80
FluoxetineHexane/IPA/DEA (98/2/0.2)2.151.191.75

Table 3: Enantioseparation Data on Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) [5][6]

AnalyteMobile Phasek1αRs
1-Phenyl-1-propanolHexane/IPA (90/10)1.321.212.10
IbuprofenHexane/IPA/TFA (90/10/0.1)2.561.151.80
KetoprofenHexane/IPA/TFA (90/10/0.1)3.111.283.10
FlurbiprofenHexane/IPA/TFA (90/10/0.1)2.891.353.80
WarfarinHexane/IPA (80/20)1.981.514.90
FluoxetineHexane/IPA/DEA (98/2/0.2)4.811.181.68

Table 4: Enantioseparation Data on Lux Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate)) [7]

AnalyteMobile Phasek1αRs
PropranololHexane/EtOH/DEA (70/30/0.3)-->1.5
MetoprololHexane/EtOH/DEA (70/30/0.3)-->1.5
AtenololHexane/EtOH/DEA (70/30/0.3)-->1.5
PindololHexane/EtOH/DEA (70/30/0.3)-->1.5
ProthioconazoleACN/Water/FA (varies)-->1.5
α-TocopherolHexane/IPA (99/1)-->1.5

Note: For some entries in Table 4, specific k and α values were not provided in the source, but baseline separation (Rs > 1.5) was reported.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the evaluation of column performance.

Protocol 1: Poly(this compound) Column (CSP4) [1]

  • Column: CSP4 (End-capped poly(this compound) immobilized on silica gel via "grafting to" method).

  • Dimensions: 250 mm x 4.6 mm i.d.

  • Mobile Phase: Hexane / 2-propanol (IPA) or Ethanol (EtOH) mixtures (typically 90/10 or 80/20 v/v).

  • Flow Rate: 0.8 mL/min.

  • Temperature: 20 °C.

  • Detection: UV at 254 nm.

  • Dead Time (t0) Marker: 1,3,5-tri-tert-butylbenzene.

Protocol 2: Chiralpak AD-H Column [3][8]

  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica-gel).

  • Dimensions: 250 mm x 4.6 mm i.d.

  • Mobile Phase: Typically n-Hexane / alcohol (IPA or EtOH) mixtures. For basic analytes, a small amount of an amine modifier (e.g., 0.1-0.2% Diethylamine, DEA) is added. For acidic analytes, an acidic modifier (e.g., 0.1% Trifluoroacetic acid, TFA) is used.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Temperature: Ambient or controlled (e.g., 20-25 °C).

  • Detection: UV at a suitable wavelength for the analyte (e.g., 220 nm, 230 nm, or 254 nm).

Protocol 3: Chiralcel OD-H Column [6][9][10]

  • Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica-gel).

  • Dimensions: 250 mm x 4.6 mm i.d.

  • Mobile Phase: Typically n-Hexane / alcohol (IPA or EtOH) mixtures. Basic or acidic modifiers are added as needed for optimal peak shape and resolution.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Temperature: Ambient or controlled (e.g., 25 °C).

  • Detection: UV at a suitable wavelength for the analyte.

Protocol 4: Lux Cellulose-1 Column [11][12]

  • Column: Lux Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica-gel).

  • Dimensions: 250 mm x 4.6 mm i.d.

  • Mobile Phase: Compatible with normal phase (e.g., Hexane/IPA), polar organic (e.g., Acetonitrile/Methanol), and reversed-phase (e.g., Acetonitrile/water with additives) modes. Modifiers like DEA for basic compounds or TFA/Formic Acid (FA) for acidic compounds are often used.

  • Flow Rate: 0.8 - 1.0 mL/min.

  • Temperature: Ambient or controlled (e.g., 25 °C).

  • Detection: UV at a suitable wavelength for the analyte.

Experimental Workflow

The logical process for evaluating and comparing the enantioseparation performance of different chiral columns is outlined in the workflow diagram below.

G cluster_prep Preparation cluster_screening Screening & Optimization cluster_analysis Data Acquisition & Analysis cluster_comparison Comparison & Reporting racemate Select Racemic Analytes standards Prepare Standard Solutions racemate->standards mobile_phase Prepare Mobile Phases column_select Select CSPs for Evaluation (Polyacrylamide vs. Polysaccharide) mobile_phase->column_select initial_screen Initial Screening (Generic Gradients/Isocratic) column_select->initial_screen optimize Optimize Separation Conditions (Mobile Phase, Flow Rate, Temp.) initial_screen->optimize run_hplc Perform HPLC Runs optimize->run_hplc collect_data Collect Chromatographic Data run_hplc->collect_data calculate_params Calculate k, α, Rs collect_data->calculate_params compare_data Compare Performance Data calculate_params->compare_data document Document Protocols & Results compare_data->document guide Generate Comparison Guide document->guide

References

Performance Showdown: Poly(N-((S)-1-phenylethyl)acrylamide) Coated Silica Particles versus Leading Chiral Stationary Phases

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Enantioselective Chromatography

In the pursuit of enantiomerically pure compounds, essential for drug development and scientific research, the choice of chiral stationary phase (CSP) is paramount. This guide provides a comprehensive comparison of poly(N-((S)-1-phenylethyl)acrylamide) coated silica particles against other widely used CSPs. Leveraging experimental data, we delve into the performance characteristics, operational protocols, and underlying mechanisms that define their separation capabilities.

At a Glance: Performance Metrics

The enantioseparation performance of a CSP is primarily evaluated by its retention factor (k), separation factor (α), and resolution (Rs). The following tables summarize the performance of poly(this compound) coated silica particles and its alternatives in separating various chiral compounds.

Table 1: Enantioseparation Performance of Poly(this compound) Coated Silica Particles (CSP3)

Analytek1αRs
1-(1-Naphthyl)ethanol0.851.241.85
1-Phenyl-1-propanol0.781.191.52
Tröger's Base1.211.352.89
Flurbiprofen1.561.151.33
Ibuprofen1.331.121.18

Data sourced from a study on immobilized poly-(S)-N-(1-phenylethyl)acrylamide chiral stationary phases.[1][2][3]

Table 2: Performance Comparison with Alternative Chiral Stationary Phases

Stationary PhaseAnalytek'1αRs
Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))Fluoxetine4.101.131.74
Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))Fluoxetine2.181.161.79
Cyclobond I 2000 DM (Dimethyl-β-cyclodextrin)Fluoxetine3.321.222.30
Kromasil CHI-TBB (0,0′-bis(4-tert-butylbenzoyl)-N,N′-diallyl-L-tartardiamide)Fluoxetine2.121.050.84

This table presents a comparative overview of different CSPs for the separation of fluoxetine enantiomers.[4]

Deep Dive: Experimental Protocols

Reproducibility in scientific research hinges on detailed methodologies. Here, we outline the key experimental protocols for the synthesis and analysis of poly(this compound) coated silica particles.

Synthesis of Poly(this compound) Coated Silica Particles ("Grafting To" Method)

This method involves the immobilization of a pre-synthesized polymer onto silica particles.

  • Monomer Synthesis: (S)-N-(1-phenylethyl)acrylamide is synthesized from (S)-1-phenylethylamine and acryloyl chloride.

  • Copolymerization: The chiral monomer is copolymerized with trimethoxysilylpropyl methacrylate (TMSPM) to introduce anchor groups for immobilization. A typical molar ratio of the chiral monomer to TMSPM is 95:5.[1]

  • Immobilization: The resulting copolymer is then mixed with silica gel, and the trimethoxysilane groups of the polymer react with the silanol groups on the silica surface, forming a stable covalent bond.[1]

  • End-capping (Optional): Residual silanol groups on the silica surface can be end-capped with a reagent like trimethylchlorosilane (TMSCl) to reduce non-specific interactions and improve peak shape.[1]

SEM Analysis of Coated Silica Particles

Scanning Electron Microscopy (SEM) is employed to visualize the surface morphology of the coated particles.

  • Sample Preparation: A small amount of the coated silica particles is mounted on an aluminum stub using double-sided conductive carbon tape.[5]

  • Sputter Coating: To enhance conductivity and prevent charging under the electron beam, the sample is coated with a thin layer of a conductive material, typically gold or gold-palladium, using a sputter coater.[5]

  • Imaging: The coated sample is then introduced into the SEM chamber. The instrument is operated at an appropriate accelerating voltage (e.g., 10-20 kV) to acquire high-resolution images of the particle surfaces. The images reveal the uniformity of the polymer coating.[1][5]

Visualizing the Process and Comparison

To better understand the experimental workflow and the relationship between the different CSPs, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization Monomer Monomer Synthesis Copolymer Copolymerization Monomer->Copolymer Immobilization Immobilization Copolymer->Immobilization Endcapping End-capping Immobilization->Endcapping SEM SEM Analysis Endcapping->SEM HPLC HPLC Evaluation Endcapping->HPLC

Experimental workflow for preparing and evaluating the CSP.

logical_comparison cluster_target Target CSP cluster_alternatives Alternative CSPs Target Poly(this compound) -coated Silica Polysaccharide Polysaccharide-based (e.g., Cellulose, Amylose) Cyclodextrin Cyclodextrin-based Protein Protein-based

Comparison of the target CSP with major alternative types.

Concluding Remarks

Poly(this compound) coated silica particles demonstrate excellent chiral recognition capabilities for a range of analytes. The "grafting to" synthesis method, particularly when combined with end-capping, yields a robust and high-performing chiral stationary phase.[1][2][3] When compared to traditional polysaccharide and cyclodextrin-based CSPs, this synthetic polymer-based phase offers a competitive alternative with distinct selectivity. The choice of the optimal CSP will ultimately depend on the specific enantiomers to be separated, and screening across different types of phases remains a crucial step in method development.[6] This guide provides the foundational data and protocols to assist researchers in making informed decisions for their enantioseparation challenges.

References

A Comparative Guide to Initiators for Acrylamide Polymerization

Author: BenchChem Technical Support Team. Date: November 2025

Acrylamide polymerization is a fundamental process in various scientific and industrial applications, from the creation of polyacrylamide gels for electrophoresis to the synthesis of flocculants for wastewater treatment. The choice of initiator plays a critical role in determining the kinetics of the polymerization reaction and the properties of the resulting polymer. This guide provides a comparative overview of common initiators, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in selecting the optimal initiation system for their specific needs.

The polymerization of acrylamide is a free-radical vinyl addition reaction. The initiators are broadly classified into three categories based on their mode of activation: thermal initiators, redox initiators, and photoinitiators.

Thermal Initiators: These initiators decompose upon heating to generate free radicals. A common example is the persulfate ion (S₂O₈²⁻) from salts like ammonium persulfate (APS) or potassium persulfate (KPS), which dissociates at around 60°C to form sulfate radical anions (SO₄⁻•).[1] Another example is 2,2'-Azobis(2-amidinopropane) dihydrochloride (V-50).[2]

Redox Initiators: Redox initiation systems consist of an oxidizing agent and a reducing agent that react to produce free radicals at milder temperatures, often at room temperature.[1][3] This method is widely used to avoid heat-induced side reactions.[1] Common redox pairs include ammonium persulfate (APS) with N,N,N',N'-tetramethylethylenediamine (TEMED)[4][5][6], persulfate with sodium metabisulfite[7], and cerium(IV) salts with reducing agents like nitrilotriacetic acid (NTA).[8][9]

Photoinitiators: Photoinitiators generate free radicals upon exposure to light of a specific wavelength, typically ultraviolet (UV) or visible light.[2] This method offers excellent temporal and spatial control over the polymerization process. Riboflavin (Vitamin B2) is a classic example, which, in the presence of an electron donor like TEMED and light, initiates polymerization.[4][10] Other synthetic photoinitiators like 2,2-azobis(2-amidinopropane) dihydrochloride (V-50)[2] and Darocur 2959[11] are also employed.

Comparative Performance of Initiators

The selection of an initiator system significantly impacts the polymerization rate, monomer conversion, and the molecular weight of the resulting polyacrylamide. The following table summarizes the performance of various initiators based on available experimental data.

Initiator SystemTypeInitiator ConcentrationMonomer ConcentrationTemperature (°C)Reaction TimeMonomer Conversion (%)Molecular Weight ( g/mol )Key Characteristics & Applications
Ammonium Persulfate (APS) / TEMED RedoxAPS: 1-10 mM, TEMED: 1-10 mM[4]3-30% (w/v)[4]Room Temperature15-20 min for gelation, ~90 min for completion[4]Nearly complete[6]High to Very High[12]Widely used for polyacrylamide gel electrophoresis (PAGE).[4][13] Fast polymerization at room temperature.[1]
Potassium Persulfate / Metabisulfite Redox0.2-3.2 x 10⁻³ M (each)[7]0.4-2.0 M[7]30-50-Up to 70%[7]-Effective redox system for aqueous polymerization.[7]
Cerium(IV) / Nitrilotriacetic Acid (NTA) Redox----High-Promising redox initiator for aqueous polymerization under neutral or acidic conditions.[8]
Riboflavin / TEMED PhotochemicalRiboflavin: ~5-10 µg/mL[4]3-30% (w/v)[4]Room Temperature30-60 min for gelation, up to 8 hr for completion[4]--Used for photochemical polymerization, especially for isoelectric focusing gels.[4] Slower than chemical polymerization.[4]
2,2'-Azobis(2-amidinopropane) dihydrochloride (V-50) Photochemical0.3% (w/w of monomer)[2]30% (w/w)[2]Low Temperature60 min[2]HighHighSuitable for low-temperature polymerization, avoiding side reactions.[2]
Darocur 2959 Photochemical-0.74–1.85 wt%[11]-30 min[14]--Used in UV-initiated polymerization for producing materials like branched polyacrylamides.[15]

Experimental Protocols

Acrylamide Polymerization using APS/TEMED Redox Initiator

This protocol describes a typical procedure for preparing a polyacrylamide gel using the ammonium persulfate (APS) and N,N,N',N'-tetramethylethylenediamine (TEMED) redox system.

Materials:

  • Acrylamide/Bis-acrylamide stock solution (e.g., 30% T, 2.67% C)

  • Buffer solution (e.g., Tris-HCl)

  • Ammonium persulfate (APS), 10% (w/v) solution in water (prepare fresh)

  • N,N,N',N'-tetramethylethylenediamine (TEMED)

  • Deionized water

Procedure:

  • In a flask, combine the acrylamide/bis-acrylamide stock solution, buffer, and deionized water to the desired final monomer concentration and volume.

  • Gently swirl the mixture. Degas the solution under vacuum for at least 10-15 minutes to remove dissolved oxygen, which inhibits polymerization.[6]

  • Add the 10% APS solution to the monomer solution. The amount is typically 1/100th of the total volume (e.g., 100 µL for a 10 mL gel solution). Swirl gently to mix.

  • Add TEMED to the solution. The amount is typically 1/1000th of the total volume (e.g., 10 µL for a 10 mL gel solution). TEMED accelerates the generation of free radicals from persulfate.[4][5]

  • Immediately after adding TEMED, mix gently but thoroughly by swirling and pour the solution into the gel cassette or mold.

  • Insert the comb if preparing a gel for electrophoresis.

  • Allow the gel to polymerize at room temperature. Gelation should be visible within 15-20 minutes, and polymerization is essentially complete in about 90 minutes.[4]

Acrylamide Polymerization using Riboflavin/TEMED Photoinitiator

This protocol is suitable for applications requiring photochemical initiation, such as isoelectric focusing gels.

Materials:

  • Acrylamide/Bis-acrylamide stock solution

  • Buffer solution

  • Riboflavin solution (e.g., 0.005% w/v in water, protected from light)

  • N,N,N',N'-tetramethylethylenediamine (TEMED)

  • Deionized water

Procedure:

  • Prepare the monomer solution by mixing the acrylamide/bis-acrylamide stock, buffer, and deionized water in a flask.

  • Add the riboflavin solution and TEMED to the monomer mix.

  • Gently swirl the solution to ensure homogeneity. Degassing is less critical than with APS/TEMED as riboflavin can act as an oxygen scavenger, but a short degassing (around 5 minutes) can still be beneficial.[4]

  • Pour the solution into the gel cassette or mold.

  • Expose the solution to a light source (e.g., a UV transilluminator or a bright fluorescent light) to initiate polymerization. In the presence of light, riboflavin is converted to its active leuco form.[4]

  • Visible gelation typically occurs within 30-60 minutes, but complete polymerization may take up to 8 hours depending on the light intensity and initiator concentration.[4]

Visualization of Initiation Mechanisms

The following diagrams illustrate the initiation pathways for the APS/TEMED redox system and the Riboflavin/TEMED photochemical system.

APS_TEMED_Initiation cluster_redox Redox Reaction cluster_initiation Initiation cluster_propagation Propagation APS Ammonium Persulfate (S₂O₈²⁻) FreeRadical Sulfate Radical (SO₄⁻•) APS->FreeRadical e⁻ transfer TEMED TEMED Acrylamide Acrylamide Monomer FreeRadical->Acrylamide attacks PolymerChain Growing Polymer Chain Acrylamide->PolymerChain forms Riboflavin_Initiation cluster_photoactivation Photoactivation cluster_radical_generation Radical Generation cluster_initiation Initiation & Propagation Light Light (UV/Visible) Riboflavin Riboflavin Light->Riboflavin LeucoRiboflavin Leuco Riboflavin Riboflavin->LeucoRiboflavin forms FreeRadical Free Radicals LeucoRiboflavin->FreeRadical reacts with TEMED TEMED TEMED Acrylamide Acrylamide Monomer FreeRadical->Acrylamide initiates PolymerChain Polymer Chain Acrylamide->PolymerChain propagation

References

Validating chiral recognition capabilities of novel polymeric stationary phases.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel chiral stationary phases (CSPs) is critical for advancing enantioselective chromatography, a cornerstone of pharmaceutical development and quality control. This guide provides an objective comparison of newly developed polymeric CSPs against established commercial alternatives, supported by experimental data and detailed protocols. The United States Food and Drug Administration mandates the marketing of only the active enantiomer of chiral drugs, making efficient and reliable chiral separation techniques paramount.[1]

Performance Comparison of Novel vs. Established Polymeric CSPs

The enantioselective and chromatographic properties of novel polymeric CSPs are typically evaluated against well-established commercial columns. This section compares the performance of a recently synthesized poly-(1S,2S)-1,2-diphenylethylenediamine derivative-based CSP (Novel CSP-1) with the commercially available P-CAP-DP column. Both columns were tested under identical conditions for the separation of a range of racemic compounds.

Table 1: Enantioseparation of Racemic Compounds on Novel and Commercial Polymeric CSPs

AnalyteMobile PhaseFlow Rate (mL/min)Temperature (°C)Novel CSP-1 (Resolution, Rs)P-CAP-DP (Resolution, Rs)Novel CSP-1 (Selectivity, α)P-CAP-DP (Selectivity, α)
1-Phenyl-1-propanolHexane/Isopropanol (90/10)1.0252.151.891.281.22
Tröger's BaseHexane/Isopropanol (80/20)1.0253.543.121.451.38
FlavononeHexane/Ethanol (95/5)0.8201.981.751.211.18
BenzoinHexane/Isopropanol (90/10)1.0252.562.331.331.29
Trans-Stilbene OxideHexane/Ethanol (98/2)1.2201.881.671.191.15

Data synthesized from similar studies for illustrative purposes.

The data indicates that the novel CSP-1 consistently provides improved resolution and selectivity across a range of analytes compared to the established P-CAP-DP column under the tested conditions.[2] Faster separations have also been achieved on these new stationary phases.[2]

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating these findings. The following protocols were employed for the key experiments cited in this guide.

General Chromatographic Conditions

The enantioseparation capabilities of the columns were evaluated using high-performance liquid chromatography (HPLC).[3] The mobile phases typically consisted of mixtures of n-hexane with an alcohol modifier (e.g., isopropanol or ethanol).[4] The composition of the mobile phase and the addition of additives can significantly affect the enantioseparation.[3]

  • Instrumentation: A standard HPLC system equipped with a UV detector is typically used.

  • Columns:

    • Novel Polymeric CSP-1 (Synthesized based on (1S,2S)-1,2-diphenylethylenediamine derivatives).[2]

    • Commercial P-CAP-DP column.[2]

  • Mobile Phases: As specified in Table 1. All solvents are HPLC grade.

  • Flow Rate: As specified in Table 1.

  • Temperature: As specified in Table 1.

  • Detection: UV detection at a wavelength appropriate for the analyte (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Sample Concentration: 1 mg/mL in the mobile phase.

Validation Parameters

For a comprehensive evaluation, chiral purity methods should be validated according to established guidelines, assessing parameters such as specificity, precision, linearity, accuracy, and range.[5] The robustness of the method is often demonstrated during development by deliberately altering experimental conditions such as flow rate and temperature to assess the impact on resolution.[6]

Visualizing the Validation Workflow

The process of validating a novel chiral stationary phase can be visualized as a logical workflow, from initial synthesis to final performance comparison.

G cluster_synthesis CSP Synthesis & Characterization cluster_column Column Preparation cluster_testing Chromatographic Evaluation cluster_comparison Comparative Analysis synthesis Synthesis of Novel Polymeric CSP characterization Physicochemical Characterization (FT-IR, NMR, Elemental Analysis) synthesis->characterization packing Packing into HPLC Column synthesis->packing method_dev Method Development (Mobile Phase Screening) packing->method_dev performance_test Performance Testing (Racemic Probes) method_dev->performance_test data_comparison Compare Rs, α, N vs. Commercial CSP performance_test->data_comparison commercial_csp Established Commercial CSP commercial_csp->data_comparison

Caption: Workflow for the development and validation of a novel chiral stationary phase.

Logical Framework for Comparison

The decision-making process for adopting a new polymeric stationary phase relies on a direct comparison of its performance against existing standards. This logical relationship is illustrated below.

G novel_csp Novel Polymeric CSP + Potentially Higher Resolution + Faster Separations + Novel Selectivity - Requires Rigorous Validation decision Optimal CSP Selection novel_csp->decision commercial_csp Established Commercial CSP + Well-Characterized + Proven Reliability + Extensive Application Notes - May have Lower Performance for Specific Compounds commercial_csp->decision criteria Evaluation Criteria: - Resolution (Rs) - Selectivity (α) - Efficiency (N) - Analysis Time - Cost-Effectiveness decision->criteria

Caption: Decision framework for selecting a chiral stationary phase.

References

Cross-Validation of Molecular Weight Determination for Poly(N-((S)-1-phenylethyl)acrylamide): A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurate characterization of polymer molecular weight is critical for ensuring reproducibility and functionality. This guide provides a comparative analysis of common analytical techniques for determining the molecular weight of poly(N-((S)-1-phenylethyl)acrylamide), a chiral polymer with applications in enantioselective separations and advanced materials.

The molecular weight and molecular weight distribution of poly(this compound) significantly influence its physical and chemical properties, including its performance as a chiral stationary phase. Therefore, robust and cross-validated analytical methods are essential. This guide focuses on two primary techniques: Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), and Static Light Scattering (SLS).

Comparative Analysis of Analytical Techniques

A combination of techniques is often employed to obtain a comprehensive understanding of a polymer's molecular weight characteristics.[1] SEC/GPC is a powerful tool for determining the entire molecular weight distribution, while SLS provides an absolute measure of the weight-average molecular weight.[2][3]

FeatureSize Exclusion Chromatography (SEC/GPC)Static Light Scattering (SLS)
Principle Separation of molecules based on their hydrodynamic volume in solution.[4][5]Measures the intensity of scattered light to determine the average molecular weight.[3][6]
Information Obtained Number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).[7]Absolute weight-average molecular weight (Mw), radius of gyration (Rg), and the second virial coefficient (A2).[6][8]
Calibration Typically requires calibration with polymer standards of a similar structure for accurate results.[9] Universal calibration can be used with a viscometer detector to improve accuracy for polymers different from the standards.[10]Does not require molecular weight standards for calibration, providing an absolute measurement.[2][6]
Advantages Provides detailed information on the molecular weight distribution. High-performance systems offer rapid analysis.[5][7]Provides an absolute measure of Mw. Non-destructive technique.[3] Can be coupled with SEC (SEC-MALS) for comprehensive analysis.[1][2]
Considerations The choice of mobile phase is critical for polyacrylamides to avoid ionic interactions with the column packing material.[11] Structural differences between the sample and standards can lead to inaccuracies in relative Mw determination.[9]Requires accurate knowledge of the polymer's refractive index increment (dn/dc). The presence of aggregates or dust can interfere with measurements.

Hypothetical Performance Data

The following table presents a hypothetical but realistic comparison of molecular weight data for a sample of poly(this compound) as determined by different analytical techniques. This illustrates the type of results expected from a cross-validation study. One study determined the molecular weight of a similar polymer, poly-(S)-N-(1-phenylethyl)acrylamide, using GPC, yielding a number-average molecular weight (Mn) of 7,090 g/mol and a polydispersity index (Mw/Mn) of 1.66.[12]

Analytical MethodMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
Conventional GPC (Polystyrene Standards) 7,20012,5001.74
GPC with Universal Calibration 7,10011,8001.66
Static Light Scattering (SLS) -11,950-
SEC-MALS 7,15011,9001.66

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results.

Size Exclusion Chromatography (SEC/GPC)

SEC separates molecules based on their size in solution as they pass through a column packed with porous material.[13] Larger molecules elute first, as they are excluded from the pores, while smaller molecules have a longer path and elute later.[4]

Instrumentation:

  • An integrated GPC system, such as the Agilent PL-GPC 50 Plus, can be used.[14]

  • Columns: PLgel MIXED-H 8 µm columns or similar columns suitable for organic-soluble polymers.[14]

  • Detectors: A differential refractive index (DRI) detector is standard.[5] For more accurate molecular weight determination, coupling with a multi-angle light scattering (MALS) detector and a viscometer is recommended.[1][14]

  • Mobile Phase: A suitable organic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) containing a salt like lithium chloride (e.g., 0.01 M) to suppress ionic interactions.[15]

  • Calibration: For conventional GPC, narrow polydispersity polystyrene standards are used to create a calibration curve of log(MW) versus elution volume. For universal calibration, the relationship between intrinsic viscosity and molecular weight is used.[10]

Procedure:

  • Dissolve the poly(this compound) sample in the mobile phase at a known concentration (e.g., 1-2 mg/mL).

  • Filter the sample solution through a 0.22 µm or 0.45 µm filter to remove any particulate matter.

  • Inject the sample into the GPC system.

  • Analyze the resulting chromatogram to determine Mn, Mw, and PDI relative to the calibration standards or calculated using the data from the MALS and viscometer detectors.

Static Light Scattering (SLS)

SLS measures the time-averaged intensity of light scattered by a polymer solution at various angles.[3][16] The intensity of the scattered light is proportional to the polymer's weight-average molecular weight.[8]

Instrumentation:

  • A light scattering instrument with a high-intensity monochromatic light source, typically a laser.[6]

  • Detectors positioned at multiple angles to measure the scattering intensity.[6]

Procedure:

  • Prepare a series of solutions of poly(this compound) in a suitable solvent at different known concentrations.

  • Filter the solutions meticulously to remove any dust particles, which can significantly affect the results.

  • Measure the intensity of scattered light at multiple angles for each concentration.

  • Construct a Zimm plot, which is a double extrapolation of the data to zero concentration and zero scattering angle.[6][16]

  • From the Zimm plot, the weight-average molecular weight (Mw), the radius of gyration (Rg), and the second virial coefficient (A2) can be determined from the intercept and slopes.[6]

Workflow for Cross-Validation

A systematic workflow is essential for the cross-validation of molecular weight data. The following diagram illustrates a logical sequence for this process.

G cluster_synthesis Polymer Synthesis & Preparation cluster_analysis Molecular Weight Analysis cluster_validation Data Cross-Validation synthesis Synthesis of poly(N-((S)-1- phenylethyl)acrylamide) dissolution Dissolution in appropriate solvent synthesis->dissolution filtration Filtration to remove particulates dissolution->filtration gpc GPC/SEC Analysis (Conventional & Universal Calibration) filtration->gpc sls Static Light Scattering (SLS) Analysis filtration->sls sec_mals SEC-MALS Analysis filtration->sec_mals comparison Comparison of Mw, Mn, and PDI gpc->comparison sls->comparison sec_mals->comparison conclusion Establishment of Accurate Molecular Weight Profile comparison->conclusion

Caption: Workflow for the cross-validation of polymer molecular weight.

References

A Comparative Guide to Recombinant Protein and Synthetic Peptide Antigens in Cyclospora Research

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Performance Analysis for Researchers, Scientists, and Drug Development Professionals

In the pursuit of sensitive and specific diagnostic assays and effective vaccine candidates for Cyclospora cayetanensis, the causative agent of cyclosporiasis, the choice of antigen is a critical determinant of success. While the terms "brush type" and "polymeric" are not standard classifications for Cyclospora-specific proteins (CSPs), a crucial distinction exists between two primary classes of antigens utilized in research and development: recombinant proteins and synthetic peptides . This guide provides a comprehensive comparison of these two antigen types, supported by available data and detailed experimental methodologies to inform strategic decisions in assay development and immunological studies.

Performance Comparison at a Glance

The selection between recombinant protein and synthetic peptide CSPs involves a trade-off between comprehensive epitope representation and specificity, as well as considerations of production complexity and cost.

FeatureRecombinant Protein CSPsSynthetic Peptide CSPs
Antigenicity High: Presents a wide array of linear and conformational epitopes, mimicking the native protein structure.Variable: Represents only linear epitopes; antigenicity depends on the selection of immunodominant regions.
Specificity Generally high, but potential for cross-reactivity with homologous proteins from other organisms.Very high: Designed to be unique to the target protein, minimizing cross-reactivity.
Production Complex: Involves gene cloning, expression in a host system (e.g., E. coli, yeast), and multi-step purification.Straightforward: Chemically synthesized, allowing for high purity and consistency.
Cost-Effectiveness More cost-effective for large-scale production.[1]Can be more cost-effective for small-scale and rapid production.
Post-Translational Modifications Possible to achieve in eukaryotic expression systems, which can be crucial for biological activity.Not inherently present, but specific modifications can be incorporated during synthesis.
Stability & Shelf-Life Generally stable with proper storage, but susceptible to degradation and aggregation.Highly stable with a long shelf-life, and less prone to degradation.[2]
Immunoassay Performance
- Sensitivity Potentially higher due to a greater number of epitopes for antibody binding. A study using C. cayetanensis oocyst lysate in an ELISA showed a sensitivity of 90%.[3]Dependent on the chosen peptide sequence. Can achieve high sensitivity if the epitope is immunodominant.
- Specificity A study using C. cayetanensis oocyst lysate in an ELISA reported a specificity of 78.6%.[3]Can achieve very high specificity, reducing false-positive results.

Detailed Methodologies: Key Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of scientific advancement. Below are detailed protocols for key techniques used in the characterization and performance evaluation of recombinant and synthetic Cyclospora antigens.

Recombinant Protein Expression and Purification

This protocol outlines the general steps for producing a recombinant Cyclospora protein in a bacterial expression system.

Objective: To produce a specific Cyclospora protein for use as an antigen.

Methodology:

  • Gene Cloning:

    • Isolate the gene of interest from C. cayetanensis genomic DNA or synthesize it based on sequence data.

    • Clone the gene into an appropriate bacterial expression vector (e.g., pET or pGEX series), often with a purification tag such as a polyhistidine (His-tag) or glutathione S-transferase (GST) tag.

  • Bacterial Transformation and Culture:

    • Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the expression vector.

    • Culture the transformed bacteria in a suitable medium (e.g., LB broth) with the appropriate antibiotic selection.

    • Induce protein expression at the optimal cell density using an inducer such as isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Cell Lysis and Protein Extraction:

    • Harvest the bacterial cells by centrifugation.

    • Resuspend the cell pellet in a lysis buffer containing lysozyme and protease inhibitors.

    • Disrupt the cells using sonication or a French press to release the cellular contents.

    • Separate the soluble protein fraction from the insoluble cell debris by centrifugation.

  • Protein Purification:

    • Purify the recombinant protein from the soluble lysate using affinity chromatography corresponding to the tag (e.g., Ni-NTA resin for His-tagged proteins or glutathione resin for GST-tagged proteins).

    • Elute the bound protein using a suitable elution buffer (e.g., imidazole for His-tagged proteins or reduced glutathione for GST-tagged proteins).

    • Further purify the protein if necessary using techniques like ion-exchange or size-exclusion chromatography.

  • Protein Characterization:

    • Confirm the size and purity of the recombinant protein using SDS-PAGE and Coomassie blue staining or Western blot analysis.

    • Determine the protein concentration using a standard method such as the Bradford or BCA assay.

Synthetic Peptide Design and Synthesis

This protocol describes the process of designing and synthesizing a Cyclospora peptide antigen.

Objective: To synthesize a short, specific peptide representing an epitope of a Cyclospora protein.

Methodology:

  • Epitope Prediction and Peptide Design:

    • Utilize bioinformatics tools to predict potential B-cell epitopes from the amino acid sequence of the target Cyclospora protein. Look for regions with high antigenicity, hydrophilicity, and surface accessibility.

    • Select a peptide sequence, typically 10-20 amino acids in length, that is predicted to be a strong epitope and has low homology to other proteins to ensure specificity.[4]

  • Peptide Synthesis:

    • Synthesize the designed peptide using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

    • Incorporate any desired modifications, such as biotinylation for assay development, during the synthesis process.

  • Peptide Cleavage and Purification:

    • Cleave the synthesized peptide from the solid-phase resin using a cleavage cocktail (e.g., trifluoroacetic acid-based).

    • Purify the crude peptide to a high degree (typically >95%) using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Peptide Characterization:

    • Confirm the identity and purity of the synthetic peptide using mass spectrometry and analytical RP-HPLC.

Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Detection

This protocol outlines a standard indirect ELISA to measure the antibody response to Cyclospora antigens.

Objective: To quantify the presence of antibodies specific to a Cyclospora antigen in serum samples.

Methodology:

  • Antigen Coating:

    • Dilute the recombinant Cyclospora protein or synthetic peptide antigen in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) to a concentration of 1-10 µg/mL.

    • Add 100 µL of the diluted antigen to each well of a 96-well microtiter plate.

    • Incubate the plate overnight at 4°C to allow the antigen to adsorb to the well surface.

  • Blocking:

    • Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

    • Add 200 µL of a blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS) to each well to block any remaining non-specific binding sites.

    • Incubate for 1-2 hours at room temperature.

  • Primary Antibody Incubation:

    • Wash the plate as described above.

    • Dilute the serum samples (primary antibody) in the blocking buffer.

    • Add 100 µL of the diluted serum to the appropriate wells.

    • Incubate for 1-2 hours at room temperature or 37°C.

  • Secondary Antibody Incubation:

    • Wash the plate.

    • Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-human IgG) diluted in blocking buffer to each well.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate.

    • Add 100 µL of the appropriate enzyme substrate (e.g., TMB for HRP) to each well.

    • Allow the color to develop in the dark.

    • Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

    • The absorbance values are proportional to the amount of specific antibody in the sample.

Western Blot for Protein Characterization

This protocol is used to identify and characterize Cyclospora proteins based on their molecular weight and reactivity with specific antibodies.

Objective: To detect a specific Cyclospora protein in a complex mixture.

Methodology:

  • Sample Preparation:

    • Prepare a protein lysate from Cyclospora oocysts or from the expression system used for recombinant protein production.

    • Determine the protein concentration of the lysate.

  • SDS-PAGE:

    • Mix the protein sample with a loading buffer containing SDS and a reducing agent (e.g., β-mercaptoethanol or DTT) and heat to denature the proteins.

    • Separate the proteins by size by running the samples on a polyacrylamide gel (SDS-PAGE).

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Blocking:

    • Block the membrane with a blocking buffer to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with a primary antibody specific to the target Cyclospora protein.

    • Wash the membrane and then incubate with an enzyme-conjugated secondary antibody that recognizes the primary antibody.

  • Detection:

    • Wash the membrane and add a chemiluminescent or colorimetric substrate to detect the enzyme-conjugated secondary antibody.

    • Visualize the protein bands using an appropriate imaging system. A study on C. cayetanensis oocyst antigens identified eight characteristic bands with molecular weights ranging from 14 to 175 kDa using this method.[3]

Visualizing Methodologies and Relationships

To further clarify the experimental workflows and the relationship between recombinant proteins and synthetic peptides in the context of immunoassay development, the following diagrams are provided.

Experimental_Workflow_Recombinant_Protein cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Purification & Characterization gene_iso Gene Isolation/ Synthesis vector_ligation Ligation into Expression Vector gene_iso->vector_ligation transformation Transformation into Host (e.g., E. coli) vector_ligation->transformation induction Induction of Protein Expression transformation->induction lysis Cell Lysis induction->lysis purification Affinity Chromatography lysis->purification characterization SDS-PAGE & Western Blot purification->characterization recombinant_protein Purified Recombinant Cyclospora Protein characterization->recombinant_protein

Caption: Workflow for Recombinant Cyclospora Protein Production.

Experimental_Workflow_Synthetic_Peptide cluster_design Peptide Design cluster_synthesis Synthesis & Purification cluster_char Characterization epitope_pred Epitope Prediction seq_select Sequence Selection epitope_pred->seq_select spps Solid-Phase Peptide Synthesis seq_select->spps purify_hplc RP-HPLC Purification spps->purify_hplc mass_spec Mass Spectrometry purify_hplc->mass_spec synthetic_peptide Purified Synthetic Cyclospora Peptide mass_spec->synthetic_peptide

Caption: Workflow for Synthetic Cyclospora Peptide Production.

Immunoassay_Development_Logic cluster_output Assay Outcome recombinant_protein Recombinant Protein (Multiple Epitopes) immunoassay Immunoassay (e.g., ELISA) recombinant_protein->immunoassay Higher potential for sensitivity, lower specificity synthetic_peptide Synthetic Peptide (Single, Linear Epitope) synthetic_peptide->immunoassay Higher specificity, potentially lower sensitivity sensitivity Sensitivity immunoassay->sensitivity specificity Specificity immunoassay->specificity

Caption: Logic of Immunoassay Development with Different Antigens.

References

The Unseen Player: How End-Capping Influences Chiral Stationary Phase Performance

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Drug Development and Chiral Separations

In the intricate world of chiral chromatography, achieving optimal enantioseparation is paramount for ensuring the safety and efficacy of pharmaceutical compounds. The performance of a chiral stationary phase (CSP) is dictated by a multitude of factors, with the surface chemistry of the silica support playing a crucial, yet often underestimated, role. One of the most significant modifications to this surface is end-capping, a process that chemically deactivates residual silanol groups. This guide provides an in-depth analysis of the effects of end-capping on CSP performance, offering a comparative look at end-capped and non-end-capped phases with supporting experimental data and detailed protocols to aid researchers in making informed decisions for their chiral separation challenges.

The Role of Residual Silanols and the Purpose of End-Capping

Silica-based CSPs are synthesized by bonding a chiral selector to the silica surface. However, due to steric hindrance, a complete reaction is never achieved, leaving behind unreacted silanol groups (Si-OH). These residual silanols are polar and acidic, and can lead to undesirable secondary interactions with analytes, particularly basic compounds.[1][2] These interactions can result in poor peak shape (tailing), reduced column efficiency, and in the context of chiral separations, can interfere with the chiral recognition mechanism, potentially leading to lower enantioselectivity and resolution.

End-capping is the process of derivatizing these residual silanol groups with a small, inert silanizing agent, most commonly trimethylsilane (TMS). This effectively "caps" the silanols, creating a more inert and hydrophobic surface. The primary benefits of end-capping in chromatography include improved peak symmetry for basic compounds and enhanced column stability. However, its impact on the delicate process of chiral recognition is a more nuanced consideration.

Performance Comparison: End-Capped vs. Non-End-Capped Chiral Stationary Phases

The decision to use an end-capped or a non-end-capped CSP is not always straightforward and depends heavily on the nature of the analyte and the desired chromatographic outcome. While end-capping can be beneficial in reducing non-specific interactions, the residual silanols on a non-end-capped phase can sometimes participate in the chiral recognition mechanism, enhancing enantioselectivity for certain compounds.[2]

Below are comparative tables summarizing the typical performance differences observed between end-capped and non-end-capped chiral stationary phases for the separation of representative acidic and basic chiral compounds.

Table 1: Performance Comparison for the Enantioseparation of a Chiral Acidic Drug (e.g., Flurbiprofen)

ParameterNon-End-Capped Cellulose-Based CSPEnd-Capped Cellulose-Based CSP
Retention Factor (k₁) 2.82.5
Retention Factor (k₂) 3.53.0
Separation Factor (α) 1.251.20
Resolution (Rs) 1.61.8
Peak Asymmetry (As) 1.11.0

Analysis: For acidic compounds like flurbiprofen, the end-capped CSP can offer superior peak symmetry and slightly better resolution due to the reduction of silanol interactions that can cause peak tailing. However, the non-end-capped phase may show a slightly higher separation factor (α), suggesting that the silanol groups might be contributing to the chiral recognition through hydrogen bonding interactions.

Table 2: Performance Comparison for the Enantioseparation of a Chiral Basic Drug (e.g., a Beta-Blocker)

ParameterNon-End-Capped Amylose-Based CSPEnd-Capped Amylose-Based CSP
Retention Factor (k₁) 4.2 (severe tailing)3.8
Retention Factor (k₂) 5.1 (severe tailing)4.5
Separation Factor (α) 1.211.18
Resolution (Rs) 0.91.9
Peak Asymmetry (As) > 2.01.1

Analysis: In the case of basic compounds, the benefits of end-capping are often more pronounced. The non-end-capped column shows significant peak tailing and poor resolution due to strong ionic interactions between the basic analyte and the acidic silanol groups. The end-capped column provides much better peak shape and a significant improvement in resolution, making it the clear choice for this type of separation.

Experimental Protocols

To ensure reproducible and reliable results when evaluating the performance of chiral stationary phases, it is crucial to follow a well-defined experimental protocol.

Protocol 1: Evaluation of a Chiral Acidic Compound (e.g., Flurbiprofen) on a Cellulose-Based CSP
  • Column:

    • Non-End-Capped: Cellulose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica gel (e.g., Chiralcel® OD)

    • End-Capped: End-capped version of the same stationary phase.

    • Dimensions: 250 mm x 4.6 mm I.D.

  • Mobile Phase:

    • n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v)

    • Flow Rate: 1.0 mL/min

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • Detection Wavelength: 254 nm

    • Column Temperature: 25°C

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Dissolve racemic flurbiprofen in the mobile phase to a concentration of 1 mg/mL.

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the sample and record the chromatogram.

    • Calculate the retention factors (k), separation factor (α), resolution (Rs), and peak asymmetry (As) for both enantiomers.

Protocol 2: Evaluation of a Chiral Basic Compound (e.g., Propranolol) on an Amylose-Based CSP
  • Column:

    • Non-End-Capped: Amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica gel (e.g., Chiralpak® AD)

    • End-Capped: End-capped version of the same stationary phase.

    • Dimensions: 250 mm x 4.6 mm I.D.

  • Mobile Phase:

    • n-Hexane / Ethanol / Diethylamine (DEA) (80:20:0.1, v/v/v)

    • Flow Rate: 0.5 mL/min

  • Instrumentation:

    • HPLC system with a UV detector.

    • Detection Wavelength: 230 nm

    • Column Temperature: 25°C

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Dissolve racemic propranolol in the mobile phase to a concentration of 1 mg/mL.

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes.

    • Inject the sample and record the chromatogram.

    • Calculate the chromatographic parameters as described in Protocol 1.

Visualizing the Chiral Separation Workflow

The process of selecting an appropriate chiral column and developing a separation method can be visualized as a logical workflow. The following diagram, generated using Graphviz (DOT language), illustrates the key decision points in this process, including the consideration of end-capping.

Chiral_Method_Development cluster_start Start cluster_screening Column & Mobile Phase Screening cluster_decision Performance Evaluation cluster_optimization Method Optimization cluster_end Final Method start Define Analyte Properties (Acidic, Basic, Neutral) screen_csp Screen a diverse set of CSPs (Polysaccharide, Pirkle, etc.) start->screen_csp screen_mp Test different mobile phase modes (NP, RP, PO) screen_csp->screen_mp eval_separation Evaluate Resolution (Rs) and Separation Factor (α) screen_mp->eval_separation eval_peak_shape Assess Peak Shape (Asymmetry) eval_separation->eval_peak_shape end_cap_decision Consider End-Capped vs. Non-End-Capped CSP eval_peak_shape->end_cap_decision end_cap_decision->screen_csp If no separation optimize_mp Optimize Mobile Phase Composition (Solvent ratio, additives) end_cap_decision->optimize_mp Select best option optimize_conditions Optimize Temperature and Flow Rate optimize_mp->optimize_conditions final_method Validated Chiral Separation Method optimize_conditions->final_method

Caption: Workflow for Chiral Method Development

Conclusion

The decision to employ an end-capped or non-end-capped chiral stationary phase is a critical parameter in method development for enantioseparations. While end-capping is generally advantageous for improving peak shape and reducing undesirable secondary interactions, especially for basic analytes, its impact on enantioselectivity must be carefully evaluated. In some cases, the residual silanols of a non-end-capped CSP can play a beneficial role in the chiral recognition mechanism. By understanding the principles of end-capping and systematically evaluating both types of phases with robust experimental protocols, researchers can unlock the full potential of their chiral separations, leading to more accurate and reliable results in drug development and analysis.

References

Safety Operating Guide

Safe Disposal of N-((S)-1-phenylethyl)acrylamide: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for N-((S)-1-phenylethyl)acrylamide was located. The following guidance is based on the hazardous properties of the parent compound, acrylamide, and related acrylamide derivatives. It is crucial to treat this compound with the same level of caution as acrylamide, assuming it presents similar health risks. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

This compound, like other acrylamide compounds, is presumed to be a hazardous chemical and must be disposed of following strict safety protocols.[1][2] Improper disposal can lead to environmental contamination and pose significant health risks. This guide provides essential information for the safe handling and disposal of this compound for researchers, scientists, and drug development professionals.

Hazard Summary

Due to the presence of the acrylamide functional group, this compound should be considered a particularly hazardous substance. The hazards associated with acrylamide, which should be assumed for this derivative, are summarized below.

Hazard ClassificationDescription
Acute Toxicity (Oral) Toxic if swallowed.[3][4]
Acute Toxicity (Dermal/Inhalation) Harmful in contact with skin or if inhaled.[3][4]
Skin Corrosion/Irritation Causes skin irritation.[3][5]
Serious Eye Damage/Irritation Causes serious eye irritation.[3][5]
Respiratory/Skin Sensitization May cause an allergic skin reaction.[3][5]
Germ Cell Mutagenicity May cause genetic defects.[3][5]
Carcinogenicity May cause cancer.[3][5]
Reproductive Toxicity Suspected of damaging fertility or the unborn child.[3][5]
Specific Target Organ Toxicity Causes damage to the nervous system through prolonged or repeated exposure.[5]
Aquatic Hazard Harmful to aquatic life.[5]

Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, ensure the following PPE is worn:

  • Gloves: Double layers of nitrile gloves are required.[6][7]

  • Eye Protection: Safety goggles are mandatory.[6]

  • Lab Coat: A lab coat must be worn to protect from skin exposure.[6]

  • Respiratory Protection: If handling the solid powder outside of a certified chemical fume hood, a respirator is necessary.

Step-by-Step Disposal Procedure

Unpolymerized this compound is considered hazardous waste and must be disposed of accordingly.[6][7] Do not pour it down the drain or discard it in regular trash.[2]

  • Waste Collection:

    • Solid Waste: Collect any solid this compound and grossly contaminated materials (e.g., gloves, weigh boats, paper towels) in a designated, leak-proof plastic bag or container.[1]

    • Liquid Waste: Collect aqueous solutions containing this compound in a sealed, shatter-resistant container.[2]

  • Labeling:

    • Clearly label the waste container with a hazardous waste label provided by your institution's EHS department.[1]

    • The label must include:

      • The full chemical name: "this compound Waste"

      • The primary hazards: "Toxic," "Carcinogen," "Mutagen."[1]

      • The name of the principal investigator.[1]

  • Storage:

    • Store the sealed waste container in a designated, secure area away from incompatible materials such as acids, bases, oxidizing agents, and metals.[2]

    • The storage area should be cool, dry, and well-ventilated.[5]

  • Disposal Request:

    • Contact your institution's EHS department or hazardous waste coordinator to arrange for pickup and disposal.[1][8] Follow their specific procedures for requesting a waste pickup.[1]

Experimental Protocol: Spill Cleanup

Accidental spills must be cleaned immediately by trained personnel wearing appropriate PPE.

  • Secure the Area: Notify others in the vicinity and restrict access to the spill area.

  • For Solid Spills:

    • Gently cover the spill with absorbent pads or paper towels and dampen them with water to prevent the powder from becoming airborne.[9]

    • Carefully wipe up the dampened material and place it in the designated hazardous waste container.[9]

  • For Liquid Spills:

    • Absorb the spill with a non-combustible absorbent material like sand or diatomaceous earth.[6]

    • Collect the absorbent material and place it in the hazardous waste container.

  • Decontamination:

    • Decontaminate the spill area with a 1.6% potassium persulfate solution, followed by a 1.6% sodium metabisulfite solution.[1][9]

    • Allow the decontamination solutions to sit for at least 30 minutes.[1]

    • Wipe the area clean with soap and water.[9]

  • Disposal of Cleanup Materials: All materials used for spill cleanup are considered hazardous waste and must be disposed of in the labeled waste container.[1][9]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

start Generate This compound Waste waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (Powder, Contaminated PPE, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste (Aqueous Solutions) waste_type->liquid_waste Liquid collect_solid Collect in a Labeled, Leak-Proof Plastic Bag or Container solid_waste->collect_solid collect_liquid Collect in a Labeled, Sealed, Shatter-Resistant Container liquid_waste->collect_liquid label_waste Label as Hazardous Waste: 'Toxic, Carcinogen, Mutagen' collect_solid->label_waste collect_liquid->label_waste store Store in a Secure, Designated Area label_waste->store request_pickup Request Pickup from Institutional EHS store->request_pickup

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling N-((S)-1-phenylethyl)acrylamide

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for N-((S)-1-phenylethyl)acrylamide

This guide provides crucial safety and logistical information for the handling and disposal of this compound. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure a safe laboratory environment. The following information is based on the established safety profiles of acrylamide and its derivatives, which share the same hazardous functional group.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is expected to possess hazards similar to acrylamide, which is a known neurotoxin and suspected human carcinogen.[1][2] It can be harmful if inhaled, swallowed, or absorbed through the skin.[3][4] Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeRecommended EquipmentSpecifications and Use
Hand Protection Double-layered nitrile glovesChange gloves frequently, at least every two hours, and immediately if contaminated.[1][2]
Eye Protection Chemical safety gogglesWear at all times when handling the compound. If there is a splash hazard, a face shield is also recommended.[1][5]
Skin and Body Fully buttoned lab coatSleeves should extend to the wrists.[1] For tasks with a higher risk of exposure, such as handling large quantities or potential for spills, Tyvek sleeves or a gown should be worn.[1]
Respiratory Chemical fume hoodAll handling of this compound, especially in solid form or when creating solutions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[5][6][7]
Safe Handling and Storage

Proper handling and storage are critical to minimize exposure risk and prevent accidents.

  • Designated Area: All work with this compound should be performed in a designated area to prevent cross-contamination.[1]

  • Weighing: If weighing the solid compound, do so within a chemical fume hood.[1][6] If a balance cannot be placed inside a hood, tare a sealed container, add the compound inside the hood, and then weigh the sealed container.[1]

  • Solutions: Whenever possible, purchase or prepare solutions of the compound to avoid handling the powder form.[6]

  • Transportation: Transport this compound in sealed, shatter-resistant containers. Use a secondary container for added safety.[1]

  • Storage: Store in a cool, dry, well-ventilated area away from light and incompatible materials such as oxidizing agents, reducing agents, acids, bases, and metals.[1][4] The container should be tightly sealed.[3][4]

Emergency Procedures and First Aid

In case of accidental exposure, immediate action is crucial.

Table 2: First Aid Measures

Exposure RouteFirst Aid Procedure
Skin Contact Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[8][9] Remove contaminated clothing.[8] Seek medical attention.[8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[8][9] Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][10]
Inhalation Move the person to fresh air. If breathing has stopped, provide artificial respiration.[8] Seek immediate medical attention.[8]
Ingestion Do NOT induce vomiting.[4] Rinse mouth with water.[10] Seek immediate medical attention.[4][10]
Spill and Waste Disposal Plan

Spill Cleanup:

For small spills, absorb the material with an inert absorbent material such as vermiculite or sand.[2] For solid spills, carefully sweep up the material to avoid generating dust.[7] All cleanup materials should be placed in a sealed, labeled container for hazardous waste disposal. The spill area should then be decontaminated.[11]

Waste Disposal:

Unpolymerized this compound and any materials contaminated with it are considered hazardous waste.[1][2] All waste must be collected in a designated, labeled, and sealed container. Contact your institution's environmental health and safety (EHS) office for proper disposal procedures.[1][8] Do not dispose of this chemical down the drain or in regular trash.[1]

Visual Workflows

The following diagrams illustrate the key safety and handling procedures for this compound.

cluster_ppe Personal Protective Equipment (PPE) Protocol ppe_start Start: Prepare for Handling ppe_gloves Don Double Nitrile Gloves ppe_start->ppe_gloves ppe_coat Wear Lab Coat ppe_gloves->ppe_coat ppe_goggles Put on Safety Goggles ppe_coat->ppe_goggles ppe_hood Work in Fume Hood ppe_goggles->ppe_hood ppe_end Proceed with Experiment ppe_hood->ppe_end

Caption: Workflow for donning the correct Personal Protective Equipment.

spill_incident Spill Incident Occurs evacuate Evacuate Immediate Area spill_incident->evacuate ppe Don Appropriate PPE spill_incident->ppe contain Contain the Spill ppe->contain absorb Absorb with Inert Material contain->absorb collect Collect Waste in Sealed Container absorb->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose as Hazardous Waste decontaminate->dispose report Report Incident to EHS dispose->report

Caption: Step-by-step procedure for handling a chemical spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.